molecular formula C12H22N2O3 B1334089 Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate CAS No. 544696-01-7

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B1334089
CAS No.: 544696-01-7
M. Wt: 242.31 g/mol
InChI Key: WPKSHDLVXHJHKV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate (CAS 544696-01-7) is a piperidine-based chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound is a solid supplied as a crystalline powder and should be stored sealed in a dry environment at room temperature to maintain stability . It serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research, particularly for the synthesis of more complex molecules featuring the piperidine scaffold . The Boc (tert-butoxycarbonyl) protecting group it contains is a key feature, allowing for selective deprotection under mild acidic conditions to generate secondary amine intermediates . From a safety standpoint, this reagent is labeled with the signal word "Warning" and has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKSHDLVXHJHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373783
Record name tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544696-01-7
Record name tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a key synthetic intermediate characterized by a piperidine core, a common structural motif in a vast array of approved pharmaceutical agents. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methylcarbamoyl moiety at the 4-position renders this molecule a valuable building block in drug discovery. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective chemical modifications at other positions of the molecule. The methylcarbamoyl group can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for the binding of a drug molecule to its biological target.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly accessible databases, its synthesis and utility can be inferred from the well-established chemistry of related N-Boc piperidine derivatives. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, applications in drug development, and analytical characterization, based on established principles and data from closely related analogues.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into larger molecules. Below is a table of predicted and expected properties based on its structure and data from similar compounds.

PropertyExpected Value
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.
Melting Point Expected to be in the range of 100-150 °C, typical for similar N-Boc piperidine amides.
Boiling Point > 300 °C (decomposes)
pKa The piperidine nitrogen is protected and therefore not basic. The amide proton is weakly acidic.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound typically proceeds via the amidation of a carboxylic acid precursor. A common and reliable method involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with methylamine using a suitable coupling agent.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and methylamine.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent)

  • Methylamine solution (e.g., 2 M in THF, 1.2 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF.

  • Addition of Base: Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Activation of Carboxylic Acid: Add HBTU to the reaction mixture and stir for 20-30 minutes. The formation of the active ester can be monitored by TLC.

  • Amine Addition: Slowly add the methylamine solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and does not interfere with the coupling reaction.

  • HBTU: A common and efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable).

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the amine if it is used as a salt.

  • Aqueous Work-up: Removes DMF and water-soluble byproducts. The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic impurities.

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent Carboxylic_Acid 1-(tert-butoxycarbonyl)piperidine- 4-carboxylic acid Coupling_Reaction Amide Coupling Reaction Carboxylic_Acid->Coupling_Reaction Methylamine Methylamine Methylamine->Coupling_Reaction HBTU HBTU (Coupling Agent) HBTU->Coupling_Reaction DIPEA DIPEA (Base) DIPEA->Coupling_Reaction DMF DMF (Solvent) DMF->Coupling_Reaction Workup Aqueous Work-up & Extraction Coupling_Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Tert-butyl 4-(methylcarbamoyl)- piperidine-1-carboxylate Purification->Final_Product

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to adopt a low-energy chair conformation that can orient substituents in well-defined spatial arrangements. The introduction of a methylcarbamoyl group at the 4-position of the N-Boc protected piperidine ring provides a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Key Roles in Medicinal Chemistry:

  • Scaffold for Library Synthesis: The Boc-protected piperidine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized. This allows for the rapid generation of diverse compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The piperidine ring can improve the aqueous solubility and overall drug-like properties of a lead compound.

  • Enhancement of Biological Activity and Selectivity: The rigid chair conformation of the piperidine ring can pre-organize the substituents for optimal binding to a biological target, leading to increased potency and selectivity.

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than other acyclic or aromatic linkers.

Conceptual Role in Drug Design

Drug_Design_Concept Role in Drug Discovery Target_Molecule Tert-butyl 4-(methylcarbamoyl)- piperidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA) Target_Molecule->Deprotection Intermediate 4-(Methylcarbamoyl)piperidine Deprotection->Intermediate Functionalization Further Functionalization (e.g., Alkylation, Acylation) Intermediate->Functionalization Drug_Candidate Final Drug Candidate Functionalization->Drug_Candidate

Caption: Conceptual pathway from the intermediate to a drug candidate.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations
¹H NMR - A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.- A doublet at ~2.7 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.5-2.0 ppm and 2.8-4.2 ppm for the piperidine ring protons.- A broad singlet or quartet for the amide N-H proton.
¹³C NMR - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.- A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.- A signal at ~26 ppm for the N-methyl carbon.- Signals in the range of 25-45 ppm for the piperidine ring carbons.- A signal at ~155 ppm for the carbamate carbonyl carbon.- A signal at ~175 ppm for the amide carbonyl carbon.
FT-IR - A strong C=O stretching band for the carbamate at ~1680 cm⁻¹.- A strong C=O stretching band for the amide (Amide I) at ~1640 cm⁻¹.- An N-H stretching band at ~3300 cm⁻¹.- C-H stretching bands in the range of 2850-3000 cm⁻¹.
Mass Spectrometry (ESI+) - Expected [M+H]⁺ at m/z = 243.17.- Expected [M+Na]⁺ at m/z = 265.15.
HPLC - A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, a valuable building block for researchers and scientists in the field of drug discovery. Its versatile chemistry and the prevalence of the piperidine scaffold in pharmaceuticals ensure its continued importance in the development of new therapeutic agents.

References

There are no specific references for the named compound due to the lack of a designated CAS number in public databases. The information provided is based on general organic chemistry principles and data from structurally related compounds found in chemical supplier catalogs and scientific literature on piperidine chemistry.

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, is a bifunctional molecule incorporating a Boc-protected piperidine ring and a methylcarbamoyl group. The piperidine scaffold is a prevalent feature in a multitude of approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methylcarbamoyl moiety, on the other hand, can engage in crucial hydrogen bonding interactions with biological targets. Consequently, a comprehensive understanding of the physical and chemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals to ensure the reproducibility of synthetic routes, the purity of the final compounds, and the overall success of a drug development campaign.

This technical guide provides a detailed overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines robust, field-proven methodologies for the determination of its key physical characteristics. The protocols described herein are designed to be self-validating, providing the user with the necessary tools to generate reliable and reproducible data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties can be accurately predicted through computational models, experimental verification is crucial for regulatory submissions and process development.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃PubChem[1]
Molecular Weight 242.31 g/mol PubChem[1]
CAS Number 879488-41-2-
Appearance White to off-white solid (predicted)-
Melting Point Not available in cited literature-
Boiling Point Not available in cited literature-
Solubility Not available in cited literature-
Predicted XlogP 0.9PubChem[1]
Predicted Mass Spectrum [M+H]⁺: 243.17032PubChem[1]

Experimental Characterization Methodologies

The following sections detail the standard experimental protocols for determining the key physical properties of this compound. The rationale behind each technique is explained to provide a deeper understanding of the experimental choices.

Melting Point Determination

The melting point of a solid crystalline organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

A digital melting point apparatus, such as a Mel-Temp, offers a precise and reproducible method for this determination.

Protocol:

  • Sample Preparation: Finely grind a small amount of the compound to ensure uniform heat transfer.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube in the heating block of the apparatus.

  • Ramp Rate: Set the initial heating rate to a rapid value (e.g., 10-20°C/min) to quickly determine an approximate melting range.

  • Refined Measurement: Allow the apparatus to cool and then perform a second measurement with a slower heating rate (1-2°C/min) starting from approximately 20°C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). The melting range is the difference between these two temperatures.

Causality of Experimental Choices:

  • Fine Grinding: Ensures that the entire sample melts uniformly, leading to a more accurate and sharper melting range.

  • Slow Heating Rate: A slow ramp rate around the melting point is crucial to allow the system to remain in thermal equilibrium, providing a more precise determination of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for designing appropriate reaction conditions, purification procedures, and formulations.

A tiered approach is often employed, starting with a qualitative assessment followed by a more precise quantitative measurement if required.

Qualitative Solubility Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Sample Addition: To 1 mL of each solvent in a separate vial, add a small, pre-weighed amount of the compound (e.g., 1-5 mg).

  • Observation: Agitate the mixture at a constant temperature (e.g., 25°C) and visually observe for dissolution.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Quantitative Solubility Protocol (Shake-Flask Method):

  • Saturated Solution Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle, or centrifuge the mixture.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a validated analytical technique such as HPLC-UV or LC-MS.

Causality of Experimental Choices:

  • Range of Solvents: Using a diverse set of solvents provides a comprehensive solubility profile, which is invaluable for process development.

  • Equilibration Time: Allowing sufficient time for equilibration in the shake-flask method is essential to ensure that the measured concentration represents the true thermodynamic solubility.

Caption: Workflow for Solubility Determination.

Thermal Stability Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the loss of volatiles.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert or oxidative atmosphere.

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

Causality of Experimental Choices:

  • Inert Atmosphere: Using an inert atmosphere in both DSC and TGA prevents oxidative degradation of the sample, allowing for the study of its intrinsic thermal properties.

  • Controlled Heating Rate: A consistent and controlled heating rate is essential for obtaining reproducible and accurate thermal data.

Caption: Workflow for Thermal Analysis (DSC & TGA).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: This is the most common mode of HPLC for pharmaceutical analysis due to its versatility and applicability to a wide range of compound polarities.

  • Gradient Elution: A gradient is often necessary to ensure the elution of both the main compound and any potential impurities with different polarities within a reasonable timeframe.

  • UV Detection: UV detection is a robust and widely applicable detection method for compounds containing chromophores.

Caption: Workflow for HPLC Purity Assessment.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. While experimental data for this specific compound is limited in the public domain, the detailed methodologies presented herein empower researchers to generate high-quality, reliable data. A thorough understanding of these physical properties is a critical foundation for the successful application of this important building block in drug discovery and development.

References

  • PubChem. This compound. [Link]. Accessed January 17, 2026.[1]

  • U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]. Accessed January 17, 2026.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]. Accessed January 17, 2026.

  • Giron, D. Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta. 1995, 248, 1-59.
  • Avdeef, A. Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews. 2007, 59(7), 568-590.

Sources

An In-Depth Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its structural attributes, a robust synthetic protocol, detailed spectroscopic analysis, and its strategic role in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of the N-Boc Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics across a wide range of disease areas, from oncology to neuroscience.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal core for optimizing drug-target interactions. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a critical synthetic advantage: it deactivates the otherwise reactive secondary amine, allowing for precise chemical modifications at other positions on the ring.[3] The Boc group is prized for its stability in various reaction conditions and its clean, straightforward removal under mild acidic conditions.

This compound exemplifies this principle, combining the N-Boc protected piperidine core with a methylcarboxamide functional group at the 4-position. This specific functionalization makes it a highly valuable intermediate for building complex molecules, where the methylamide moiety can engage in crucial hydrogen bonding interactions within a biological target.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₂₂N₂O₃-
Molecular Weight 242.32 g/mol -
CAS Number Not publicly assigned-
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred

Structural Elucidation and Spectroscopic Profile

The chemical structure defines the reactivity and utility of the molecule. Its key features are the piperidine ring held in a chair conformation, the sterically bulky tert-butyl protecting group on the nitrogen, and the N-methylated carboxamide group at the C4 position.

chemical_structure cluster_piperidine Piperidine Core cluster_boc N-Boc Protecting Group cluster_carbamoyl Methylcarbamoyl Group N1 N C2 CH₂ N1->C2 Boc_C C=O N1->Boc_C  (Carbamate) C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 Carb_C C=O C4->Carb_C  (Amide) C6 CH₂ C5->C6 C6->N1 Boc_O O Boc_C->Boc_O tBu C(CH₃)₃ Boc_O->tBu Carb_N NH Carb_C->Carb_N Me CH₃ Carb_N->Me synthesis_workflow start Isonipecotic Acid (Piperidine-4-carboxylic acid) step1_reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH or TEA) Solvent (e.g., Dioxane/H₂O) start->step1_reagents intermediate 1-Boc-piperidine-4-carboxylic Acid (Boc-Isonipecotic Acid) step1_reagents->intermediate Step 1: N-Boc Protection step2_reagents 1. Coupling Agents (e.g., EDC, HOBt) 2. Methylamine (CH₃NH₂) Solvent (e.g., DMF or DCM) intermediate->step2_reagents product Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate step2_reagents->product Step 2: Amide Coupling

Caption: Synthetic workflow for the target compound from isonipecotic acid.

Field-Proven Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and robust purification to ensure high purity of the final product.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • Reaction Setup: To a solution of isonipecotic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.5 equiv.). Stir at room temperature until all solids dissolve.

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in 1,4-dioxane dropwise over 30 minutes.

    • Causality Insight: The basic condition (NaOH) deprotonates the carboxylic acid and ensures the piperidine nitrogen is a free amine, making it nucleophilic enough to attack the Boc anhydride. Performing the addition at 0 °C controls the exothermicity of the reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) by spotting an acidified aliquot of the reaction mixture against the starting material.

  • Work-up and Isolation: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

    • Trustworthiness Check: The product, being a carboxylic acid, is soluble in basic water but will precipitate upon acidification. This selective precipitation is a key purification step.

  • Purification: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield 1-Boc-piperidine-4-carboxylic acid, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Activation of Carboxylic Acid: Dissolve 1-Boc-piperidine-4-carboxylic acid (1 equiv.), 1-hydroxybenzotriazole (HOBt, 1.2 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes.

    • Expertise Insight: The combination of EDC and HOBt is a classic choice for minimizing racemization and improving the efficiency of amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester, a better acylating agent.

  • Amide Coupling: Add methylamine (a 2.0 M solution in THF or a 40% aqueous solution, 1.5 equiv.) dropwise to the activated acid solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Self-Validation: The acidic wash removes any basic residues (like unreacted methylamine or EDC byproducts), while the basic wash removes any acidic residues (like unreacted HOBt or the starting acid). This ensures a cleaner crude product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the title compound as a pure white solid.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The Boc-protected nitrogen allows for extensive modification of other parts of a parent molecule, after which the Boc group can be removed to reveal the piperidine nitrogen for further functionalization. [2]

deprotection_workflow start tert-Butyl 4-(methylcarbamoyl) piperidine-1-carboxylate reagents Acidic Conditions (e.g., TFA in DCM, or HCl in Dioxane) start->reagents product N-Methylpiperidine-4-carboxamide (Deprotected Core) reagents->product Boc Deprotection

Caption: Acid-mediated deprotection to reveal the reactive piperidine nitrogen.

This deprotected core, N-methylpiperidine-4-carboxamide, is a valuable scaffold for:

  • Kinase Inhibitors: The piperidine can serve as a central scaffold to orient pharmacophores that bind within the ATP-binding pocket of kinases. [2]* CNS Agents: The piperidine motif is common in drugs targeting the central nervous system. The free nitrogen can be functionalized to modulate properties like blood-brain barrier penetration and receptor affinity. [2]* GPCR Ligands: The free nitrogen is often alkylated or arylated to introduce groups that interact with G-protein coupled receptors.

The ability to perform chemistry elsewhere on a complex molecule before revealing the piperidine nitrogen makes this building block a powerful tool for convergent synthesis, significantly accelerating the discovery and development of new chemical entities. [1][3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its synthesis is robust and scalable, relying on well-established and high-yielding chemical transformations. A detailed understanding of its structural and spectroscopic characteristics, as presented in this guide, allows for its confident application in multi-step synthetic campaigns. For drug discovery teams, the mastery of such building blocks is fundamental to navigating the path from initial hit to viable clinical candidate.

References

  • Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3328. [Link]

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294. [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Supporting Information. (n.d.). [Source not further specified, likely a journal][Link]

  • PubChem. (n.d.). Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. (n.d.). tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydrot[4][5][6]riazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. [Link]

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A Comprehensive Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and analytical characterization, and highlights its applications in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a piperidine scaffold, a common motif in many approved drugs due to its favorable physicochemical and metabolic properties.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methylcarbamoyl group at the 4-position allows for selective chemical modifications, making it a versatile intermediate in organic synthesis.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
Molecular Formula C12H22N2O3[3]
Molecular Weight 242.31 g/mol [4]
Monoisotopic Mass 242.16304 Da[3]
Appearance Typically a solid[2]
CAS Number Not explicitly available
Predicted XlogP 0.9[3]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process commencing with readily available piperidine precursors. The strategic introduction of the Boc protecting group and the subsequent functionalization at the 4-position are critical for a successful synthesis.[5]

Synthetic Workflow

A general synthetic strategy involves the protection of the piperidine nitrogen, followed by the introduction of the methylcarbamoyl group.

Synthesis_Workflow Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Boc_Protection Boc_Protection Piperidine-4-carboxylic acid->Boc_Protection Di-tert-butyl dicarbonate, Base N-Boc-piperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid Boc_Protection->N-Boc-piperidine-4-carboxylic acid Amide_Coupling Amide_Coupling N-Boc-piperidine-4-carboxylic acid->Amide_Coupling Methylamine, Coupling agents (e.g., EDC, HOBt) Target_Molecule Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate Amide_Coupling->Target_Molecule Purification

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of N-Boc-piperidine-4-carboxylic acid with methylamine to yield the target compound.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Methylamine (solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methylamine hydrochloride (1.5 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the methyl group of the carbamoyl moiety (a doublet around 2.8 ppm, coupled to the NH proton). The NH proton will appear as a quartet or broad signal.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carbamoyl groups, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the methyl carbon of the carbamoyl group.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The predicted mass-to-charge ratios (m/z) for common adducts are presented below.[3]

AdductPredicted m/z
[M+H]⁺243.17032
[M+Na]⁺265.15226
[M+NH₄]⁺260.19686
[M+K]⁺281.12620
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique to assess the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid or formic acid. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for reactions at the methylcarbamoyl nitrogen or, after deprotection, at the piperidine nitrogen, providing a versatile handle for further chemical elaboration.[1][6]

Role as a Synthetic Intermediate

The utility of this compound is demonstrated in its application in the development of therapeutic agents targeting various diseases. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes implicated in Alzheimer's disease and as potential antiviral agents.[1] The piperidine core is a privileged structure in medicinal chemistry, known for its ability to bind to multiple biological targets.[1]

Applications Start Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Free_Piperidine 4-(Methylcarbamoyl)piperidine Deprotection->Free_Piperidine Further_Synthesis Further Synthetic Modifications Free_Piperidine->Further_Synthesis API Active Pharmaceutical Ingredients (APIs) Further_Synthesis->API

Caption: Role as an intermediate in the synthesis of Active Pharmaceutical Ingredients.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

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Introduction: The Significance of Boc-4-(methylcarbamoyl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-4-(methylcarbamoyl)piperidine

Prepared by a Senior Application Scientist

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a diverse range of biological entities. Within this class of compounds, N-Boc protected piperidines are crucial intermediates, offering robust protection of the piperidine nitrogen that facilitates selective synthetic manipulations at other positions of the ring.

Boc-4-(methylcarbamoyl)piperidine, specifically, is a versatile synthetic intermediate. The methylcarbamoyl moiety at the 4-position serves as a key interaction domain or a precursor for more complex functional groups. The tert-butoxycarbonyl (Boc) protecting group ensures the piperidine nitrogen remains unreactive during coupling reactions and can be removed under mild acidic conditions in later synthetic steps. This guide provides a comprehensive overview of a field-proven method for the synthesis of Boc-4-(methylcarbamoyl)piperidine, followed by a detailed protocol for its structural characterization, designed for researchers and professionals in drug development and organic synthesis.

Part 1: Synthesis via Amide Coupling

The most direct and widely employed strategy for the synthesis of Boc-4-(methylcarbamoyl)piperidine is the amide coupling reaction between its constituent precursors: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) and methylamine. The formation of the amide bond, a thermodynamically favorable but kinetically slow process, necessitates the activation of the carboxylic acid moiety.[1][2] This is typically achieved using a variety of coupling reagents.

This guide details a common and highly efficient protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. HATU is renowned for its high efficiency, rapid reaction times, and suppression of side reactions, making it an excellent choice for this transformation.[1][3]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Boc-4-(methylcarbamoyl)piperidine A 1. Combine N-Boc-piperidine-4-carboxylic acid, DMF, and DIPEA in a reaction vessel. B 2. Add HATU to the mixture and stir to activate the carboxylic acid. A->B Activation C 3. Introduce methylamine solution (e.g., in THF or H2O) to the activated acid. B->C Amide Coupling D 4. Stir at room temperature for 2-4 hours, monitoring progress with TLC or LC-MS. C->D Reaction E 5. Perform aqueous work-up: Dilute with water, extract with ethyl acetate. D->E Quenching & Extraction F 6. Purify the crude product using flash column chromatography. E->F Purification G 7. Isolate and dry the final product, Boc-4-(methylcarbamoyl)piperidine. F->G Isolation

Caption: Workflow for the synthesis of Boc-4-(methylcarbamoyl)piperidine.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (approximately 0.2 M concentration).

  • Base and Coupling Agent Addition: Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of HATU (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. The activation of the carboxylic acid is the key to facilitating the subsequent nucleophilic attack by the amine.[3]

  • Amine Addition: Slowly add methylamine solution (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Boc-4-(methylcarbamoyl)piperidine as a white solid.

Part 2: Structural Characterization

Confirming the identity and purity of the synthesized Boc-4-(methylcarbamoyl)piperidine is a critical, self-validating step. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides unambiguous structural confirmation.[3][4][5]

Characterization Workflow Diagram

G cluster_1 Structural Characterization Protocol Input Synthesized Product: Boc-4-(methylcarbamoyl)piperidine NMR 1. NMR Spectroscopy (¹H, ¹³C) - Dissolve in CDCl₃ or DMSO-d₆ - Confirm proton and carbon environments Input->NMR MS 2. Mass Spectrometry (ESI-MS) - Determine molecular weight - Confirm [M+H]⁺ ion Input->MS IR 3. IR Spectroscopy (FTIR) - Identify key functional groups - Observe C=O and N-H stretches Input->IR Output Verified Structure & Purity NMR->Output MS->Output IR->Output

Caption: Workflow for the characterization of the synthesized product.

Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques for Boc-4-(methylcarbamoyl)piperidine (C₁₂H₂₂N₂O₃, Molecular Weight: 242.32 g/mol ).

Technique Expected Result Interpretation
¹H NMR δ ~ 5.5-6.0 (br s, 1H)δ ~ 4.0 (br d, 2H)δ ~ 2.75 (d, 3H)δ ~ 2.70 (t, 2H)δ ~ 2.20 (m, 1H)δ ~ 1.80 (d, 2H)δ ~ 1.60 (m, 2H)δ ~ 1.45 (s, 9H)Amide N-H proton.Piperidine protons adjacent to nitrogen (axial).Methyl group of the amide, coupled to N-H.Piperidine protons adjacent to nitrogen (equatorial).Piperidine proton at C4.Piperidine protons.Piperidine protons.9 protons of the tert-butyl group (Boc).
¹³C NMR δ ~ 175.0δ ~ 154.8δ ~ 79.5δ ~ 43.5δ ~ 42.0δ ~ 28.5δ ~ 28.4δ ~ 26.2Amide carbonyl carbon.Carbamate (Boc) carbonyl carbon.Quaternary carbon of the Boc group.Piperidine carbons adjacent to nitrogen (C2, C6).Piperidine carbon at C4.Piperidine carbons (C3, C5).Methyl carbons of the Boc group.Methyl carbon of the amide.
FTIR ~ 3300 cm⁻¹ (broad)~ 2970, 2860 cm⁻¹~ 1685 cm⁻¹ (strong)~ 1640 cm⁻¹ (strong)~ 1550 cm⁻¹ (strong)N-H stretch of the secondary amide.C-H aliphatic stretches.C=O stretch of the Boc carbamate.C=O stretch of the amide (Amide I band).N-H bend of the amide (Amide II band).
ESI-MS m/z = 243.17 [M+H]⁺m/z = 187.13 [M-C₄H₈+H]⁺Protonated molecular ion.Fragment corresponding to the loss of isobutylene from the Boc group.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of Boc-4-(methylcarbamoyl)piperidine, a valuable intermediate for pharmaceutical research and development. The described amide coupling protocol is efficient and scalable. Furthermore, the comprehensive characterization data provided serves as a benchmark for researchers to verify the structural integrity and purity of their synthesized material. Adherence to these detailed protocols will ensure the reliable production of this key building block, enabling the advancement of complex synthetic campaigns in medicinal chemistry.

References

  • Juhasz, M., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2812. Available at: [Link]

  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • PubChem. 1-Boc-4-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B, 1079-1084. Available at: [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
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  • ResearchGate. (2013). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

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An In-depth Technical Guide to the Biological Activity of N-Boc-4-(methylcarbamoyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-Boc-4-(methylcarbamoyl)piperidine scaffold represents a promising, yet underexplored, chemotype in modern drug discovery. Its unique structural features, combining a conformationally restricted piperidine ring with a hydrogen-bond-donating methylcarbamoyl group, suggest a high potential for targeted interactions with various biological macromolecules. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and methodologies for the evaluation of this class of compounds. Drawing on structure-activity relationships of closely related piperidine derivatives, we will particularly focus on their potential as enzyme inhibitors, notably in the context of neurodegenerative and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The N-Boc-4-(methylcarbamoyl)piperidine Scaffold - A Privileged Structure in Drug Discovery?

The piperidine ring is a ubiquitous motif in a vast number of natural products and clinically approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an ideal building block for creating ligands with high affinity and selectivity for biological targets.[1] The incorporation of an N-tert-butoxycarbonyl (Boc) protecting group offers synthetic tractability, allowing for selective modifications at other positions of the piperidine ring while preventing unwanted side reactions at the nitrogen atom.[3]

The focus of this guide, the N-Boc-4-(methylcarbamoyl)piperidine core, introduces a critical functional group at the 4-position: a methylcarbamoyl moiety. This group is of particular interest due to its hydrogen bonding capabilities and its presence in known inhibitors of various enzymes, particularly serine hydrolases. While direct biological data for this specific scaffold is emerging, the structural analogy to known bioactive molecules, such as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and acetylcholinesterase (AChE), provides a strong rationale for its investigation.[4][5] This guide will, therefore, explore the potential biological activities of N-Boc-4-(methylcarbamoyl)piperidine derivatives, with a focus on these two important enzyme targets implicated in a range of pathologies, from pain and inflammation to neurodegenerative disorders.

Synthetic Strategies for N-Boc-4-(methylcarbamoyl)piperidine Derivatives

The synthesis of N-Boc-4-(methylcarbamoyl)piperidine derivatives is typically achieved through a convergent and synthetically flexible route starting from commercially available piperidine precursors. The general strategy involves the formation of an amide bond between a suitable N-Boc-piperidine-4-carboxylic acid derivative and methylamine.

A representative synthetic workflow is depicted below:

G start N-Boc-piperidine-4-carboxylic acid activation Carboxylic Acid Activation (e.g., EDC, HOBt) start->activation Step 1 coupling Amide Coupling with Methylamine activation->coupling Step 2 product N-Boc-4-(methylcarbamoyl)piperidine Derivative coupling->product Step 3 diversification Optional: Further Diversification (e.g., modification of other piperidine positions) product->diversification Optional

Caption: General synthetic workflow for N-Boc-4-(methylcarbamoyl)piperidine derivatives.

Experimental Protocol: Synthesis of a Representative N-Boc-4-(methylcarbamoyl)piperidine Derivative

This protocol outlines a standard procedure for the synthesis of the parent N-Boc-4-(methylcarbamoyl)piperidine.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Methylamine (solution in THF or as hydrochloride salt)

  • Triethylamine (if using methylamine hydrochloride)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Carboxylic Acid Activation: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add a solution of methylamine (1.5 eq) in THF (or methylamine hydrochloride with 2.0 eq of triethylamine). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-Boc-4-(methylcarbamoyl)piperidine derivative.

Potential Biological Activities and Mechanisms of Action

The presence of the methylcarbamoyl group is a strong indicator that derivatives of this scaffold may act as inhibitors of enzymes that have a serine, cysteine, or threonine residue in their active site, particularly serine hydrolases. The carbamoyl moiety can act as a "warhead," leading to covalent modification of the catalytic serine residue, often resulting in irreversible inhibition.[4]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide.[4] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4] Several classes of piperidine- and piperazine-based carbamates and ureas have been identified as potent FAAH inhibitors.[6][7]

The proposed mechanism of action involves the nucleophilic attack of the catalytic serine residue of FAAH on the carbonyl carbon of the carbamoyl group of the inhibitor. This forms a transient tetrahedral intermediate that subsequently collapses, leading to the carbamoylation of the serine residue and inactivation of the enzyme.

G cluster_0 FAAH Active Site Serine Serine (Nucleophile) Intermediate Tetrahedral Intermediate Inhibitor N-Boc-4-(methylcarbamoyl) piperidine Derivative Inhibitor->Serine Nucleophilic Attack Inactive_Enzyme Carbamoylated (Inactive) FAAH Intermediate->Inactive_Enzyme Enzyme Inactivation

Caption: Proposed mechanism of FAAH inhibition by carbamoylating agents.

Inhibition of Acetylcholinesterase (AChE)

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[5] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[5] The carbamate functional group is a well-established pharmacophore for AChE inhibition, with drugs like rivastigmine operating through a similar carbamoylation mechanism. Several piperidine derivatives have been reported as potent AChE inhibitors.[8][9]

Structure-Activity Relationship (SAR) Insights from Related Piperidine Derivatives

While specific SAR data for N-Boc-4-(methylcarbamoyl)piperidine derivatives is not yet widely available, valuable insights can be drawn from studies on analogous piperidine-based enzyme inhibitors.

  • Substitution on the Piperidine Ring: Modifications at other positions of the piperidine ring can significantly impact potency and selectivity. For instance, in a series of N-benzylpiperidine derivatives targeting AChE, bulky substituents on the benzamide moiety led to a substantial increase in activity.[8]

  • Nature of the Carbamoyl Group: The substituents on the carbamoyl nitrogen can influence the electrophilicity of the carbonyl carbon and the overall lipophilicity of the molecule, thereby affecting both potency and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for optimal interaction with the enzyme's active site.

Table 1: Exemplary Biological Activity of Related Piperidine Derivatives

Compound ClassTarget EnzymeReported IC50 ValuesReference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)0.56 nM[8]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)0.41 µM[5]
N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750)Fatty Acid Amide Hydrolase (FAAH)16.2 nM[4]
Piperidine Carbamate DerivativesMonoacylglycerol Lipase (MAGL)Potent inhibition observed[6]

Note: The data presented in this table is for structurally related compounds and should be considered as indicative of the potential activity of N-Boc-4-(methylcarbamoyl)piperidine derivatives.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel N-Boc-4-(methylcarbamoyl)piperidine derivatives, a systematic screening approach is necessary. Below are detailed protocols for primary in vitro assays for FAAH and AChE inhibition.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Human recombinant FAAH

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide - AAMCA)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • FAAH assay buffer

    • Test compound solution (final DMSO concentration ≤ 1%)

    • FAAH enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate solution to each well to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically for 15-30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds dissolved in DMSO

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI in water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (final DMSO concentration ≤ 1%)

    • DTNB solution

  • Pre-incubation: Add the AChE solution to each well and incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute). Calculate the percentage of inhibition and determine the IC50 value as described for the FAAH assay.

Conclusion and Future Directions

The N-Boc-4-(methylcarbamoyl)piperidine scaffold holds considerable promise as a source of novel bioactive compounds. Based on compelling evidence from structurally related molecules, derivatives of this class are prime candidates for investigation as inhibitors of serine hydrolases, including FAAH and AChE. The synthetic accessibility and the potential for diversification make this an attractive scaffold for medicinal chemistry campaigns.

Future research should focus on the synthesis and systematic biological evaluation of a library of N-Boc-4-(methylcarbamoyl)piperidine derivatives to establish concrete structure-activity relationships. Further studies should also include evaluation of their selectivity against a panel of related enzymes and assessment of their pharmacokinetic properties to gauge their potential as therapeutic agents. The in-depth technical guidance provided herein serves as a foundational framework for initiating such investigations.

References

  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(47), 17728–17739. [Link]

  • Caprioglio, D., et al. (2013). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 56(1), 234-246. [Link]

  • Dahlhaus, H., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 616-620. [Link]

  • Riley, D. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • Kato, M., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 46(1), 97-105. [Link]

  • Felder, C. C., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(14), 1957-1966. [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Elek, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000344. [Link]

  • Dahlhaus, H., Hanekamp, W., & Lehr, M. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 616-620. [Link]

  • Tong, W., Collantes, E. R., Chen, Y., & Welsh, W. J. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(2), 380-387. [Link]

  • Szymański, P., et al. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. European Journal of Medicinal Chemistry, 45(11), 5246-5254. [Link]

  • Di Mola, A., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(7), 643. [Link]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-287. [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • Rehuman, A. S., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Journal of an-Najah University for Research-B (Humanities), 38(10). [Link]

  • Murineddu, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

  • Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128601. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529–7544. [Link]

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  • ResearchGate. (2025). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

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Sources

Preamble: The Role of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of the 4-Substituted Piperidine Scaffold in CNS Drug Discovery

A Focus on Serotonin and Dopamine Receptor Modulation

As a Senior Application Scientist, it is crucial to begin with a foundational clarification. The compound Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is not recognized as a pharmacologically active agent with a distinct mechanism of action. Instead, its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, unequivocally identifies it as a synthetic intermediate. Such intermediates are stable, well-defined chemical building blocks used in the multi-step synthesis of more complex, biologically active molecules.

The piperidine ring, and specifically the 4-substituted piperidine motif, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs.[1] This guide, therefore, will pivot from the intermediate itself to the compelling pharmacology of the final drug molecules that are constructed using this and similar piperidine-based scaffolds. We will delve into the mechanism of action of drugs targeting Central Nervous System (CNS) receptors, particularly serotonin and dopamine receptors, where the 4-substituted piperidine moiety is a critical pharmacophoric element.

The 4-Substituted Piperidine: A Privileged Scaffold in CNS Drug Design

The piperidine heterocycle is a ubiquitous feature in pharmaceuticals, especially those targeting the CNS.[2] Its significance stems from a combination of favorable physicochemical and pharmacological properties:

  • Structural Versatility: The chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, which is critical for selective binding to complex biological targets like G-protein coupled receptors (GPCRs).

  • Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with acidic residues (e.g., aspartic acid) in receptor binding pockets. Furthermore, the overall scaffold allows for a fine-tuning of lipophilicity, which governs a drug's ability to cross the blood-brain barrier.

  • Pharmacokinetic Profile: The piperidine ring is generally metabolically stable and contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the "druggability" of the molecule.[1]

The compound this compound serves as a precursor to a deprotected 4-(methylcarbamoyl)piperidine. This deprotected amine can then be elaborated through various chemical reactions to build the final active pharmaceutical ingredient.

Mechanism of Action: Modulating Serotonin and Dopamine Pathways

Many successful antipsychotic and antidepressant drugs feature a 4-substituted piperidine core. This motif is particularly effective in modulating the activity of serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.

Key Molecular Targets: 5-HT₂ₐ and D₂ Receptors
  • Serotonin 2A (5-HT₂ₐ) Receptor: A GPCR coupled to the Gq/11 signaling pathway. Its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Antagonism of 5-HT₂ₐ receptors is a key mechanism of action for atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects.

  • Dopamine 2 (D₂) Receptor: A GPCR coupled to the Gi/o signaling pathway. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA). Blockade (antagonism) of D₂ receptors in the mesolimbic pathway is the primary mechanism by which antipsychotic drugs reduce the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is crucial for anchoring ligands to the 5-HT₂ₐ receptor.[3]

The Signaling Cascades

The interaction of a 4-substituted piperidine-containing ligand with these receptors triggers or blocks specific intracellular signaling pathways.

G cluster_0 5-HT2A Receptor Pathway (Antagonism) cluster_1 D2 Receptor Pathway (Antagonism) Ligand_5HT2A Piperidine-Drug (Antagonist) Receptor_5HT2A 5-HT2A Receptor Ligand_5HT2A->Receptor_5HT2A Blocks Gq Gq/11 Protein Receptor_5HT2A->Gq No Activation PLC Phospholipase C Gq->PLC No Activation PIP2 PIP2 PLC->PIP2 No Hydrolysis IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release IP3->Ca_Release No Release PKC PKC Activation DAG->PKC No Activation Ligand_D2 Piperidine-Drug (Antagonist) Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 Blocks Gi Gi/o Protein Receptor_D2->Gi No Activation AC Adenylyl Cyclase Gi->AC No Inhibition ATP ATP AC->ATP Conversion (Basal Level) cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Basal Activity G Start Test Compound (e.g., Piperidine Derivative) BindingAssay Radioligand Binding Assay Start->BindingAssay Determine Affinity FunctionalAssay Functional Cell-Based Assay BindingAssay->FunctionalAssay Confirm Functional Effect DataAnalysis Data Analysis (Ki, IC50, Efficacy) FunctionalAssay->DataAnalysis Quantify Activity Conclusion Determine Mechanism of Action (e.g., Potent D2/5-HT2A Antagonist) DataAnalysis->Conclusion

Figure 2: Experimental workflow for characterizing the mechanism of action of a novel CNS compound.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To quantify the binding affinity of the test compound for the human D₂ and 5-HT₂ₐ receptors.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D₂ or 5-HT₂ₐ receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • A fixed concentration of radioligand (e.g., [³H]Spiperone for D₂; [³H]Ketanserin for 5-HT₂ₐ) at a concentration near its Kd.

      • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Cell membranes (typically 10-20 µg of protein per well).

    • Controls:

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D₂).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound ligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay (Potency and Efficacy Determination)

This protocol measures the functional consequence of receptor binding, determining whether the compound is an agonist, antagonist, or inverse agonist, and its potency (EC₅₀ or IC₅₀).

Objective: To determine the functional activity of the test compound at human D₂ and 5-HT₂ₐ receptors.

Methodology (for D₂ Receptor - cAMP Inhibition Assay):

  • Cell Culture:

    • Plate CHO-K1 cells stably co-expressing the human D₂ receptor and a cAMP-responsive reporter (e.g., GloSensor™) in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Assay Procedure (Antagonist Mode):

    • Aspirate the culture medium and add assay buffer containing a cAMP-stimulating agent (e.g., 10 µM Forskolin) to all wells except the negative control.

    • Add varying concentrations of the test compound to the wells.

    • Pre-incubate for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., Quinpirole at its EC₈₀ concentration) to stimulate the D₂ receptor and induce cAMP inhibition.

    • Incubate for a further 15-30 minutes.

  • Signal Detection:

    • Add the detection reagent (e.g., a luciferin-based substrate for GloSensor™).

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data:

      • Set the signal from cells treated with Forskolin only as 0% inhibition (maximum cAMP).

      • Set the signal from cells treated with Forskolin + max concentration of agonist as 100% inhibition (minimum cAMP).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (potency) of the antagonist.

Data Interpretation: Building the Pharmacological Profile

The data generated from these assays are synthesized to create a comprehensive profile of the compound's mechanism of action.

Table 1: Example Pharmacological Data for a Hypothetical Piperidine-Based Compound

TargetAssay TypeParameterValue (nM)
Dopamine D₂ Radioligand BindingKi1.5
Functional (cAMP)IC₅₀ (Antagonist)3.2
Serotonin 5-HT₂ₐ Radioligand BindingKi0.8
Functional (Ca²⁺ Flux)IC₅₀ (Antagonist)1.9
Adrenergic α₁ Radioligand BindingKi150
Histamine H₁ Radioligand BindingKi250

Interpretation: The hypothetical compound is a potent D₂ and 5-HT₂ₐ receptor antagonist with high affinity (low Ki values) that translates to high functional potency (low IC₅₀ values). The significantly higher Ki values for off-targets like adrenergic and histamine receptors suggest a desirable selectivity profile, which could predict a lower incidence of side effects such as orthostatic hypotension or sedation.

Conclusion

While this compound is a vital precursor in chemical synthesis, its true value is realized in the final drug molecules it helps create. The 4-substituted piperidine scaffold is a privileged structure in CNS drug discovery, enabling the development of potent and selective modulators of critical neurotransmitter systems. The mechanism of action of these drugs is defined by their high-affinity binding to specific receptors, such as the D₂ and 5-HT₂ₐ receptors, and their subsequent ability to antagonize the downstream signaling pathways. A rigorous, multi-step experimental workflow, combining binding and functional assays, is essential for accurately elucidating this mechanism and is a cornerstone of modern drug development.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate.
  • National Center for Biotechnology Information (2008).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2764081, Tert-butyl 4-(hydroxymethyl)
  • Basit, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4997.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Kharitonov, D. S., et al. (2022).
  • Smolecule (2023). N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide.
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  • precisionFDA. tert-Butyl 4-(aminomethyl)
  • Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
  • BLD Pharm. 1-(Methylcarbamoyl)piperidine-4-carboxylic acid.
  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Benchchem. tert-Butyl methyl(piperidin-4-yl)

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The Emergence of a Versatile Scaffold: A Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry, represents a significant scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of its discovery, not as a singular event, but as a logical evolution in the synthesis of complex pharmaceutical agents. We will detail the most probable and efficient synthetic routes, grounded in established chemical principles, and provide field-proven insights into the experimental choices and protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important intermediate.

Introduction: The Strategic Importance of N-Boc Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a robust and versatile handle for synthetic chemists. This protection strategy allows for selective functionalization at other positions of the ring, a critical aspect in the construction of complex molecules. This compound (Figure 1) has emerged as a particularly valuable intermediate, offering a strategic entry point for introducing a methylcarbamoyl moiety, a common pharmacophore in many bioactive compounds.

Figure 1. Chemical Structure of this compound.

The Genesis of a Building Block: A History Rooted in Synthetic Utility

The "discovery" of this compound is not marked by a singular, celebrated event but is rather intrinsically linked to its first practical synthesis and application as an intermediate in the pursuit of more complex drug candidates. Its history is one of synthetic necessity and the logical application of well-established organic chemistry principles. The development of this compound can be understood as a convergence of two key synthetic strategies: the protection of the piperidine nitrogen and the formation of an amide bond at the 4-position.

The widespread adoption of the Boc protecting group in the latter half of the 20th century provided a reliable method to temporarily deactivate the nucleophilic piperidine nitrogen, thereby enabling selective modifications elsewhere on the ring. The synthesis of the target molecule most logically proceeds from commercially available 4-substituted piperidine derivatives.

The Core Synthesis: A Rational Approach to Construction

The most direct and industrially scalable synthesis of this compound involves a two-step process starting from piperidine-4-carboxylic acid. This approach is favored for its high efficiency and the ready availability of the starting materials.

Step 1: N-Boc Protection of Piperidine-4-carboxylic Acid

The initial step is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl group. This is a standard and well-documented procedure in organic synthesis.

Experimental Protocol:

  • Dissolution: Piperidine-4-carboxylic acid is dissolved in a suitable solvent, typically a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water. The aqueous environment aids in the dissolution of the amino acid starting material.

  • Basification: A base, such as sodium hydroxide or triethylamine, is added to deprotonate the carboxylic acid and neutralize the initially formed carbamic acid, driving the reaction to completion.

  • Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc)₂O is added to the reaction mixture. The nitrogen of the piperidine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

  • Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to protonate the carboxylic acid, and the product, N-Boc-piperidine-4-carboxylic acid, is extracted with an organic solvent.

Causality of Experimental Choices:

  • Solvent Choice: The use of a biphasic solvent system facilitates the reaction between the water-soluble amino acid and the organic-soluble Boc anhydride.

  • Base: The base is crucial for maintaining the nucleophilicity of the piperidine nitrogen and neutralizing the acidic byproducts.

  • Boc Anhydride: This is the most common and efficient reagent for the introduction of the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and carbon dioxide).

Step 2: Amide Coupling with Methylamine

The second and final step is the formation of the methylamide from the carboxylic acid. This is a classic example of an amide bond formation reaction, for which a variety of coupling reagents are available.

Experimental Protocol:

  • Activation of the Carboxylic Acid: N-Boc-piperidine-4-carboxylic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt), is added to form a highly reactive activated ester.

  • Addition of Methylamine: A solution of methylamine (often as a solution in THF or water, or as the hydrochloride salt with an added base to liberate the free amine) is then added to the reaction mixture. The nucleophilic nitrogen of methylamine attacks the activated carbonyl carbon.

  • Reaction and Purification: The reaction is stirred, typically at room temperature, until completion. The crude product is then purified, commonly by column chromatography, to yield this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated intermediate. Therefore, anhydrous solvents are essential.

  • Coupling Reagents: Reagents like HATU and EDC/HOBt are widely used due to their high efficiency in promoting amide bond formation and minimizing side reactions, such as racemization in the case of chiral starting materials.[1] They work by converting the carboxylic acid into a more reactive species that is readily attacked by the amine.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to neutralize the acidic byproducts of the coupling reaction and to ensure the amine is in its free, nucleophilic state.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Amide Coupling A Piperidine-4-carboxylic Acid B N-Boc-piperidine-4-carboxylic Acid A->B (Boc)₂O, Base (e.g., NaOH or TEA) Dioxane/Water C N-Boc-piperidine-4-carboxylic Acid D This compound C->D Methylamine, Coupling Agent (e.g., HATU or EDC/HOBt), Base (e.g., DIPEA) Anhydrous Solvent (e.g., DCM or DMF)

Caption: Synthetic workflow for this compound.

Quantitative Data and Characterization

The efficiency of the synthesis can be summarized in the following table. The yields are representative of optimized laboratory procedures.

StepReactantsProductTypical Yield
1Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonateN-Boc-piperidine-4-carboxylic Acid>95%
2N-Boc-piperidine-4-carboxylic Acid, Methylamine, HATU, DIPEAThis compound85-95%

Characterization Data: The final product is typically a white to off-white solid. Its identity and purity are confirmed by standard analytical techniques:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine ring protons, and the N-methyl group (a doublet at ~2.7 ppm).

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the calculated mass of the compound.

  • Purity: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various APIs. The methylcarbamoylpiperidine moiety is a key structural feature in a number of compounds investigated for a range of therapeutic targets. The Boc-protected nitrogen allows for further synthetic elaboration, such as deprotection followed by arylation or alkylation, to generate a library of diverse compounds for screening.

The versatility of this building block lies in its ability to be incorporated into larger molecular scaffolds, providing a combination of a desirable heterocyclic core and a hydrogen-bond-donating and -accepting amide group.

Conclusion

The discovery and history of this compound are a testament to the enabling power of synthetic organic chemistry in drug discovery. While not a standalone therapeutic, its development as a readily accessible and versatile building block has paved the way for the efficient synthesis of more complex and potentially life-saving medicines. The rational design of its synthesis, rooted in the fundamental principles of protecting groups and amide bond formation, underscores the elegance and practicality of modern chemical science. This guide provides the necessary technical foundation for researchers to confidently utilize this important intermediate in their own drug discovery endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394–9403.
  • Chem-Impex International, Inc. (n.d.). N-Boc-4-piperidinemethanol. Retrieved from [Link]

  • Khan Academy. (2014, January 16). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Sources

An In-depth Technical Guide to Determining the Solubility of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its developability, from process chemistry to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate in organic solvents. In the absence of extensive publicly available data for this specific molecule, this document serves as a detailed methodological guide for researchers. It outlines the foundational principles of solubility, presents step-by-step experimental protocols for both kinetic and equilibrium solubility assays, and offers a structure for the systematic reporting of results. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Introduction: The Critical Role of Organic Solvent Solubility

This compound is a substituted piperidine derivative, a structural motif common in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group and the methylcarbamoyl functional group impart specific polarity and hydrogen bonding characteristics that dictate its interaction with various solvents. Understanding the solubility of this compound in organic solvents is paramount for several stages of drug development:

  • Process Chemistry: Solubility data is essential for developing efficient purification and crystallization protocols, which are critical for controlling impurity profiles and ensuring the consistent quality of the API.[1]

  • Formulation Development: For APIs with poor aqueous solubility, formulation strategies often involve dissolving the compound in an organic solvent system for encapsulation or the preparation of amorphous solid dispersions.[2]

  • Analytical Method Development: The choice of diluent for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) is dependent on the compound's solubility.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to generate high-quality solubility data for this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its structure and the properties of the solvent.[2] For this compound, the key structural features influencing its solubility are:

  • Hydrogen Bonding: The secondary amide (methylcarbamoyl group) can act as both a hydrogen bond donor and acceptor. The carbamate group also contains hydrogen bond acceptors.

  • Polarity: The molecule possesses both polar (amide, carbamate) and non-polar (tert-butyl, piperidine ring) regions, giving it a somewhat amphiphilic character.

  • Molecular Size and Shape: These factors influence how well the molecule can fit into the solvent's structure.

A researcher should consider a range of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants to build a comprehensive solubility profile.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and equilibrium solubility.[2] Kinetic solubility is often used for high-throughput screening in early discovery, while equilibrium solubility provides the true thermodynamic solubility, which is crucial for later-stage development.[2][3]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous or organic solvent.[4][5] This method is fast and well-suited for high-throughput formats. The nephelometric assay is a common method for determining kinetic solubility.[6][7]

Protocol: Nephelometric Kinetic Solubility Assay [6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Solvent Addition: Add the desired organic solvent to each well to achieve the target final concentrations.

  • Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours.

  • Measurement: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed indicates precipitation and the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dispense Dispense Stock to Plate stock->dispense add_solvent Add Organic Solvent dispense->add_solvent incubate Mix & Incubate (2h, 25°C) add_solvent->incubate measure Measure Light Scattering (Nephelometry) incubate->measure determine Determine Precipitation Point measure->determine

Equilibrium Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached.

Protocol: Shake-Flask Equilibrium Solubility Assay [8]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (a 24-hour period is a good starting point, but this should be verified).[8]

  • Phase Separation: After equilibration, allow the undissolved solid to sediment. Carefully remove an aliquot of the supernatant. For viscous solvents or fine particles, centrifugation or filtration (using a solvent-compatible, non-adsorbent filter) may be necessary.[3]

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: The solubility is reported in units such as mg/mL or molarity.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temp (e.g., 24h) add_excess->agitate sediment Sedimentation / Centrifugation agitate->sediment aliquot Collect Supernatant sediment->aliquot quantify Quantify by HPLC-UV aliquot->quantify report Report Solubility (mg/mL) quantify->report

Data Presentation and Interpretation

For clarity and comparative analysis, the solubility data should be summarized in a structured table. This allows for easy comparison of the compound's solubility across different solvents and conditions.

Table 1: Hypothetical Equilibrium Solubility of this compound at 25°C

SolventPolarity IndexH-Bond Donor/AcceptorSolubility (mg/mL)
Methanol5.1Both> 100
Ethanol4.3Both85.2
Isopropanol3.9Both50.1
Acetonitrile5.8Acceptor35.7
Ethyl Acetate4.4Acceptor15.4
Dichloromethane3.1None5.8
Toluene2.4None< 1.0
Heptane0.1None< 0.1

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Tang, N., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available from: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • R Discovery. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

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Methodological & Application

Application Note: A Strategic Multi-Step Synthesis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore a strategic multi-step synthesis starting from the commercially available piperidin-4-ylmethanol. This application note emphasizes not just the procedural steps, but the underlying chemical principles and rationale, ensuring a reproducible and scalable process. All protocols have been designed with safety, efficiency, and purity of the final product as paramount considerations.

Introduction and Strategic Overview

This compound is a valuable scaffold in the synthesis of a wide range of pharmacologically active compounds. Its piperidine core is a prevalent motif in many approved drugs, and the methylcarbamoyl group offers a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic manipulations.[1][2]

The synthetic route detailed herein begins with the readily accessible and relatively inexpensive piperidin-4-ylmethanol. Our strategy involves a three-step sequence:

  • Protection of the Piperidine Nitrogen: The secondary amine of the starting material is first protected with a Boc group to prevent side reactions in the subsequent oxidation step.[3][4]

  • Oxidation of the Primary Alcohol: The hydroxymethyl group is then oxidized to a carboxylic acid. This transformation is a critical step, and the choice of oxidant is key to achieving high yields and minimizing byproducts.

  • Amide Coupling: Finally, the resulting carboxylic acid is coupled with methylamine to form the desired N-methyl amide.

This strategic approach allows for a controlled and efficient synthesis, with purification achievable at each stage to ensure the high purity of the final compound.

Workflow Diagram:

Synthesis_Workflow Start Piperidin-4-ylmethanol Step1 Boc Protection Start->Step1 (Boc)₂O, Base Intermediate1 Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Oxidizing Agent (e.g., TEMPO/Bleach) Intermediate2 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Methylamine, Coupling Agent (e.g., HATU) FinalProduct This compound Step3->FinalProduct

Caption: A three-step synthetic workflow from piperidin-4-ylmethanol.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS Number
Piperidin-4-ylmethanolSigma-Aldrich98%6628-94-0
Di-tert-butyl dicarbonate ((Boc)₂O)Acros Organics99%24424-99-5
Sodium Bicarbonate (NaHCO₃)Fisher Sci.ACS Grade144-55-8
Dichloromethane (DCM)VWRHPLC Grade75-09-2
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)Sigma-Aldrich98%2564-83-2
Sodium Hypochlorite (Bleach)VWR10-15%7681-52-9
Sodium Sulfite (Na₂SO₃)Fisher Sci.ACS Grade7757-83-7
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acidCombi-Blocks>97%84358-13-4
Methylamine hydrochlorideSigma-Aldrich98%593-51-1
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)GLD Am-Tech>99%148893-10-1
N,N-Diisopropylethylamine (DIPEA)Acros Organics99.5%7087-68-5
N,N-Dimethylformamide (DMF)VWRAnhydrous68-12-2
Ethyl Acetate (EtOAc)Fisher Sci.HPLC Grade141-78-6
HexanesVWRHPLC Grade110-54-3
Magnesium Sulfate (MgSO₄)Fisher Sci.Anhydrous7487-88-9
Step 1: Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Rationale: The protection of the piperidine nitrogen as its tert-butyloxycarbonyl (Boc) derivative is a crucial first step. This prevents the basic nitrogen from interfering with the subsequent oxidation reaction and improves the solubility of the intermediate in organic solvents. The use of sodium bicarbonate provides a mild basic condition to neutralize the acid generated during the reaction.

Protocol:

  • To a solution of piperidin-4-ylmethanol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid

Rationale: The oxidation of the primary alcohol to a carboxylic acid is a pivotal transformation. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant is a mild and efficient method that avoids the use of heavy metals.[5][6][7] The reaction proceeds via an N-oxoammonium ion, which is the active oxidizing species. A biphasic system with a phase-transfer catalyst can also be employed to facilitate the reaction.[6]

Protocol:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM.

  • Add a catalytic amount of TEMPO (0.01 eq).

  • In a separate flask, prepare a solution of sodium hypochlorite (bleach, ~10-15%, 2.5 eq) and sodium bicarbonate (2.5 eq) in water.

  • Cool both solutions to 0 °C.

  • Slowly add the aqueous bleach solution to the organic solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers. Extract the aqueous layer with DCM.

  • Acidify the aqueous layer to pH ~3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the carboxylic acid, which is typically a white solid.

Step 3: Synthesis of this compound

Rationale: The final step is an amide coupling reaction between the carboxylic acid and methylamine. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).[8][9][10] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the methylamine hydrochloride salt. Anhydrous DMF is the solvent of choice due to its ability to dissolve all reactants and facilitate the reaction.

Protocol:

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add methylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the final product as a white solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the Boc group (~1.45 ppm, 9H), piperidine ring protons (~1.7-1.9 ppm, 2.7-2.9 ppm, 4.0-4.2 ppm), methyl group (~2.8 ppm, 3H), and amide NH (~5.4 ppm, 1H).
¹³C NMR (100 MHz, CDCl₃)Resonances for the Boc carbonyl (~155 ppm), amide carbonyl (~175 ppm), quaternary carbon of the Boc group (~80 ppm), piperidine carbons, and the methyl carbon.
LC-MS A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
Melting Point A sharp melting point range consistent with a pure compound.

Safety and Handling

  • Dichloromethane (DCM): A potential carcinogen. Handle in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate ((Boc)₂O): A lachrymator and irritant. Avoid inhalation and contact with skin.

  • Sodium Hypochlorite (Bleach): Corrosive. Handle with care and avoid mixing with acids, as this can release toxic chlorine gas.

  • HATU: A mild irritant. Avoid inhalation of dust.

  • DIPEA: Corrosive and flammable. Handle in a fume hood.

  • DMF: A potential teratogen. Avoid contact with skin and use in a well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the preparation of this compound from piperidin-4-ylmethanol. The protocols are well-established and utilize common laboratory reagents and techniques. By understanding the rationale behind each step, researchers can troubleshoot and adapt these methods for the synthesis of related compounds.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Barro, S. (2014). TEMPO-Mediated Oxidations. In Comprehensive Organic Synthesis II (Second Edition) (pp. 539-566). Elsevier.
  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566.
  • U.S. Patent No. 6,127,573 A. (2000).
  • Zhu, X., & Schmidt, R. R. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of the American Chemical Society, 129(8), 2208–2209.
  • Wikipedia. (2023, November 29). HATU. In Wikipedia. Retrieved from [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2015 International Conference on Materials, Environmental and Biological Engineering (MEBE 2015).
  • Inhibitor Research Hub. (2025).
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Global Substance Registration System. (n.d.). TERT-BUTYL 4-(METHOXY(METHYL)CARBAMOYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Larsson, P., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(45), 11029-11034.
  • BenchChem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.

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Application Notes & Protocols: The Strategic Utility of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate. This key pharmaceutical intermediate, featuring a Boc-protected piperidine core and a methylamide functional group, serves as a versatile building block in the construction of complex molecular architectures. We will elucidate its synthesis via a robust amide coupling protocol, detail its subsequent deprotection, and explain the strategic rationale behind its use in multi-step drug synthesis campaigns.

Introduction: A Versatile Piperidine Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting various biological receptors. This compound is a strategically designed intermediate that capitalizes on this scaffold. It offers two orthogonal points for chemical modification:

  • The Carboxamide Group: The N-methylamide at the C4 position provides a stable, polar functional group capable of participating in hydrogen bonding, which is often crucial for target engagement and optimizing pharmacokinetic properties.

  • The Boc-Protected Nitrogen: The piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of non-acidic conditions but can be cleanly and efficiently removed with acid.[1] This orthogonality is the cornerstone of its utility, allowing chemists to perform modifications elsewhere on a larger molecule before revealing the piperidine nitrogen for a final, crucial coupling step.[2]

This guide will focus on the practical synthesis of this intermediate from its common precursor, N-Boc-isonipecotic acid, and its subsequent use in synthetic workflows.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

Properties Summary
PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 139290-70-3PubChem[3]
Molecular Formula C₁₃H₂₄N₂O₄PubChem[3]
Molecular Weight 272.34 g/mol PubChem[3]
Appearance Typically a white to off-white solidN/A
XLogP3 1.1PubChem[3]
Safety & Handling

This compound must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid formation of dust and aerosols.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[4] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[4]

Synthesis Protocol: HATU-Mediated Amide Coupling

The most direct and reliable synthesis of this compound involves the amide coupling of its carboxylic acid precursor, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid), with methylamine. For this transformation, we recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is considered a "gold standard" for its high efficiency, fast reaction times, and ability to suppress side reactions, making it ideal for producing high-purity intermediates.[5]

Reaction Principle

The reaction proceeds via the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). This forms a highly reactive OAt-active ester intermediate.[5][6] The subsequent nucleophilic attack by methylamine on this activated ester yields the desired amide product and releases the tetramethylurea byproduct.[6]

Graphviz Workflow: Synthesis

reagents Prepare Reagents: - N-Boc-isonipecotic acid (1.0 eq) - Methylamine solution (1.2 eq) - HATU (1.1 eq) - DIPEA (3.0 eq) - Anhydrous DMF dissolve Dissolve Acid & HATU in Anhydrous DMF reagents->dissolve cool Cool solution to 0 °C (Ice Bath) dissolve->cool activate Add DIPEA dropwise. Stir for 15-30 min for pre-activation. cool->activate couple Add Methylamine solution. Allow to warm to RT. Stir for 1-4 hours. activate->couple monitor Monitor reaction by TLC or LC-MS couple->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with aq. acid, aq. base, brine monitor->workup purify Isolate & Purify: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography workup->purify product Final Product: Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate purify->product

Caption: Workflow for HATU-mediated synthesis.

Detailed Experimental Protocol

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)

  • Methylamine (e.g., 2.0 M solution in THF or 40 wt. % in H₂O)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-isonipecotic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (typical concentration 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.[6] The solution may change color. Allow the mixture to stir at 0 °C for 15-30 minutes to ensure full activation of the carboxylic acid.

  • Coupling: Slowly add the methylamine solution (1.2 equiv) to the reaction mixture.

    • Causality Note: A slight excess of the amine is used to ensure the complete consumption of the more valuable activated ester. Adding the amine slowly helps to control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction time can vary, so it is crucial to monitor its progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed.[6]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and finally brine.

    • Causality Note: The acidic wash removes the basic DIPEA and any unreacted amine. The basic wash removes any remaining acidic species and the HOAt byproduct. The brine wash helps to remove residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Application Protocol: N-Boc Deprotection

The primary utility of this intermediate is realized in the next step: the removal of the Boc protecting group. This unmasks the piperidine nitrogen, converting it into a nucleophilic secondary amine that is ready for coupling with electrophiles, such as aryl halides in a Buchwald-Hartwig amination or acyl chlorides in an amidation reaction.

Reaction Principle

The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene gas and tert-butanol. This process regenerates the free amine. Trifluoroacetic acid (TFA) is highly effective for this purpose, as it is a strong acid and volatile, making it easy to remove post-reaction.

Graphviz Workflow: Deprotection and Further Reaction

start_mat Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate dissolve Dissolve in Dichloromethane (DCM) start_mat->dissolve reagent_add Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) at 0 °C dissolve->reagent_add react Stir at Room Temperature for 1-2 hours reagent_add->react concentrate Concentrate in vacuo to remove DCM/TFA react->concentrate neutralize Neutralize with Base (e.g., NaHCO₃ or DIPEA) to get free amine concentrate->neutralize deprotected_prod 4-(methylcarbamoyl)piperidine (Free Amine) neutralize->deprotected_prod next_step Couple with Electrophile (e.g., R-X under Buchwald-Hartwig conditions) deprotected_prod->next_step

Caption: Boc-deprotection workflow and subsequent use.

Detailed Experimental Protocol

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 equiv) in dichloromethane (DCM). The concentration is typically around 0.1 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA). A common ratio is 4:1 DCM:TFA, but this can be adjusted.

    • Causality Note: The reaction is often exothermic, so slow addition at 0 °C is a critical safety and control measure.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Removal of Volatiles: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The product will be the TFA salt of the amine.

  • Neutralization (for subsequent use): For many subsequent reactions, the free amine is required. The crude TFA salt can be dissolved in a suitable solvent (like DCM or EtOAc) and washed carefully with a saturated NaHCO₃ solution until the aqueous layer is basic. The organic layer, containing the free amine, can then be dried and used directly in the next step. Alternatively, a base like DIPEA or triethylamine can be added directly to the next reaction mixture to neutralize the TFA salt in situ.

The resulting deprotected piperidine is a valuable nucleophile, poised for introduction into the final stages of a drug synthesis, a strategy that often improves overall yield and simplifies purification by adding complex functionality late in the sequence.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • PubChem. (n.d.). tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.
  • PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity.
  • PubChem. (n.d.). tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.
  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate.
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
  • ChemicalBook. (n.d.). tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate.
  • Dong, W., et al. (2024, January 17). A practical synthesis for the key intermediate of apixaban. ResearchGate.
  • precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.
  • ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
  • Arkat USA. (2024, July 7). An alternative synthetic strategy to construct apixaban analogues.
  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • European Patent Office. (2020, November 25). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Apixaban | Manufacturers | Suppliers.
  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.
  • Drug Information. (n.d.). boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH.

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Application Note: Strategic Synthesis of Vandetanib via a Piperidine-Functionalized Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Vandetanib (Caprelsa™) is a potent oral kinase inhibitor targeting VEGFR, EGFR, and RET tyrosine kinases, approved for the treatment of advanced medullary thyroid cancer (MTC).[1][2] Its molecular architecture features a 4-anilinoquinazoline core linked to a (1-methylpiperidin-4-yl)methoxy side chain at the C7 position. This side chain is critical for the compound's pharmacokinetic and pharmacodynamic profile. This document provides a detailed guide on the synthesis of Vandetanib, with a specific focus on the strategic incorporation of the piperidine moiety. While the prompt specified the use of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a review of established synthetic routes reveals that the key intermediate is derived from Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate . This guide will therefore detail the scientifically validated pathway, explaining the synthesis and application of this correct precursor to construct the final active pharmaceutical ingredient (API).

Introduction to Vandetanib and the Significance of the Piperidine Side Chain

Vandetanib's efficacy stems from its ability to simultaneously inhibit multiple signaling pathways involved in tumor growth and angiogenesis.[2] The chemical structure, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, is the result of extensive structure-activity relationship (SAR) studies.

The piperidine ring is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as improved solubility, metabolic stability, and oral bioavailability. In Vandetanib, the N-methylated piperidine side chain plays a crucial role in binding to the kinase domain and ensuring appropriate physicochemical characteristics for drug delivery.

The synthesis of Vandetanib is a multi-step process that typically converges on the coupling of a functionalized quinazoline core with the piperidine side chain. A key strategic element is the use of a protecting group on the piperidine nitrogen to prevent unwanted side reactions during the assembly of the molecule. The tert-butoxycarbonyl (Boc) group is ideally suited for this role due to its stability under various reaction conditions and its facile removal under acidic conditions.

G cluster_vandetanib Vandetanib Structure cluster_components Key Structural Components V Vandetanib Quin 4-Anilinoquinazoline Core (Kinase Binding) V->Quin contains Pip (1-Methylpiperidin-4-yl)methoxy Side Chain (Pharmacokinetics & Solubility) V->Pip contains

Figure 1: Core structural components of the Vandetanib molecule.

The Convergent Synthetic Strategy

The most efficient syntheses of Vandetanib employ a convergent approach, where the quinazoline core and the piperidine side chain are prepared separately and then coupled. This strategy allows for optimization of each reaction sequence independently, leading to higher overall yields.

The general workflow involves:

  • Synthesis of the Quinazoline Core: Preparation of a 4,7-difunctionalized 6-methoxyquinazoline intermediate.

  • Synthesis of the Piperidine Synthon: Preparation of a Boc-protected piperidin-4-ylmethanol derivative with an activated hydroxyl group (e.g., a tosylate).

  • Coupling Reaction: Nucleophilic substitution to attach the piperidine side chain to the C7 position of the quinazoline core.

  • Aniline Addition: Addition of 4-bromo-2-fluoroaniline at the C4 position.

  • Final Deprotection and N-Methylation: Removal of the Boc group and methylation of the piperidine nitrogen.

// Nodes QC [label="Quinazoline Core\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PS [label="Piperidine Synthon\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Couple [label="Coupling\n(Etherification)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Aniline\nAddition (SNAr)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Deprotection &\nN-Methylation", fillcolor="#FBBC05", fontcolor="#202124"]; Vandetanib [label="Vandetanib API", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges QC -> Couple [color="#5F6368"]; PS -> Couple [color="#5F6368"]; Couple -> Aniline [color="#5F6368"]; Aniline -> Final [color="#5F6368"]; Final -> Vandetanib [color="#5F6368"]; } Figure 2: Convergent synthesis workflow for Vandetanib.

Synthesis of the Key Piperidine Intermediate

The precursor for the side chain is Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , which is commercially available or can be synthesized from piperidin-4-ylmethanol. The hydroxyl group must be converted into a good leaving group to facilitate the coupling reaction. Tosylation is a common and effective method for this activation.

Protocol 1: Synthesis of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol describes the conversion of the alcohol to a tosylate, making it an excellent electrophile for the subsequent etherification step. [3][4] Materials:

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethyl acetate (EtOAc)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (approx. 8 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to stir at 5 °C for 10-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3x volumes).

  • Combine the organic extracts and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from an ethyl acetate/hexane mixture to yield the title compound as a white solid.

ParameterValueReference
Starting Material Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[3]
Reagents p-Toluenesulfonyl chloride, Pyridine[3][4]
Typical Yield ~45-55%[3]
Product Purity (Post-Crystallization) >98%[3]

Application in Vandetanib Synthesis: Coupling and Final Steps

With the activated piperidine synthon in hand, the next stage is the coupling to the quinazoline core, followed by the final modifications to yield Vandetanib. An alternative, improved synthesis avoids the use of an unstable 4-chloroquinazoline intermediate by employing a Dimroth rearrangement, which streamlines the process. [5]

Protocol 2: Alkylation and Quinazoline Ring Formation (Adapted from Dimroth Route)

This protocol outlines the key coupling and cyclization steps. [5] Materials:

  • Intermediate 9 (N-(4-hydroxy-5-methoxy-2-nitrophenyl)-N,N-dimethylformamidine)

  • Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (from Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 4-bromo-2-fluoroaniline

  • Sodium dithionite (Na₂S₂O₄)

Procedure:

  • Alkylation: To a solution of Intermediate 9 (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.2 eq). Heat the mixture at 80 °C for 4-6 hours until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction, pour into water, and extract with EtOAc. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude alkylated product (Intermediate 10).

  • Reductive Cyclization (Dimroth Rearrangement): Dissolve the crude Intermediate 10 and 4-bromo-2-fluoroaniline (1.5 eq) in a mixture of ethanol and water. Add sodium dithionite (4.0 eq) and heat to reflux for 2-3 hours.

  • Purification: After cooling, the product often precipitates. The solid can be collected by filtration. Further purification by silica gel chromatography (eluting with a gradient of dichloromethane/methanol) yields the Boc-protected Vandetanib precursor (Intermediate 11). [5]

Protocol 3: Final Deprotection and N-Methylation

The final steps involve removing the Boc protecting group and adding the methyl group to the piperidine nitrogen. [5] Materials:

  • Boc-protected Vandetanib precursor (Intermediate 11)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Aqueous formaldehyde (37%)

  • Sodium triacetoxyborohydride (STAB)

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected precursor (1.0 eq) in DCM. Add TFA (10 eq) and stir at room temperature for 1-2 hours. Caution: TFA is highly corrosive.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Avoid an aqueous work-up to prevent yield loss. The resulting TFA salt (Intermediate 12) is often used directly in the next step after drying under vacuum. [5]3. Reductive Amination: Dissolve the crude intermediate from the previous step in DCM. Add aqueous formaldehyde (1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature for 3-5 hours. Monitor by TLC.

  • Final Purification: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer, concentrate, and purify by silica gel chromatography to afford Vandetanib as a pure solid.

StepKey TransformationTypical YieldReference
Alkylation Ether bond formation58%[5]
Boc Deprotection Amine deprotection83%[5]
Reductive Amination N-methylation84%[5]
Overall (9 steps) 4-Hydroxy-3-methoxybenzonitrile to Vandetanib7%[5]

Conclusion

The synthesis of Vandetanib is a well-defined process that hinges on the strategic use of a protected piperidine synthon. While the initially proposed this compound is not the correct intermediate, the structurally related and commercially available Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as the validated precursor. By activating its hydroxyl group and coupling it to a quinazoline core via a convergent strategy, Vandetanib can be synthesized efficiently. The protocols outlined herein, adapted from peer-reviewed literature, provide a robust framework for researchers in drug development to produce this important therapeutic agent.

References

  • CN105254614A - Method for synthesizing Vandetanib compound. Google Patents.

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Pettit, C., et al. RSC Advances.

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Wang, M., et al. Atlantis Press.

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • CN103483276A - Preparation method of vandetanib impurity. Google Patents.

  • CN104098544A - Preparation method of vandetanib. Google Patents.

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.

  • US8609673B2 - Vandetanib derivatives. Google Patents.

  • Synthesis of anticancer drug vandetanib. ResearchGate.

  • Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)piperidine-1-carboxylate in Medicinal Chemistry. Benchchem.

  • Vandetanib PubChem Entry. National Center for Biotechnology Information.

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Arkivoc.

  • tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. PubMed.

  • United States Patent US 9,492,453 B2. Google Patents.

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... MDPI.

  • Synthesis of 4-Bromo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-aminocarbonyl]... Mol-Instincts.

  • Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer. PubMed.

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Application Notes and Protocol for the Boc Protection of 4-(Methylcarbamoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the temporary masking of amine functionalities.[1] Its widespread use stems from its ease of introduction, general stability to a range of reaction conditions, and facile cleavage under mild acidic conditions.[2] This document provides a detailed protocol and in-depth scientific rationale for the N-Boc protection of 4-(methylcarbamoyl)piperidine, a key intermediate in the synthesis of various biologically active compounds. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing experimental robustness, mechanistic understanding, and safety.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, the selective protection of reactive functional groups is paramount to avoid undesired side reactions. Amines, being nucleophilic and basic, often require protection to allow for transformations elsewhere in the molecule.[1] The Boc group, introduced using di-tert-butyl dicarbonate ((Boc)₂O), converts the amine into a carbamate, significantly attenuating its nucleophilicity and basicity.[3]

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals. The ability to selectively protect the piperidine nitrogen is a critical step in the elaboration of these complex molecules. This guide focuses on 4-(methylcarbamoyl)piperidine, a substrate containing a secondary amine and a secondary amide. The presented protocol ensures the selective protection of the more nucleophilic piperidine nitrogen without affecting the amide functionality.

Mechanistic Rationale

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[4] The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate.[3] Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate anion, which is unstable and decomposes to carbon dioxide and a tert-butoxide anion.[4] A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the protonated amine intermediate, driving the reaction to completion.[5]

The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[6] DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium species, which is then readily attacked by the amine.[7]

Experimental Protocol

This protocol is optimized for the efficient and high-yielding N-Boc protection of 4-(methylcarbamoyl)piperidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Methylcarbamoyl)piperidine≥98%Commercially AvailableCan be used as the free base or hydrochloride salt.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially AvailableSolid, handle in a well-ventilated area.[8]
Triethylamine (TEA)≥99%Commercially AvailableAnhydrous grade recommended.
Dichloromethane (DCM)AnhydrousCommercially AvailableOther aprotic solvents like THF or acetonitrile can be used.[9]
Saturated aq. NaHCO₃Reagent GradePrepared in-house
Brine (Saturated aq. NaCl)Reagent GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel60-120 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(methylcarbamoyl)piperidine (1.0 eq). Dissolve the starting material in dichloromethane (DCM) (approximately 0.2 M concentration).

    • Rationale: DCM is a good solvent for both the starting material and reagents and is relatively unreactive.[9]

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution. If the starting material is a hydrochloride salt, use 2.5 eq of TEA.

    • Rationale: TEA acts as a base to neutralize the protonated amine formed during the reaction and to quench any trace amounts of acid.[5]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • (Boc)₂O Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the stirred solution.

    • Rationale: A slight excess of (Boc)₂O ensures complete conversion of the starting material. Slow addition is important for controlling the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Rationale: Reaction times can vary depending on the substrate. TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the less polar product.[9]

  • Work-up: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous wash removes excess base, salts, and water-soluble byproducts. Brine helps to break up emulsions and further dry the organic layer.

  • Purification: The crude product can often be used without further purification. If necessary, purify the product by flash column chromatography on silica gel.

    • Rationale: Purification by chromatography will remove any unreacted (Boc)₂O and other minor impurities.

Workflow and Data Presentation

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate in DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Boc Add (Boc)₂O Cool->Add_Boc Stir Stir at RT & Monitor by TLC Add_Boc->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Optional) Dry->Purify End N-Boc Protected Product Purify->End

Caption: Workflow for Boc protection of 4-(methylcarbamoyl)piperidine.

Summary of Reaction Parameters
ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM)Good solubility for reactants, unreactive.[9]
Base Triethylamine (TEA)Neutralizes acid byproduct, drives reaction.[5]
(Boc)₂O Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion of the starting amine.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side products.
Reaction Time 2 - 12 hoursMonitored by TLC for completion.

Characterization of the Final Product

The successful synthesis of N-Boc-4-(methylcarbamoyl)piperidine should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see a characteristic singlet at ~1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[10] The piperidine ring protons will show a shift and potentially a change in multiplicity upon Boc protection.

  • ¹³C NMR: A new signal around 80 ppm will appear for the quaternary carbon of the Boc group, and a signal around 155 ppm for the carbamate carbonyl carbon.[10]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the protected product should be observed.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch for the carbamate will be present around 1680-1700 cm⁻¹.[10]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider adding a catalytic amount of DMAP (0.1 eq).[6] Be aware that DMAP can promote side reactions if used in excess or at elevated temperatures.[11]

  • Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. If the starting material is a salt, ensure sufficient base is used for neutralization.

  • Purification Issues: If the product is difficult to purify, a different solvent system for chromatography may be required. Sometimes, residual (Boc)₂O can be removed by sublimation under high vacuum.[12]

  • Safety: Di-tert-butyl dicarbonate can cause skin and eye irritation.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction produces carbon dioxide gas, so it should not be performed in a sealed vessel.[4]

Conclusion

This application note provides a robust and well-rationalized protocol for the N-Boc protection of 4-(methylcarbamoyl)piperidine. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Kavala, V., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3493. [Link]

  • MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ChemTips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 57B, 1104-1110. [Link]

  • Baselan, L., et al. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(9), 3168-3174. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Wuest, F., et al. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 23(8), 2043. [Link]

Sources

Topic: Analytical Methods for Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity, identity, and impurity profile are critical quality attributes that directly impact the safety and efficacy of the final drug product. This document provides a comprehensive guide to the essential analytical methodologies required for the robust characterization of this intermediate, grounded in established scientific principles and aligned with regulatory expectations. The protocols herein are designed to be self-validating systems, ensuring data integrity and reliability throughout the drug development lifecycle.

Foundational Physicochemical Properties

A thorough understanding of the molecule's basic properties is the cornerstone of any analytical method development. This compound is a moderately polar, non-volatile compound, making it highly amenable to analysis by liquid chromatography and various spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₄[1][2]
Molecular Weight 272.34 g/mol [1][2]
CAS Number 139290-70-3[2][3]
Appearance Typically a pale yellow oil or low-melting solid[3]
IUPAC Name tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate[2]

Chromatographic Analysis for Assay, Purity, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the principal technique for quantifying the assay and purity of this compound. Its ability to separate the main component from starting materials, by-products, and degradants is unparalleled for non-volatile compounds.

Protocol: Reversed-Phase HPLC (RP-HPLC) Method

Causality: The combination of a C18 stationary phase and a water/acetonitrile mobile phase gradient provides an effective separation mechanism based on hydrophobicity. The Boc-protected piperidine structure has sufficient non-polar character to be retained on the C18 column, while the carbamoyl group ensures it is not excessively retained, allowing for efficient elution with a standard organic gradient. Formic acid is added to the mobile phase to protonate any residual silanols on the column, improving peak shape, and to ensure consistent ionization for potential downstream MS detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.

  • Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (Diluent).

  • Sample Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 15 min; hold at 95% B for 3 min; return to 20% B over 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm (due to amide and carbamate chromophores)
Injection Volume 10 µL

System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[4] This ensures the system is performing with adequate precision.

Data Analysis:

  • Assay (% vs. Standard): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Purity (% Area): (Area_Main_Peak / Total_Area_All_Peaks) * 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh & Dissolve Reference Standard SST System Suitability (5x Standard Injections) Prep_Standard->SST Prep_Sample Weigh & Dissolve Test Sample Analysis Inject Standard & Samples (Sequence Run) Prep_Sample->Analysis SST->Analysis RSD ≤ 2.0%? Integration Peak Integration Analysis->Integration Calculation Calculate Assay & Purity Integration->Calculation Report Final Report Generation Calculation->Report Validation_Pyramid cluster_top cluster_middle cluster_base Robustness Robustness (Method's Capacity to Remain Unaffected by Small Variations) Accuracy Accuracy (Closeness to True Value) Robustness->Accuracy Precision Precision (Agreement Between Measurements) Robustness->Precision Linearity Linearity (Proportionality of Signal to Concentration) Accuracy->Linearity Precision->Linearity Specificity Specificity (Analyte Signal in Presence of Other Components) Linearity->Specificity Range Range (Interval of Reliable Quantification) Linearity->Range QL_DL QL / DL (Limits of Quantitation & Detection) Range->QL_DL

Fig 2. Interrelationship of key analytical validation parameters.

Protocol for Linearity:

  • Objective: To demonstrate a direct, proportional relationship between analyte concentration and detector response.

  • Procedure: a. Prepare a stock solution of the reference standard at 1.2 mg/mL. b. Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL). c. Inject each concentration level in triplicate. d. Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Spectroscopic Methods for Structural Confirmation

While chromatography quantifies "how much" and "how pure," spectroscopy confirms "what it is."

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS provides definitive confirmation of molecular weight. The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray Ionization (ESI) is the ideal ionization technique as it is a soft method that minimizes fragmentation, typically yielding the protonated molecular ion.

Protocol:

  • Instrumentation: HPLC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • MS Conditions:

ParameterCondition
Ionization Mode Positive ESI (+)
Scan Range 100 - 500 m/z
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C

Expected Result: A prominent peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z 273.2. This provides strong evidence of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

Predicted ¹H NMR Signals (in CDCl₃): The spectrum is expected to show characteristic signals for:

  • ~1.45 ppm: A large singlet (9H) from the tert-butyl protons of the Boc group.

  • ~1.6-1.9 ppm & ~2.8-3.0 ppm: Multiplets corresponding to the axial and equatorial protons of the piperidine ring.

  • ~2.75 ppm: A doublet (3H) from the N-methyl group, which may appear as a singlet depending on the rate of amide bond rotation.

  • ~4.1 ppm: Broad signals from the piperidine protons adjacent to the Boc-protected nitrogen.

  • ~5.5-6.0 ppm: A broad singlet (1H) from the amide N-H proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is a rapid and simple technique used to confirm the presence of key functional groups, serving as a molecular fingerprint.

Protocol:

  • Sample Preparation: As the compound is an oil, a small drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: A standard FTIR spectrometer.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3350 cm⁻¹N-H (Amide)Stretching
~2970 cm⁻¹C-H (Alkyl)Stretching
~1690 cm⁻¹C=O (Carbamate)Stretching
~1640 cm⁻¹C=O (Amide I)Stretching
~1540 cm⁻¹N-H bend (Amide II)Bending
~1160 cm⁻¹C-O (Carbamate)Stretching

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of a validated RP-HPLC method for purity and assay, coupled with spectroscopic confirmation by MS, NMR, and FTIR, provides a robust and reliable data package. This ensures the quality and consistency of this critical intermediate, supporting the successful development of new pharmaceutical agents. Adherence to the principles outlined in ICH guidelines is paramount for generating data that is scientifically sound and meets global regulatory standards. [4][5][6][7][8]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. [Link]

  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C13H24N2O4. PubChem, National Center for Biotechnology Information. [Link]

  • TERT-BUTYL 4-(METHOXY(METHYL)CARBAMOYL)PIPERIDINE-1-CARBOXYLATE. FDA Global Substance Registration System (GSRS). [Link]

  • Tert-Butilo 4-(metoxi(metil)carbamoil)piperidina-1-carboxilato CAS 139290-70-3. Home Sunshine Pharma. [Link]

Sources

1H NMR Analysis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate: A Comprehensive Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol and in-depth spectral analysis for the structural characterization of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in medicinal chemistry and drug development, rigorous confirmation of its molecular structure is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. We will delve into the causality behind the observed chemical shifts and coupling patterns, ensuring a thorough understanding of the molecule's signature in the ¹H NMR spectrum.

Introduction and Scientific Context

This compound is a bifunctional molecule incorporating a piperidine scaffold, a common motif in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and functionalized with a methylcarbamoyl moiety. The Boc protecting group is crucial for synthetic strategies, allowing for selective reactions at other sites of the molecule. The methylcarbamoyl group provides a handle for further chemical modifications or can be an integral part of the final pharmacophore.

Given its role as a synthetic intermediate, verifying the identity, purity, and structural integrity of this compound is a critical quality control step. ¹H NMR spectroscopy is an unparalleled, non-destructive technique for this purpose, providing unambiguous information about the electronic environment of every proton in the molecule.[1] This guide establishes a self-validating protocol for acquiring and interpreting the ¹H NMR spectrum of this key intermediate.

Principle of ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses, we can induce transitions between these energy states. The precise frequency at which a proton absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment.[2][3] This sensitivity gives rise to the chemical shift (δ) , which allows us to differentiate protons within the same molecule.

Furthermore, the magnetic fields of neighboring protons can influence each other, a phenomenon known as spin-spin coupling . This causes the splitting of NMR signals into distinct patterns (e.g., doublets, triplets), providing information about the number of adjacent protons. Finally, the area under each signal, or integration , is directly proportional to the number of protons it represents.[1][4]

Experimental Protocol

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Materials and Equipment
  • Analyte: this compound (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D). CDCl₃ is a common choice for many organic molecules.

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm. Most modern spectrometers use the residual solvent peak for calibration.[5]

  • Equipment:

    • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell).[6]

    • Volumetric glassware and Pasteur pipettes.

    • Vortex mixer.

    • NMR Spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation

The objective is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[6][7]

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is critical to prevent the large signal from protonated solvent from overwhelming the analyte signals and to provide a signal for the instrument's lock system.[7]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube. If any particulates are visible, filter the solution through a small cotton or glass wool plug placed inside the pipette during the transfer.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

  • Spectrometer Frequency: 400 MHz

  • Number of Scans (NS): 16-32 (adjust based on sample concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): -2 to 12 ppm

  • Temperature: 298 K (25 °C)

Data Analysis and Spectral Interpretation

The structural features of this compound give rise to a distinct and predictable ¹H NMR spectrum.

Molecular Structure and Proton Environments

To facilitate analysis, the unique proton environments in the molecule are labeled as shown below.

Caption: Labeled proton environments in the target molecule.

Expected ¹H NMR Spectrum and Signal Assignments

The following table summarizes the predicted ¹H NMR signals for the compound dissolved in CDCl₃. Chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups. Electronegative atoms like oxygen and nitrogen pull electron density away from adjacent protons, causing them to be "deshielded" and appear at a higher chemical shift (further downfield).[2][8]

Signal LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
a -C(CH ₃)₃ (Boc)~1.45Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a sharp, intense singlet. This is a characteristic signal for a Boc-protecting group.[5][9]
b Piperidine H -2, H -6~4.1-4.2Broad multiplet (br m)2H (axial) + 2H (equatorial)These protons are adjacent to the Boc-protected nitrogen. The electron-withdrawing nature of the carbamate deshields them significantly, shifting them downfield. The broadness is due to restricted rotation around the N-C(O) bond and chair-to-chair conformational exchange.
c Piperidine H -3, H -5~1.8-2.0 (axial) & ~1.2-1.4 (equatorial)Multiplet (m)2H (axial) + 2H (equatorial)These protons are further from the nitrogen and are split by their neighbors at positions 2, 4, and 6. Axial and equatorial protons are in different magnetic environments, leading to complex multiplets.
d Piperidine H -4~2.3-2.5Multiplet (m)1HThis methine proton is coupled to the adjacent methylene protons at C3 and C5, resulting in a complex multiplet. It is deshielded by the adjacent carbamoyl group.
e -NH -~5.5-6.0Broad singlet (br s)1HThe chemical shift of NH protons is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[4]
f -NHCH~2.7-2.8Doublet (d)3HThese methyl protons are adjacent to the NH proton, causing their signal to be split into a doublet. The electron-withdrawing effect of the adjacent nitrogen and carbonyl group shifts this signal downfield relative to a typical alkane methyl group.

Experimental Workflow Visualization

The entire process, from sample handling to final structural confirmation, can be visualized as a logical workflow.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer acquire 4. Acquire ¹H Spectrum (400 MHz Spectrometer) transfer->acquire process 5. Process FID (FT, Phasing, Baseline) acquire->process calibrate 6. Calibrate Spectrum (Residual CDCl₃ at 7.26 ppm) process->calibrate integrate 7. Integrate Signals calibrate->integrate assign 8. Assign Signals (Chemical Shift, Multiplicity) integrate->assign confirm Structural Confirmation assign->confirm

Sources

Mass spectrometry of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Introduction: Characterizing a Key Pharmaceutical Building Block

This compound is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and drug development. The piperidine scaffold is prevalent in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[1] The presence of the N-Boc (tert-butyloxycarbonyl) protecting group and a methylcarbamoyl side chain makes this molecule a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Accurate characterization is a cornerstone of drug development, ensuring purity, stability, and structural integrity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as an indispensable analytical tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.[2] This document provides a detailed guide to the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS), outlining the theoretical basis for its fragmentation and a practical protocol for its characterization.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
Monoisotopic Mass 242.16304 Da
Structure N-Boc protected piperidine with a C4-position methylcarbamoyl group

Rationale for Analytical Strategy: ESI-MS/MS

Electrospray Ionization (ESI) is the ionization method of choice for this molecule. As a soft ionization technique, it is ideal for analyzing thermally labile and non-volatile compounds like N-Boc protected piperidines, typically yielding an intact protonated molecule, [M+H]⁺.[1] The basic nitrogen atom within the piperidine ring readily accepts a proton, making positive ion mode ESI highly efficient for this class of compounds.

Tandem mass spectrometry (MS/MS) is subsequently employed for structural confirmation. By selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" spectrum provides unambiguous confirmation of the molecule's identity by revealing the predictable cleavage of its functional groups.

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the lability of its primary functional groups: the N-Boc group, the piperidine ring, and the methylcarbamoyl side chain.

  • Loss from the N-Boc Group : The tert-butyloxycarbonyl group is notoriously labile under CID conditions. The most common fragmentation pathways involve the neutral loss of isobutylene (C₄H₈, 56 Da) or the complete loss of the Boc group via the elimination of carbon dioxide and isobutylene (100 Da).[3][4] The loss of isobutylene is a hallmark fragmentation for Boc-protected amines.[5]

  • Cleavage of the Carbamoyl Group : The methylcarbamoyl side chain is another key fragmentation site. A characteristic neutral loss for N-methyl carbamates is the elimination of methyl isocyanate (CH₃NCO, 57 Da).[6] This cleavage provides strong evidence for the presence and structure of the C4-substituent.

  • Piperidine Ring Opening : Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the protonated nitrogen atom, is a common fragmentation pathway for piperidine derivatives.[1] This can lead to ring-opening and the formation of stable iminium ions, which can be diagnostic for the core structure.

These predicted pathways are visualized in the diagram below.

G cluster_main Fragmentation of [M+H]⁺ cluster_boc Boc Group Cleavage cluster_carbamoyl Carbamoyl Side Chain Cleavage cluster_combo Sequential Fragmentation M [M+H]⁺ m/z 243.17 Frag_Boc1 Loss of Isobutylene (-56 Da) [M+H-C₄H₈]⁺ m/z 187.11 M->Frag_Boc1 - C₄H₈ Frag_Boc2 Loss of Boc Group (-100 Da) [M+H-C₅H₈O₂]⁺ m/z 143.10 M->Frag_Boc2 - C₅H₈O₂ Frag_Carb Loss of Methyl Isocyanate (-57 Da) [M+H-CH₃NCO]⁺ m/z 186.13 M->Frag_Carb - CH₃NCO Frag_Combo Loss of Isobutylene & CO₂ (-100 Da) Followed by loss of H₂O (-18 Da) m/z 125.09 Frag_Boc2->Frag_Combo - H₂O

Caption: Predicted fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol or acetonitrile.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for generating a high-quality fragmentation spectrum on modern mass spectrometers.

Liquid Chromatography (LC) Method

The goal of the LC method is to deliver the analyte to the mass spectrometer as a sharp, well-defined peak, free from co-eluting interferences. A standard reversed-phase method is highly effective.[7]

ParameterRecommended SettingRationale
LC System UHPLC or HPLCProvides necessary separation efficiency.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)Excellent retention for moderately polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and aids in peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for screening.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 1 - 5 µLBalances signal intensity with potential for overload.
Mass Spectrometry (MS) Method

The MS parameters should be tuned to maximize the signal for the protonated molecule and generate a rich, informative fragmentation spectrum.

ParameterRecommended SettingRationale
Ion Source Electrospray Ionization (ESI)Standard for non-volatile, polar compounds.
Ionization Mode Positive IonThe piperidine nitrogen is readily protonated.[1]
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process.
Source Temp. 120 - 150 °CAssists in desolvation of droplets.
Desolvation Temp. 350 - 450 °CEnsures complete evaporation of solvent.
MS1 Scan Range m/z 100 - 500Covers the expected precursor and fragment ions.
MS2 Precursor Ion m/z 243.17The [M+H]⁺ ion of the analyte.
Collision Energy 10 - 30 eV (Ramped)A ramped energy ensures capture of both low- and high-energy fragments.

Overall Analytical Workflow

The complete process from sample preparation to data interpretation follows a logical sequence to ensure data quality and integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A Weigh Analyte B Prepare Stock Solution (1 mg/mL in MeOH) A->B C Dilute to Working Standard (1 µg/mL in Mobile Phase) B->C D Inject Sample onto LC-MS/MS System C->D E Acquire Data: MS1 (Full Scan) & MS2 (Product Ion Scan) D->E F Identify [M+H]⁺ in MS1 Spectrum E->F G Analyze MS2 Spectrum for Characteristic Fragments F->G H Confirm Structure by Matching Fragmentation Pattern G->H

Caption: The complete workflow for LC-MS/MS analysis.

Expected Results and Data Interpretation

Upon analysis, the MS1 (full scan) chromatogram should show a single peak at the retention time of the analyte. The mass spectrum corresponding to this peak should be dominated by the [M+H]⁺ ion at m/z 243.17.

The MS2 product ion spectrum, generated from the fragmentation of m/z 243.17, is used for final confirmation. The presence of the key fragment ions outlined below provides high confidence in the structural assignment.

m/z (Da)Proposed IdentityNeutral Loss (Da)Confirmation
243.17 [M+H]⁺ -Precursor Ion
187.11[M+H - C₄H₈]⁺56.06 (Isobutylene)Confirms N-Boc group
143.10[M+H - C₅H₈O₂]⁺100.05 (Boc group)Confirms N-Boc group
186.13[M+H - CH₃NCO]⁺57.02 (Methyl Isocyanate)Confirms methylcarbamoyl side chain
125.09[Piperidine-H₂O+H]⁺118.08 (Boc + H₂O)Suggests piperidine core structure

Conclusion

This application note details a comprehensive and reliable LC-MS/MS method for the characterization of this compound. By leveraging the predictable fragmentation behavior of the N-Boc and methylcarbamoyl functional groups under ESI-MS/MS conditions, this protocol enables unambiguous structural confirmation. The provided workflow serves as a validated starting point for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of piperidine-based pharmaceutical intermediates, ensuring the integrity and quality of these critical building blocks.

References

  • Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-8. Available from: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2499. Available from: [Link]

  • Gellene, G. I., & Poutsma, J. C. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(9), 1545–1557. Available from: [Link]

  • Damico, J. N. (1972). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 55(4), 741-745. Available from: [Link]

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The Pivotal Role of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics across a spectrum of diseases. The piperidine ring system stands out as one of the most prominent privileged scaffolds, found in a vast number of approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in precise three-dimensional space.[1] This guide focuses on a particularly valuable derivative: Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate .

This building block combines the advantageous properties of the piperidine core with strategically placed functional groups that allow for controlled, sequential chemical modifications. The tert-butyloxycarbonyl (Boc) group provides a robust, yet readily cleavable, protecting group for the piperidine nitrogen, enabling reactions at other positions before its removal to allow for further diversification. The N-methylcarbamoyl group at the 4-position is of particular interest. It can act as a key pharmacophoric element, engaging in hydrogen bonding interactions with protein targets, and its presence can significantly influence the metabolic stability and pharmacokinetic profile of a drug candidate. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and strategic implementation of this compound in medicinal chemistry programs.

Core Attributes of the Building Block

The utility of this compound stems from a combination of structural and functional features that make it an attractive starting point for library synthesis and lead optimization.

FeatureChemical MoietySignificance in Drug Design
Privileged Scaffold Piperidine RingConfers favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, metabolic stability, and low toxicity. Provides a rigid framework for the precise spatial orientation of functional groups.[1]
Protecting Group Tert-butyloxycarbonyl (Boc)Protects the piperidine nitrogen from unwanted reactions, allowing for selective functionalization at the 4-position. Easily removed under acidic conditions for subsequent derivatization.[2]
Pharmacophoric Element N-methylcarbamoyl GroupActs as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The N-methyl group can enhance binding affinity and modulate metabolic stability compared to an unsubstituted amide.
Synthetic Handle Boc-protected NitrogenAfter deprotection, the secondary amine provides a key point for introducing a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

Synthetic Protocols: A Validated Pathway

The synthesis of this compound is a well-established process that can be reliably executed in a standard laboratory setting. The most common and efficient route begins with the commercially available 1-Boc-piperidine-4-carboxylic acid.

Protocol 1: Synthesis of this compound

This protocol details the amide coupling of 1-Boc-piperidine-4-carboxylic acid with methylamine using standard peptide coupling reagents.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 1-Boc-piperidine-4-carboxylic acid This compound 1-Boc-piperidine-4-carboxylic acid->this compound EDC, HOBt, DIPEA, DMF Methylamine Methylamine->this compound

Caption: Amide coupling to form the target building block.

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • Methylamine (as a solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (3.0 eq) to the reaction mixture, followed by the slow addition of methylamine hydrochloride (1.5 eq). If using a solution of methylamine, add 1.5 equivalents directly.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • EDCI and HOBt: This combination of coupling reagents is widely used for amide bond formation. EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and efficiently reacts with the amine.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of methylamine (if used) and the HOBt, facilitating the coupling reaction without competing as a nucleophile.

  • DMF: This polar aprotic solvent is an excellent choice for amide coupling reactions as it solubilizes the reactants and reagents.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted reagents, byproducts (such as the urea byproduct from EDCI), and the DMF solvent, simplifying the final purification.

Application Note 1: A Key Building Block for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Background:

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide and other fatty acid amides.[3] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4] Consequently, FAAH has emerged as a promising therapeutic target for the treatment of pain, anxiety, and inflammatory disorders.

Role of the Piperidine-4-carboxamide Scaffold:

Piperidine and piperazine ureas and carbamates have been identified as potent classes of irreversible FAAH inhibitors.[5] These compounds act by carbamylating the catalytic serine residue (Ser241) in the FAAH active site. The piperidine ring serves as a rigid scaffold to correctly position the reactive carbamoyl group for covalent modification of the enzyme.

Workflow for FAAH Inhibitor Development:

G cluster_0 Scaffold Selection cluster_1 Synthetic Elaboration cluster_2 Screening & Optimization cluster_3 Lead Candidate A Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate B Boc Deprotection (e.g., TFA/DCM) A->B C N-Arylation/Alkylation B->C D FAAH Inhibition Assay (IC50 determination) C->D E SAR Studies D->E E->C Feedback Loop F Optimized FAAH Inhibitor E->F

Caption: Drug discovery workflow for FAAH inhibitors.

Case Study: PF-04457845

While not containing the exact N-methylcarbamoyl moiety, the clinical candidate PF-04457845 is a potent and selective FAAH inhibitor that features a piperidine-based urea structure.[6] Its development highlights the importance of the piperidine core in this class of inhibitors. The synthesis of PF-04457845 involves the elaboration of a piperidine intermediate, demonstrating the synthetic utility of such building blocks.

CompoundTargetIC50 (nM)Kinact/Ki (M-1s-1)
PF-04457845 Human FAAH7.240,300

Data sourced from Johnson et al., 2011.[6]

The N-methylcarbamoyl group of our title building block offers a potential advantage over the urea in PF-04457845 by providing a different hydrogen bonding pattern and potentially altered metabolic stability, making it a valuable asset for generating novel intellectual property in the FAAH inhibitor space.

Application Note 2: Scaffolding for CCR5 Antagonists in HIV Therapy

Background:

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that serves as a co-receptor for the entry of the most common strains of HIV-1 into host cells, particularly T-cells. Small molecules that block the interaction between the viral envelope protein gp120 and CCR5 are known as entry inhibitors and represent a distinct class of antiretroviral drugs. Maraviroc is the first approved CCR5 antagonist for the treatment of HIV infection.

The Role of Piperidine-4-carboxamides in CCR5 Antagonism:

The development of second-generation CCR5 antagonists has extensively utilized the piperidine-4-carboxamide scaffold. This motif has proven to be highly effective in orienting bulky substituents that occupy the hydrophobic pockets of the CCR5 receptor, leading to potent antagonism. The carbamoyl group, in particular, has been shown to improve metabolic stability and can be a key interaction point within the receptor binding site.

Case Study: TAK-220

The clinical candidate TAK-220 is a potent CCR5 antagonist that features a piperidine-4-carboxamide core. The development of TAK-220 involved the strategic introduction of a carbamoyl group to enhance metabolic stability while maintaining high potency.

CompoundTargetCCR5 Binding IC50 (nM)Anti-HIV-1 EC50 (nM)
TAK-220 CCR53.51.1

Data sourced from Baba et al., 2007.

The use of this compound as a starting material allows for the systematic exploration of the chemical space around the piperidine nitrogen after Boc deprotection. This enables the synthesis of libraries of novel CCR5 antagonists with potentially improved potency, selectivity, and pharmacokinetic profiles compared to existing candidates. The N-methyl group on the carbamoyl moiety can provide an additional point of interaction or sterically influence the binding conformation, offering a subtle but potentially powerful tool for lead optimization.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent "drug-like" properties, conferred by the piperidine scaffold, combined with its versatile synthetic handles, make it an invaluable building block for the rapid and efficient generation of novel drug candidates. As demonstrated in the fields of FAAH inhibition and CCR5 antagonism, the core structure is well-suited for targeting a diverse range of protein classes. The protocols and application notes provided herein are intended to empower researchers to leverage the full potential of this privileged scaffold in their own drug discovery endeavors, ultimately accelerating the path towards new and improved medicines.

References

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The Strategic Utility of tert-Butyl 4-(Methylcarbamoyl)piperidine-1-carboxylate in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the plethora of available synthons, tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate has emerged as a particularly valuable scaffold. Its inherent structural features—a piperidine core, a secondary amide, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group—offer a unique combination of physicochemical properties and synthetic versatility. The piperidine moiety is a well-established "privileged structure" in drug design, frequently found in approved pharmaceuticals due to its favorable influence on aqueous solubility, metabolic stability, and its ability to project substituents into three-dimensional space to effectively engage with biological targets.[1]

This technical guide provides an in-depth exploration of the applications of this compound as a key building block in the synthesis of bioactive molecules. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into complex molecular architectures, and discuss its role in the development of targeted therapies.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block is rooted in its distinct chemical characteristics. The Boc-protected nitrogen allows for a wide range of chemical transformations to be performed on other parts of the molecule without undesired side reactions at the piperidine nitrogen.[2] The methylcarbamoyl group at the 4-position provides a hydrogen bond donor and acceptor, which can be crucial for anchoring a molecule within the binding site of a biological target. Furthermore, the overall structure of the molecule contributes to a desirable balance of lipophilicity and polarity, often enhancing the pharmacokinetic profile of the final bioactive compound.

PropertyValueSource
Molecular FormulaC12H22N2O3
Molecular Weight242.32 g/mol
XLogP30.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Application Highlight: Synthesis of a Key Intermediate for Vandetanib, a Potent Kinase Inhibitor

A prime example of the strategic application of a closely related analog, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[3][4] While not the exact molecule of focus, the synthetic principles and the importance of the Boc-piperidine scaffold are directly transferable and illustrative. The synthesis of this key intermediate highlights the utility of the piperidine moiety as a central scaffold for the construction of complex, biologically active molecules.

The general workflow for the synthesis of such intermediates involves a multi-step process that leverages the protective nature of the Boc group and the reactivity of the piperidine ring.

G cluster_0 Synthetic Workflow Piperidine Precursor Piperidine Precursor Boc Protection Boc Protection Piperidine Precursor->Boc Protection Di-tert-butyl dicarbonate Functionalization at C4 Functionalization at C4 Boc Protection->Functionalization at C4 Introduction of desired substituent Target Intermediate Target Intermediate Functionalization at C4->Target Intermediate

Caption: Conceptual workflow for substituted piperidine synthesis.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its analogs. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: N-Boc Deprotection under Acidic Conditions

The removal of the Boc protecting group is a fundamental step to unmask the piperidine nitrogen for subsequent reactions. Acidic conditions are most commonly employed for this transformation.

Rationale: The tert-butyl group is readily cleaved under acidic conditions due to the formation of the stable tert-butyl cation. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent combination for this purpose.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected product, 4-(methylcarbamoyl)piperidine, as the free base.

Protocol 2: Amide Coupling to the Deprotected Piperidine

Once the Boc group is removed, the secondary amine of the piperidine is available for a variety of coupling reactions. Amide bond formation is a common strategy to link the piperidine scaffold to other molecular fragments.

Rationale: This protocol describes a standard amide coupling reaction using a carboxylic acid and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is an efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • 4-(Methylcarbamoyl)piperidine (from Protocol 1, 1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 4-(methylcarbamoyl)piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_1 Synthetic Application Workflow Boc-protected piperidine Boc-protected piperidine N-Boc Deprotection N-Boc Deprotection Boc-protected piperidine->N-Boc Deprotection TFA, DCM Deprotected Piperidine Deprotected Piperidine N-Boc Deprotection->Deprotected Piperidine Amide Coupling Amide Coupling Deprotected Piperidine->Amide Coupling Carboxylic Acid, HATU, DIPEA Bioactive Molecule Bioactive Molecule Amide Coupling->Bioactive Molecule

Caption: General workflow for utilizing the building block.

Broader Applications in Bioactive Molecule Synthesis

The versatility of the this compound scaffold extends to its use in the synthesis of a wide range of bioactive molecules, including:

  • Kinase Inhibitors: The piperidine core is a common feature in many kinase inhibitors, where it serves to orient key pharmacophoric groups within the ATP-binding pocket of the enzyme. The methylcarbamoyl moiety can form crucial hydrogen bonds with the hinge region of the kinase.[5]

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The piperidine scaffold can be elaborated to produce potent and selective GPCR agonists or antagonists.[6][7]

  • Antiviral and Antibacterial Agents: The structural features of this building block make it an attractive starting point for the development of novel anti-infective agents.[1][8]

Conclusion: A Versatile and Indispensable Tool in Medicinal Chemistry

This compound represents a highly valuable and versatile building block for the modern medicinal chemist. Its strategic use allows for the efficient construction of complex, drug-like molecules with desirable pharmacokinetic and pharmacodynamic properties. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this privileged scaffold in their quest for novel and impactful therapeutics. The continued exploration of this and related building blocks will undoubtedly fuel the discovery of the next generation of medicines.

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  • Liu, Y., et al. (2021).
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.
  • Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(5), 2739-2780.
  • Christopoulos, A. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 289(35), 23905-23912.
  • Nickols, H. K., & Conn, P. J. (2014). Allosteric Modulators of G Protein-Coupled Receptors. MDPI.
  • Gregory, K. J., & Conn, P. J. (2015). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS chemical neuroscience, 6(7), 999–1016.
  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2016). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in pharmacological sciences, 37(12), 1013–1025.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this key pharmaceutical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your experimental success.

I. Synthesis Overview: Amide Bond Formation

The synthesis of this compound typically involves the coupling of N-Boc-piperidine-4-carboxylic acid with methylamine. This seemingly straightforward amide bond formation is often facilitated by coupling reagents like carbodiimides (e.g., EDC, DCC) and can be prone to several side reactions that impact yield and purity.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for preventing unwanted side reactions at that position.[3]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Q1: My reaction yield is low, or I'm not seeing any product formation. What are the likely causes?

Several factors can contribute to poor or no product yield in this amide coupling reaction. The most common culprits involve inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient amounts or poor reactivity of the coupling reagent can lead to incomplete activation.[1]

  • Amine Deactivation: Methylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[4]

  • Steric Hindrance: While less of a concern with methylamine, bulky groups on either coupling partner can impede the reaction.[5]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

Q2: I'm observing a significant amount of an unexpected byproduct. What could it be?

When using carbodiimide coupling reagents like EDC or DCC, a common side reaction is the formation of an N-acylurea.[6][7]

Mechanism of N-acylurea Formation:

  • The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][8]

  • If the nucleophilic attack by methylamine is slow, this intermediate can undergo an intramolecular rearrangement (an O→N acyl shift) to form a stable and unreactive N-acylurea.[6][7]

This side reaction effectively consumes the activated carboxylic acid, reducing the yield of the desired amide product.[7]

Q3: How can I minimize the formation of the N-acylurea byproduct and other side reactions?

Several strategies can be employed to suppress the formation of N-acylurea and improve the overall efficiency of the coupling reaction.

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are highly recommended when using carbodiimides.[1][7] These additives react with the O-acylisourea intermediate to form an activated ester that is more stable and less prone to rearrangement but still sufficiently reactive to couple with the amine.[6]

  • Temperature Control: Running the reaction at lower temperatures can help minimize the rate of the N-acylurea rearrangement.[7]

  • Order of Addition: Pre-activating the carboxylic acid by mixing it with the coupling reagent and additive for a short period before adding the amine can be beneficial. This ensures the activated species is readily available for reaction with the amine.[5]

Q4: I'm having trouble with the workup and purification. What are the best practices?

The choice of workup procedure depends on the specific coupling reagent used.

  • For EDC-based reactions: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct are water-soluble, simplifying purification. The reaction can typically be worked up with a simple aqueous extraction to remove the urea and any excess EDC.[6][9]

  • For DCC-based reactions: Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in most common organic solvents. This allows for its removal by filtration.[6][9]

Following the aqueous workup, standard purification techniques such as column chromatography or recrystallization can be used to obtain the final product in high purity.[10]

III. Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling

This protocol provides a general procedure for the synthesis of this compound using EDC and HOBt.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Methylamine (e.g., as a solution in THF or as a hydrochloride salt with a base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM.

  • Add EDC·HCl (1.1 equiv) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add methylamine (1.2 equiv) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Equivalents of Coupling Reagent 1.1 - 1.5Ensures complete activation of the carboxylic acid.
Equivalents of Additive (HOBt) 1.1 - 1.5Suppresses N-acylurea formation and racemization.[1]
Equivalents of Amine 1.0 - 1.2A slight excess can help drive the reaction to completion.
Base DIPEA, TEAScavenges the HCl produced from EDC·HCl and prevents amine protonation.
Solvent DCM, DMF (anhydrous)Provides good solubility for reactants and is non-reactive.
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions.[7]

IV. Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential side reactions in the carbodiimide-mediated synthesis.

Amide_Synthesis CarboxylicAcid N-Boc-piperidine- 4-carboxylic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide EDC or DCC Carbodiimide->O_Acylisourea AmideProduct Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate O_Acylisourea->AmideProduct + Methylamine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Urea Urea Byproduct O_Acylisourea->Urea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt Methylamine Methylamine Methylamine->AmideProduct Methylamine->AmideProduct HOBt HOBt HOBt->ActiveEster ActiveEster->AmideProduct + Methylamine

Caption: Carbodiimide-mediated amide bond formation pathway and side reactions.

V. Conclusion

By understanding the underlying mechanisms and potential pitfalls in the synthesis of this compound, researchers can effectively troubleshoot and optimize their reaction conditions. The judicious choice of coupling reagents, the use of additives, and careful control of reaction parameters are paramount to achieving high yields and purity. This guide provides a foundational framework for addressing common challenges, enabling the successful synthesis of this important building block in drug discovery and development.

VI. References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2635. [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (n.d.). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL 4-(METHOXY(METHYL)CARBAMOYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • Kumar, A., Akula, M., & Tummalapalli, M. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5945-5948. [Link]

  • Mol-Instincts. (n.d.). Synthesis routes of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Boc protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the expertise to achieve high-yielding, clean, and reproducible Boc protection of your piperidine substrates.

Section 1: Foundational Principles & Reaction Mechanics

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2][3] The standard method for its installation involves the reaction of a piperidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride)[4][5].

The fundamental reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc piperidine, carbon dioxide, and a tert-butoxide anion. The tert-butoxide subsequently gets protonated.[6][7]

Core Reaction Pathway

Boc Protection Mechanism cluster_0 Reaction Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc_Anhydride Boc Anhydride (Electrophile) Boc_Anhydride->Intermediate Product N-Boc Piperidine Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: General mechanism of Boc protection.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to address specific experimental issues in a question-and-answer format, providing not just a solution but the scientific rationale behind it.

Issue 1: Low to No Yield of N-Boc Piperidine

Q: My reaction shows very little or no conversion to the desired product, even after several hours. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors. Let's break down the potential culprits and the corresponding troubleshooting steps.

Possible CauseTroubleshooting StepRationale
Insufficient Reagent Activity Use fresh, high-purity Boc anhydride. Ensure solvents are anhydrous if using a non-aqueous system.Boc anhydride is susceptible to hydrolysis, especially in the presence of moisture, which reduces its effective concentration.[5]
Inadequate Nucleophilicity of Piperidine For electron-deficient or sterically hindered piperidines, consider increasing the reaction temperature (e.g., to 40-50 °C) or adding a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.Electron-withdrawing groups on the piperidine ring decrease the nucleophilicity of the nitrogen atom, slowing down the reaction. Steric hindrance can also impede the approach of the amine to the Boc anhydride.[5] DMAP acts as a more potent nucleophile, forming a highly reactive intermediate with Boc anhydride.
Incorrect pH of the Reaction Medium If your piperidine is a salt (e.g., hydrochloride), ensure you have added at least one equivalent of a base (like triethylamine or NaHCO₃) to liberate the free amine. The reaction mixture should be basic.[5]The protonated form of the piperidine is not nucleophilic. A base is required to deprotonate the ammonium salt, making the nitrogen available for reaction.[5]
Poor Solubility of Reactants Change the solvent to one in which all reactants are fully soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or a mixture like dioxane/water.[5]For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility will severely limit the reaction rate.
Issue 2: Formation of Significant Byproducts

Q: I'm observing multiple spots on my TLC, and my final product is impure. What are the common side reactions and how can I suppress them?

A: Side product formation is often a sign that the reaction conditions are not optimized for your specific substrate.

Common Side ReactionMitigation StrategyCausality
Di-Boc Protected Product For piperidines with an additional primary or secondary amine, use a strategy for selective mono-protection (see Section 3).If other nucleophilic sites are present, they can also react with Boc anhydride, leading to over-protection.[5]
O-Boc Formation If your piperidine contains a hydroxyl group, run the reaction at a lower temperature (0 °C to room temperature) and avoid using a strong base if possible.Hydroxyl groups can also be acylated by Boc anhydride, especially under basic conditions, leading to the formation of a tert-butyl carbonate on the oxygen.[5]
Urea Formation This is less common with Boc anhydride but can occur if isocyanates are formed as intermediates, particularly at elevated temperatures. Ensure the reaction temperature is controlled.Thermal decomposition of carbamates can sometimes lead to isocyanate intermediates, which can then react with another amine molecule.
Issue 3: Difficulty in Product Isolation and Workup

Q: My workup is messy, and I'm losing a significant amount of product. What is a robust workup procedure for Boc protection reactions?

A: A clean workup is crucial for obtaining a pure product in high yield.

  • Quenching: After the reaction is complete (as monitored by TLC), quench the reaction by adding a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to neutralize the base and any remaining tert-butoxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Pro-Tip: If your N-Boc piperidine has some water solubility, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to maximize recovery.

Section 3: Advanced Protocols & Optimization Strategies

Protocol 1: Standard Boc Protection of Piperidine

This protocol is suitable for simple, unhindered piperidines.

  • Dissolution: Dissolve the piperidine (1.0 equiv.) in dichloromethane (DCM) (approx. 0.2 M).

  • Addition of Base: Add triethylamine (TEA) (1.2 equiv.).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).[5]

  • Workup: Upon completion, proceed with the standard workup procedure described in Issue 3.

Protocol 2: Selective Mono-Boc Protection of a Diamino Piperidine Derivative

Achieving selective mono-protection of a diamine can be challenging. This acid-mediation strategy is highly effective.[8][9]

  • Salt Formation: Dissolve the diamino piperidine (1.0 equiv.) in methanol (approx. 0.5 M) and cool the solution to 0 °C.

  • Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or HCl (1.0 equiv.) in methanol dropwise. Stir for 20-30 minutes at 0 °C. This protonates one of the nitrogen atoms, rendering it non-nucleophilic.[8][9]

  • Boc Anhydride Addition: Add a solution of Boc₂O (1.0 equiv.) in methanol dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Workup and Isolation:

    • Remove the solvent under reduced pressure.

    • Adjust the pH of the residue to ~10 with an aqueous base (e.g., 20% NaOH).

    • Extract the aqueous layer multiple times with DCM or chloroform.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the mono-Boc protected product.[8]

Optimization of Reaction Parameters
ParameterStandard ConditionOptimization Strategy & Rationale
Solvent DCM, THF, ACNFor sluggish reactions, polar aprotic solvents like DMF can be used. Alcoholic solvents like methanol can sometimes accelerate the reaction, even without a base.[5]
Base TEA, NaHCO₃, K₂CO₃For sensitive substrates, milder inorganic bases like NaHCO₃ can be advantageous to prevent side reactions.
Temperature Room TemperatureFor sterically hindered or electron-poor piperidines, gentle heating (40-50 °C) may be necessary. However, avoid excessive heat as the Boc group can be thermally labile.[5]
Catalyst NoneFor challenging substrates, a catalytic amount of DMAP can significantly increase the reaction rate. Iodine has also been reported as an effective catalyst.[9]

Section 4: Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for Boc protection? A: Not always. While a base is required when starting from an amine salt, the reaction can proceed without an added base if you start with the free amine. The reaction itself generates a tert-butoxide anion, which can act as a base.[6][7] However, the addition of a non-nucleophilic base like TEA is common practice to ensure the reaction medium remains basic and to scavenge the acidic byproducts.

Q2: How much Boc anhydride should I use? A: A slight excess, typically 1.1 to 1.3 equivalents, is recommended to drive the reaction to completion.[5] Using a large excess can lead to difficulties in purification and potential side reactions.

Q3: My N-Boc piperidine appears as a broad or split signal in the NMR spectrum. Is my product impure? A: Not necessarily. This is a well-documented phenomenon for N-Boc protected amines. It is caused by slow rotation around the carbamate C-N bond at room temperature, leading to the presence of two rotamers that are distinct on the NMR timescale.[10] This can result in broadening or duplication of signals for protons and carbons near the nitrogen. Running the NMR at an elevated temperature can often cause these signals to coalesce into a single, sharp peak.

Q4: Can I use solvent-free conditions for Boc protection? A: Yes, solvent-free methods have been reported and can be highly efficient, especially for substrates that are liquids at or near room temperature.[11] This approach is also environmentally friendly. The reaction is often fast and exothermic, and the product can sometimes be purified by simple recrystallization or vacuum removal of byproducts.[11]

Q5: How do I remove the Boc group? A: The Boc group is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.[1][2][8] The reaction is usually rapid, occurring within 1-2 hours at room temperature.[8]

Boc Deprotection Workflow

Boc Deprotection Start N-Boc Piperidine in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature (1-2h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Result Piperidine TFA Salt Evaporate->Result Neutralize Optional: Neutralize with Base Result->Neutralize Free_Amine Free Piperidine Neutralize->Free_Amine

Caption: Standard workflow for Boc deprotection.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. (2025-08-08). [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2025-08-06). [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

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Troubleshooting guide for the synthesis of Vandetanib intermediate 1

Author: BenchChem Technical Support Team. Date: January 2026

Vandetanib Intermediate Synthesis: A Technical Support Guide

Welcome to the Technical Support Center for the synthesis of key intermediates of Vandetanib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of crucial Vandetanib precursors. As your virtual Senior Application Scientist, I will guide you through logical, evidence-based solutions to optimize your synthetic protocols.

Part 1: General Troubleshooting in Quinazoline Synthesis

The synthesis of the quinazoline core is a critical step in the preparation of Vandetanib and related tyrosine kinase inhibitors.[1][2] Low yields and impurities can often be traced back to fundamental reaction parameters.

FAQ 1: My quinazoline synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in quinazoline synthesis are a common issue and can often be attributed to suboptimal reaction conditions, particularly the choice of solvent and base, or issues with starting materials.[3][4]

Plausible Causes & Troubleshooting Steps:

  • Inappropriate Solvent Polarity: The polarity of your solvent can significantly influence the reaction pathway. For instance, non-polar solvents may favor the formation of benzimidazole byproducts instead of the desired quinazoline.[3]

    • Recommendation: If you are using a non-polar solvent like toluene or THF and observing low yields, consider switching to a polar aprotic solvent such as DMF or DMSO. In some cases, polar protic solvents like ethanol or water can also be effective.[3]

  • Incorrect Base Strength: The base may not be strong enough to efficiently deprotonate the starting materials, leading to an incomplete reaction.[3]

    • Recommendation: If a weak base like sodium carbonate (Na₂CO₃) is being used, consider switching to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate deprotonation and cyclization.[3]

  • Poor Solubility of Reactants: If your starting materials or intermediates have poor solubility in the chosen solvent at the reaction temperature, the reaction kinetics will be slow, resulting in low yields.[3]

    • Recommendation: Ensure that all reactants are fully soluble in the solvent at the reaction temperature. If solubility is an issue, a different solvent system should be explored.[3]

  • Suboptimal Reaction Temperature: Certain quinazoline syntheses, such as those involving cyclization, may require high temperatures to proceed efficiently.[3]

    • Recommendation: Gradually increase the reaction temperature while carefully monitoring for product formation and any potential decomposition. Microwave-assisted synthesis can also be a valuable tool for improving yields and reducing reaction times.[4]

Part 2: Troubleshooting Guide for the Synthesis of Vandetanib Intermediate 1a: 4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline is a key starting material for the synthesis of Vandetanib.[5][6] Its purity is crucial for the success of subsequent steps.

Workflow for the Synthesis of 4-Bromo-2-fluoroaniline

cluster_0 Synthesis of 4-Bromo-2-fluoroaniline A Starting Material: 2-Fluoroaniline C Reaction A->C B Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br2) B->C D Work-up & Purification C->D E Product: 4-Bromo-2-fluoroaniline D->E cluster_1 Troubleshooting Synthesis of 4-Chloro-6,7-dimethoxyquinazoline Start Problem Observed Low_Yield Low Yield of 4-Chloro-6,7-dimethoxyquinazoline Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Formation of Side Products Start->Side_Products Check_Chlorinating_Agent Verify activity and excess of chlorinating agent (SOCl₂ or POCl₃) Low_Yield->Check_Chlorinating_Agent Possible Cause Optimize_Workup Optimize work-up procedure to minimize product loss Low_Yield->Optimize_Workup Possible Cause Increase_Temp_Time Increase reaction temperature and/or time Incomplete_Reaction->Increase_Temp_Time Solution Check_Starting_Material Ensure purity of 6,7-dimethoxyquinazolin-4(3H)-one Side_Products->Check_Starting_Material Possible Cause

Sources

Technical Support Center: Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your research.

Issue 1: Unexpected Deprotection of the Boc Group Leading to Low Yields or Impurities

Symptom: You observe the formation of 4-(methylcarbamoyl)piperidine or its salts as a significant byproduct in your reaction, confirmed by LC-MS or NMR analysis, leading to a lower than expected yield of your desired product.

Root Cause Analysis: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions.[1][2] The carbamate can be readily cleaved by even trace amounts of acid, proceeding through a stable tert-butyl cation intermediate.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected Boc deprotection.

Detailed Steps:

  • Evaluate Reaction pH: If your reaction conditions are acidic, even mildly, this is the most likely cause of deprotection.[1][2] Consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid present.

  • Ensure Anhydrous Conditions: Moisture in solvents or reagents can lead to the formation of acidic species over time. Always use freshly dried solvents.

  • Screen Reagents: Other reagents in your reaction mixture could be contaminated with acidic impurities. Consider purifying them or using a fresh batch from a reliable supplier.

  • Storage Check: Improper storage can lead to degradation. Ensure the compound is stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere like argon or nitrogen.[4]

  • Alternative Synthetic Routes: If the desired transformation requires acidic conditions, the Boc group may not be suitable. Consider alternative protecting groups that are stable to acid but can be removed under different conditions (e.g., Fmoc or Cbz groups).[3]

Issue 2: Hydrolysis of the Methylcarbamoyl Group

Symptom: You detect the formation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a byproduct.

Root Cause Analysis: While amides are generally stable, they can undergo hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.

Troubleshooting Workflow:

Caption: Diagnostic workflow for methylcarbamoyl group hydrolysis.

Detailed Steps:

  • pH and Temperature Control: Avoid strongly acidic or basic conditions, especially at elevated temperatures. If your protocol requires such conditions, try to minimize the reaction time and temperature.

  • Buffered Systems: If possible, perform your reaction in a buffered solution to maintain a neutral pH.

  • Reagent Choice: Opt for milder reagents that can achieve the desired transformation without promoting amide hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry place, away from direct sunlight.[4] It is best kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.[5]

ParameterRecommended ConditionRationale
Temperature2-8 °C (Refrigerated)Minimizes thermal degradation.
AtmosphereInert (Argon or Nitrogen)Prevents oxidative degradation and hydrolysis from atmospheric moisture.
LightProtected from Light (Amber Vial)Prevents potential photolytic degradation.
ContainerTightly SealedPrevents ingress of moisture and air.

Q2: Is this compound stable in common organic solvents?

A2: The compound is generally stable in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) under neutral and anhydrous conditions. Protic solvents like methanol and ethanol are also generally acceptable for short periods, but care should be taken to ensure they are anhydrous, as residual acidity or basicity in the presence of water could lead to slow degradation over time.

Q3: Can I use this compound in reactions involving strong bases?

A3: The Boc group is generally stable to a wide range of basic conditions and nucleophiles.[3] Therefore, you can typically use strong non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) without significant deprotection. However, always monitor your reaction for any unexpected side reactions.

Q4: What are the typical conditions for removing the Boc group from this molecule?

A4: The Boc group is readily cleaved under acidic conditions.[1][2] Common methods include:

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature for 30 minutes to 2 hours is highly effective.[2]

  • Hydrochloric Acid (HCl): A solution of 4M HCl in dioxane or methanol at room temperature is also a standard method.[2]

It's important to be aware that the methylcarbamoyl group could be susceptible to hydrolysis under harsh acidic conditions, so milder deprotection conditions should be attempted first.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[6] Strong acids will lead to the cleavage of the Boc protecting group.[1]

Q6: Is this compound thermally stable?

A6: The Boc group can be thermally labile at high temperatures.[7] While stable at moderately elevated temperatures (e.g., up to 40-50 °C) for short periods, prolonged heating, especially above 100 °C, can lead to thermal deprotection.[8][9] Therefore, it is advisable to avoid excessive heat during reactions and workup procedures.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • What is the stability of piperidine? Blog - BIOSYNCE. [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Thermal Methods. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]

  • tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. PMC - NIH. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. PubMed. [Link]

  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. PubChem. [Link]

  • The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. PubChem. [Link]

  • Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. PubChem. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this key pharmaceutical intermediate. Here, we provide in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you might encounter during the purification of this compound, providing causal explanations and actionable solutions.

Scenario 1: Your final product appears oily or as a sticky solid, even after solvent removal.

  • Question: I've completed the synthesis and removed the solvent under reduced pressure, but my product is a stubborn oil instead of the expected solid. What's causing this and how can I fix it?

  • Answer: This is a common issue that typically points to the presence of residual solvents or low-melting point impurities.

    • Causality: High-boiling point solvents like DMF or DMSO, often used in amide coupling reactions, can be difficult to remove completely on a rotary evaporator. Additionally, the presence of certain byproducts can act as a eutectic contaminant, lowering the overall melting point of your product.

    • Troubleshooting Steps:

      • High-Vacuum Drying: Place your crude product under high vacuum for several hours (or overnight) to remove residual solvents. A Schlenk line or a vacuum oven is ideal for this purpose.

      • Solvent Trituration: If high-vacuum drying is ineffective, try triturating the oil with a non-polar solvent in which your desired product is insoluble, but the impurities are soluble. Hexanes or diethyl ether are good starting points. This process involves adding the solvent to your oily product, stirring or sonicating the mixture to encourage the product to solidify while the impurities dissolve, and then decanting the solvent. Repeat this process several times.

      • Aqueous Work-up Review: Ensure your aqueous work-up was sufficient to remove water-soluble reagents and byproducts. If not, redissolve the crude material in an appropriate organic solvent (like ethyl acetate) and perform additional washes with water and brine.[1]

Scenario 2: TLC analysis of your crude product shows multiple spots close to the product spot.

  • Question: My TLC plate shows several spots with Rf values very close to my target compound, making purification by column chromatography challenging. What are these likely impurities and how can I improve separation?

  • Answer: The presence of closely eluting impurities suggests byproducts with similar polarity to your desired product. In the synthesis of this compound from 1-Boc-piperidine-4-carboxylic acid and methylamine, these are often structurally related compounds.

    • Causality: These impurities could be unreacted starting material (1-Boc-piperidine-4-carboxylic acid), or byproducts from the coupling reaction. For example, if using EDC/HOBt as coupling agents, byproducts like N-acylurea can form, which may have similar polarities to the desired amide.[2]

    • Troubleshooting Steps:

      • Optimize TLC Mobile Phase: Experiment with different solvent systems to achieve better separation on your TLC plate. Adding a small percentage of a more polar solvent (like methanol in a dichloromethane system) or a different solvent with alternative selectivity (like ethyl acetate in a hexanes system) can often resolve closely eluting spots.

      • Adjust Column Chromatography Conditions:

        • Solvent Gradient: Use a shallow gradient of your optimized mobile phase during column chromatography. This will provide better resolution between compounds with similar Rf values.

        • Column Size and Packing: Use a longer column with a smaller particle size silica gel for more efficient separation.

        • Additive for Basic Compounds: For piperidine derivatives, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent can reduce peak tailing and improve separation.[3]

      • Consider Recrystallization: If chromatography is still challenging, recrystallization may be a more effective purification method for removing closely related impurities.

Scenario 3: The yield of your purified product is significantly lower than expected.

  • Question: After purification, my final yield is very low. What are the common causes for product loss?

  • Answer: Low yields can stem from incomplete reactions, product loss during work-up and purification, or the formation of significant side products.

    • Causality: Incomplete amide coupling is a frequent cause of low yields.[4] Product can also be lost during aqueous extractions if the pH is not carefully controlled, leading to the product partitioning into the aqueous layer. During column chromatography, using a highly polar solvent system can lead to co-elution of the product with polar impurities.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to ensure the starting material is fully consumed before work-up.

      • pH Control During Extraction: During the aqueous work-up, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to prevent the protonation of the piperidine nitrogen and subsequent loss into the aqueous phase.

      • Optimize Purification:

        • Column Chromatography: Avoid using excessively polar solvent systems that can lead to broad peaks and poor separation.

        • Recrystallization: If you are recrystallizing your product, ensure you are not using too much solvent, as this will reduce your recovery. After crystallization, cool the solution in an ice bath to maximize product precipitation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

The most common impurities can be categorized into three groups:

  • Starting Material-Related Impurities:

    • Unreacted 1-Boc-piperidine-4-carboxylic acid: If the amide coupling reaction does not go to completion, you will have unreacted starting material.

    • Impurities from the synthesis of 1-Boc-piperidine-4-carboxylic acid: If this starting material is synthesized in-house, impurities from that process, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, could be carried over.[5]

  • Reagent-Related Impurities:

    • Urea byproducts: If you are using carbodiimide coupling agents like EDC or DCC, the corresponding urea byproducts will be present in your crude product.[6]

  • Reaction Byproducts:

    • N-acylurea: A common byproduct in carbodiimide couplings where the O-acylisourea intermediate rearranges.[2]

Q2: How can I prevent the formation of these impurities?

  • For Unreacted Starting Material: Ensure your reaction goes to completion by using a slight excess of the coupling agents and methylamine. Monitor the reaction by TLC or LC-MS.

  • For Reagent-Related Impurities:

    • EDC/HOBt: The urea byproduct from EDC is water-soluble and can be removed with an aqueous work-up.[6]

    • DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

  • For N-acylurea: Adding HOBt or an equivalent additive helps to suppress the formation of this byproduct by converting the O-acylisourea intermediate to a more stable active ester.[2]

Q3: What is the best method for purifying this compound?

Both column chromatography and recrystallization are effective methods. The choice depends on the nature and quantity of the impurities.

  • Column Chromatography: Ideal for removing impurities with different polarities. A typical solvent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[7]

  • Recrystallization: Very effective for removing small amounts of impurities and for obtaining a highly crystalline final product. Suitable solvent systems often involve a polar solvent in which the compound is soluble at high temperatures and insoluble at low temperatures, such as ethyl acetate/hexanes or isopropanol/water.[1]

III. Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying your crude product using silica gel chromatography.

  • Sample Preparation: Dissolve your crude this compound in a minimal amount of dichloromethane (DCM).

  • Dry Loading (Recommended): To the solution from step 1, add silica gel (approximately 2-3 times the weight of your crude product). Remove the solvent under reduced pressure until you have a free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica in your starting eluent (e.g., 20% ethyl acetate in hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your starting eluent. Gradually increase the polarity of the eluent (e.g., from 20% to 50% ethyl acetate in hexanes) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying your product by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent (e.g., ethyl acetate). Heat the mixture. If the solid dissolves, add a less polar co-solvent (e.g., hexanes) dropwise until the solution becomes cloudy. This indicates a good solvent system for recrystallization.

  • Dissolution: In a larger flask, dissolve your crude product in a minimal amount of the hot primary solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add the hot co-solvent (e.g., hexanes) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature. You should see crystals forming.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurities Resolved? TLC->Decision ColumnChromatography Column Chromatography Decision->ColumnChromatography No PureProduct Pure Product Decision->PureProduct Yes Recrystallization Recrystallization ColumnChromatography->Recrystallization Further Purification ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: A workflow for the purification of this compound.

V. Summary of Common Impurities and Purification Strategies

Impurity NameLikely OriginRecommended Purification Method
1-Boc-piperidine-4-carboxylic acidUnreacted starting materialColumn Chromatography, Recrystallization
N,N'-Dicyclohexylurea (DCU)Byproduct of DCC coupling agentFiltration (if insoluble), Column Chromatography
N-(3-Dimethylaminopropyl)-N'-ethylureaByproduct of EDC coupling agentAqueous work-up, Column Chromatography
N-AcylureaRearrangement of O-acylisourea intermediate in carbodiimide couplingColumn Chromatography
tert-Butyl 4-hydroxypiperidine-1-carboxylateImpurity carried over from the synthesis of the starting materialColumn Chromatography

VI. References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294. [Link]

  • BenchChem. (2025). Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate.

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity.

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Khom, S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 57B, 520-525. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptides and their bio-activity evaluation. Der Pharma Chemica, 3(3), 174-188. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Global Substance Registration System. (n.d.). TERT-BUTYL 4-(METHOXY(METHYL)CARBAMOYL)PIPERIDINE-1-CARBOXYLATE.

  • BenchChem. (2025). troubleshooting common problems in 4-piperidinecarboxamide reactions.

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2294. [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.

  • Google Patents. (n.d.). CN104311473A - Piperidine compound and preparation method thereof.

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.

  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1].

  • BenchChem. (n.d.). Application Note and Protocol: Purification of 1-Carbamoylpiperidine-3-carboxylic acid by Recrystallization.

Sources

Technical Support Center: Scaling the Synthesis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the dedicated technical support guide for the synthesis and scale-up of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust, safe, and efficient process.

Process Overview & Key Transformations

The synthesis of this compound is fundamentally an amide bond formation reaction. The most direct and common route involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-isonipecotic acid) with methylamine .

While straightforward on a lab scale, scaling this process introduces challenges related to reaction efficiency, impurity profiles, cost of goods, and operational safety. This guide focuses on navigating these complexities.

cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Amide Formation cluster_2 Phase 3: Work-up & Isolation Start 1-(tert-butoxycarbonyl)piperidine- 4-carboxylic acid + Solvent Activation Addition of Coupling Reagent & Base (Activation) Start->Activation  Dissolution Amine_Add Controlled Addition of Methylamine Solution Activation->Amine_Add  Pre-activation (if applicable) Reaction Reaction Monitoring (TLC, LC-MS) Amine_Add->Reaction Quench Reaction Quench (e.g., Water, aq. NH4Cl) Reaction->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purification Crystallization or Chromatography Extraction->Purification Product Final Product: Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: From Lab to Scale-Up

This section addresses common issues encountered during the synthesis, with a focus on challenges that become more pronounced at a larger scale.

Question: My reaction yield is low or the conversion is incomplete. What are the primary causes?

Answer: Low yield is a multifaceted problem often stemming from issues with reagents, reaction conditions, or the work-up procedure.

  • Cause 1: Inefficient Carboxylic Acid Activation. The first step in most amide couplings is the activation of the carboxylic acid. If this is incomplete, the subsequent reaction with methylamine will be sluggish or fail.[1]

    • Troubleshooting:

      • Coupling Reagent Quality: Ensure your coupling agent (e.g., EDC, HATU) is fresh and has been stored under anhydrous conditions. Carbodiimides like EDAC are particularly sensitive to moisture.[2]

      • Stoichiometry: On a larger scale, ensure effective mixing during the addition of the coupling agent. Use a slight excess (1.05-1.2 equivalents) to drive the activation to completion.

      • Pre-activation: For some reagents like HATU, a pre-activation step of 15-30 minutes (stirring the carboxylic acid, base, and coupling agent before adding the amine) can significantly improve results.[1][3]

  • Cause 2: Methylamine Stoichiometry and Basicity.

    • Troubleshooting:

      • Volatility: Methylamine is a volatile gas, often used as a solution (e.g., 40% in water or 2M in THF). Ensure accurate measurement and account for potential loss during transfer.

      • Salt Formation: An acid-base reaction between Boc-isonipecotic acid and methylamine can form a salt, rendering the amine non-nucleophilic.[1] This is why a non-nucleophilic base (e.g., DIPEA, NMM) is crucial to neutralize any generated acid and keep the methylamine free.

  • Cause 3: Suboptimal Reaction Conditions.

    • Troubleshooting:

      • Temperature: While many couplings run at room temperature, heat removal becomes critical at scale. Monitor the internal temperature during reagent addition. An uncontrolled exotherm can lead to side reactions and degradation.

      • Solvent: Ensure you are using anhydrous solvents. Water can hydrolyze the activated intermediate, halting the reaction.[1] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, but consider greener alternatives like 2-MeTHF for easier work-up and reduced environmental impact.

Question: I'm observing significant side products. How can I minimize them?

Answer: Side product formation is a key concern in scaling up, as impurities can complicate purification and impact the final product's quality.

  • Side Product 1: N-acylurea Formation. This is a classic byproduct when using carbodiimide coupling agents like DCC or EDC. The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Minimization Strategy:

      • Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.[1]

      • Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature) to disfavor the rearrangement pathway.

  • Side Product 2: Double Acylation (if applicable to other substrates). While not an issue with methylamine, if a primary amine with other nucleophilic sites were used, this could be a concern.

  • Side Product 3: Impurities from DMF. If using DMF as a solvent, be aware of potential side reactions, especially at elevated temperatures. N-methylation of the secondary amide product is a known, albeit typically slow, side reaction.[4]

    • Minimization Strategy:

      • Keep reaction temperatures as low as feasible.

      • Consider alternative polar aprotic solvents like DMAc, NMP, or acetonitrile if DMF proves problematic.

start Low Yield? reagent_q Check Reagent Quality (Coupling agent, anhydrous solvents) start->reagent_q Yes temp Optimize Temperature (Monitor internal temp, consider 0°C) start->temp Yes base Verify Base (Non-nucleophilic, sufficient equivalents) start->base Yes workup Review Work-up (Product loss in aqueous layers?) start->workup Yes

Sources

Technical Support Center: Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist:

Piperidine and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of countless pharmaceuticals.[1][2][3] However, the very features that make the piperidine ring so valuable—its conformational flexibility and the basicity of its nitrogen atom—also present significant challenges during structural characterization. This guide is designed to be a practical resource, addressing the common pitfalls encountered in the lab. Here, we move beyond simple protocols to explain the why behind the problems and provide robust, field-tested solutions.

Section 1: Navigating the Complexities of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for the structural elucidation of organic molecules. However, for piperidine derivatives, it often yields spectra that are complex and difficult to interpret.

Q1: Why do the proton signals for my piperidine ring appear broad and poorly resolved at room temperature?

Answer: This is a classic issue stemming from the dynamic conformational behavior of the piperidine ring. The ring is not static; it undergoes rapid interconversion between two chair conformations, a process known as ring inversion . Additionally, if the nitrogen is unsubstituted or substituted with a small group, nitrogen inversion can also occur.

These processes happen on the NMR timescale. At room temperature, the rate of this interconversion is often comparable to the frequency difference between the signals for axial and equatorial protons. This intermediate exchange rate leads to coalescence, causing the signals to broaden significantly. At lower temperatures, this process slows down, and you can often resolve the distinct signals for each conformer. Conversely, at higher temperatures, the interconversion becomes so rapid that the NMR spectrometer detects only an averaged signal, which appears sharp.[4]

Troubleshooting Protocol: Variable Temperature (VT) NMR Spectroscopy

Objective: To resolve broadened signals by slowing down or speeding up the conformational exchange.

  • Preparation: Prepare a sample of your compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, methanol, or dichloromethane). Ensure the concentration is optimized for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.

  • Low-Temperature Analysis: Cool the sample in decrements of 10-15 °C. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Identify Coalescence and Freezing Points: Observe the changes in the spectra. As the temperature decreases, you should see the broad signals begin to sharpen and eventually resolve into distinct sets of signals corresponding to the individual conformers. The temperature at which the signals merge is the coalescence temperature (Tc), which can be used to calculate the energy barrier for the inversion process.[5]

  • High-Temperature Analysis (Optional): If low temperature is not feasible or does not resolve the issue, increasing the temperature in 10-15 °C increments may push the exchange rate past the coalescence point, resulting in sharp, averaged signals.

dot graph VT_NMR_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Broad Room Temp Spectrum"]; Cool [label="Cool Sample\n(e.g., to -40 °C)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat Sample\n(e.g., to 80 °C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resolved [label="Sharp, Resolved Signals\n(Slow Exchange)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Averaged [label="Sharp, Averaged Signals\n(Fast Exchange)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cool [label="Decrease Temp"]; Start -> Heat [label="Increase Temp"]; Cool -> Resolved; Heat -> Averaged; } caption { label = "Workflow for VT-NMR analysis of conformational exchange."; fontsize = 10; fontname = "Helvetica"; } END_DOT

Q2: I've synthesized a substituted piperidine and can't distinguish between the cis and trans diastereomers using ¹H NMR. How can I assign the stereochemistry?

Answer: Distinguishing diastereomers is a common challenge, especially with 2,6- or 3,5-disubstituted piperidines. While simple ¹H NMR might show two distinct sets of signals, definitively assigning them to the cis or trans isomer requires more advanced techniques. The key lies in exploiting through-space interactions and coupling constants.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most powerful tool for this purpose. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. For example, in a 2,6-disubstituted piperidine, an NOE between the protons at C2 and C6 would strongly suggest they are on the same face of the ring (cis).

  • Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. In a rigid chair conformation:

    • trans-diaxial protons typically show a large coupling constant (³J ≈ 10–13 Hz).

    • Axial-equatorial or equatorial-equatorial protons show smaller coupling constants (³J ≈ 2–5 Hz).

By analyzing the coupling patterns, you can often deduce the relative orientations of the substituents.

Section 2: Demystifying Mass Spectrometry (MS) Data

MS is crucial for determining molecular weight and formula, but the fragmentation patterns of piperidines can be misleading if not interpreted carefully.

Q3: My mass spectrum shows an unexpected fragmentation pattern. What are the common cleavage pathways for piperidine rings?

Answer: The fragmentation of the piperidine ring is highly influenced by the position of the nitrogen atom and the nature of its substituents.[6] Under typical ionization methods like Electron Ionization (EI) or Electrospray Ionization (ESI), fragmentation is often initiated at the nitrogen atom.

A primary and very common fragmentation pathway is alpha-cleavage , which is the breaking of a carbon-carbon bond adjacent to the nitrogen.[6] This leads to the loss of a substituent from the alpha-carbon and the formation of a stable iminium ion. Ring-opening fragmentation can also occur, leading to a complex cascade of fragment ions.

dot graph MS_Fragmentation { layout=dot; node [shape=record, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Piperidine [label="{ Piperidine Derivative | [M+H]⁺}"]; AlphaCleavage [label="{ α-Cleavage | Loss of R group at C2/C6}"]; RingOpening [label="{ Ring Opening | Cleavage of C-C bond in ring}"]; Iminium [label="{ Stable Iminium Ion | [M - R]⁺}", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fragments [label="{ Further Fragmentation}", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Piperidine:f1 -> AlphaCleavage:f0; Piperidine:f1 -> RingOpening:f0; AlphaCleavage:f1 -> Iminium:f0; RingOpening:f1 -> Fragments:f0; } caption { label = "Common MS fragmentation pathways for piperidines."; fontsize = 10; fontname = "Helvetica"; } END_DOT

Troubleshooting Tip: If you are using ESI-MS/MS, try varying the collision energy. Lower energies may favor the loss of simple substituents, while higher energies can induce more complex ring fragmentation, providing a more detailed picture of the molecule's structure.

Section 3: Overcoming Chromatographic Hurdles

Chromatography is essential for both purification and analysis, but the basic nature of the piperidine nitrogen can cause significant problems.

Q4: I'm seeing severe peak tailing when analyzing my piperidine derivative by HPLC. What's causing this and how can I fix it?

Answer: Peak tailing is a frequent issue caused by the interaction of the basic piperidine nitrogen with acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction leads to poor peak shape and inconsistent retention times.

Solutions Ranked by Effectiveness:

  • Mobile Phase Modification: The simplest solution is to add a competitor to the mobile phase.

    • Acids: Adding a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) will protonate the piperidine, minimizing its interaction with the silanols.

    • Buffers: Using a buffer to control the pH of the mobile phase can also be very effective.[7]

  • Column Selection: If mobile phase additives are not sufficient or are incompatible with your detection method (e.g., MS), consider using a different type of column.

    • End-capped Columns: These columns have been treated to reduce the number of free silanol groups.

    • "Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds.

    • Polymer-Based Columns: These columns lack silanol groups entirely and can provide excellent peak shape for basic analytes.

Q5: I'm struggling to separate the enantiomers of my chiral piperidine derivative. What is a good starting point for chiral method development?

Answer: Chiral separations can be challenging, but a systematic screening approach is highly effective. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations due to its high efficiency and faster run times.[8][9][10]

Systematic Chiral Screening Protocol (SFC):

Objective: To efficiently screen for a suitable chiral stationary phase (CSP) and mobile phase.

  • Column Selection: Screen a set of 4-6 columns with diverse chiral selectors. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a very common and effective starting point.

  • Mobile Phase Screening:

    • Primary Solvent: Supercritical CO₂.

    • Co-solvents: Screen a primary alcohol (Methanol) and a secondary alcohol (Isopropanol). Alcohols are excellent co-solvents in SFC for interacting with polar CSPs.

    • Additives (Optional): If separation is not achieved, consider adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the co-solvent, which can dramatically alter selectivity.

  • Temperature and Backpressure: Maintain a consistent temperature (e.g., 40 °C) and backpressure (e.g., 150 bar) during the initial screen. These can be optimized later.[11]

ParameterInitial Screening ConditionsOptimization Variables
Columns 4-6 polysaccharide-based CSPsTest other CSP chemistries
Mobile Phase CO₂ / (Methanol or IPA)Gradient, different co-solvents
Additives None0.1% TFA, 0.1% DEA
Temperature 40 °C25-50 °C
Backpressure 150 bar120-200 bar

Section 4: Solid-State Characterization and Polymorphism

For drug development professionals, understanding the solid-state properties of a piperidine derivative is critical.

Q6: I have two batches of the same compound that show different melting points and solubility. Could this be polymorphism?

Answer: Yes, it is highly likely you are observing polymorphism. Polymorphs are different crystalline forms of the same molecule.[12][13] These different crystal lattices have different energies, which results in variations in physical properties like melting point, solubility, stability, and hygroscopicity.[12][13] Polymorphism is a critical concern in the pharmaceutical industry as an unexpected change in polymorphic form can impact the bioavailability and stability of a drug product.

Essential Characterization Techniques for Polymorphism:

  • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different polymorphic forms. Each polymorph will give a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions between polymorphs, and desolvation events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to identify the presence of solvates or hydrates.

FAQs

  • Q: How can I determine the absolute configuration (R/S) of my chiral piperidine?

    • A: While NMR can determine relative stereochemistry, determining the absolute configuration typically requires either X-ray crystallography of a single crystal, or chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), often coupled with quantum chemical calculations.[14]

  • Q: My N-H proton signal is sometimes invisible in the ¹H NMR. Why?

    • A: The N-H proton can undergo rapid chemical exchange with residual water or other protic species in the NMR solvent, leading to significant broadening that can make the signal disappear into the baseline. Adding a drop of D₂O to the NMR tube will cause the N-H proton to be replaced by deuterium, confirming its identity by making the signal vanish completely.

  • Q: I see two peaks for my pure piperidine derivative in my HPLC chromatogram. What could be the cause?

    • A: If not due to an impurity, this could be caused by the presence of two slowly interconverting conformers or rotamers (if an amide is present).[4] Another possibility is differential ionization or interaction with the stationary phase; adjusting the mobile phase pH or using a buffer can often resolve this issue.[7]

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Kruegel, A. C., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(3), 1505-1516. [Link]

  • Polla, M., et al. (2015). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 20(8), 13839-13855. [Link]

  • Laube, T. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2137-2142. [Link]

  • D'hooghe, M., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1349, 137-145. [Link]

  • Pohl, R., & Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1059. [Link]

  • Cieplak, M., et al. (2015). Polymorphism of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 104(11), 3649-3660. [Link]

  • Regalado, E. L. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International, 31(2), 80-87. [Link]

Sources

Technical Support Center: Enhancing the Purity of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis and purification of this key pharmaceutical intermediate.

Introduction

This compound is a vital building block in the synthesis of numerous pharmaceutical compounds. Its purity is paramount to ensure the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides in-depth troubleshooting and frequently asked questions to help you achieve the highest possible purity for this compound.

Chemical Structure and Properties
PropertyValue
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
CAS Number 139290-70-3
Appearance Typically a white to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Such as tert-butyl piperidine-4-carboxylate and methyl isocyanate (or its equivalents).

  • Byproducts from Boc-protection: If the synthesis starts from 4-(methylcarbamoyl)piperidine, residual di-tert-butyl dicarbonate (Boc₂O) and its byproducts may be present.[1]

  • Over-alkylation or side-reaction products: Depending on the specific reagents used to form the methylcarbamoyl group.

  • Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane, ethyl acetate, or THF.[2]

  • Water: Introduced during aqueous workup steps.[2]

Q2: Which analytical techniques are recommended for assessing the purity of my sample?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the main compound and detecting non-volatile impurities.[1][3] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and identifying organic impurities.[1] The presence of characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the methylcarbamoyl group are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying residual volatile solvents.[3]

Q3: My purified product is a yellowish oil instead of a white solid. What could be the cause?

A3: A yellow tint often indicates the presence of trace impurities or degradation products.[2] Piperidine derivatives can be susceptible to oxidation, which can lead to discoloration.[2] Ensure that the product is stored under an inert atmosphere (nitrogen or argon) and protected from light. If the discoloration is due to impurities, further purification by column chromatography or recrystallization may be necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and provides step-by-step solutions.

Scenario 1: Recrystallization fails to yield crystals, or an oil precipitates out.

This is a common issue when residual solvents or impurities are present, which can inhibit crystal lattice formation.

Troubleshooting Workflow: Failed Recrystallization

start Failed Recrystallization (Oiling Out) check_solvent Step 1: Verify Solvent System Is the solvent system appropriate? start->check_solvent solvent_miscibility Are the solvents miscible at all temperatures? check_solvent->solvent_miscibility No check_purity Step 2: Assess Crude Purity Is the crude material >90% pure by TLC/HPLC? check_solvent->check_purity Yes change_solvent Action: Select a different solvent system. (e.g., Ethyl Acetate/Hexane, Acetone/Water) solvent_miscibility->change_solvent change_solvent->check_purity pre_purify Action: Pre-purify by column chromatography to remove bulk impurities. check_purity->pre_purify No slow_cool Step 3: Optimize Cooling Rate Was the solution cooled too quickly? check_purity->slow_cool Yes pre_purify->slow_cool controlled_cool Action: Allow for slow cooling to room temperature, then gradually cool in an ice bath or refrigerator. slow_cool->controlled_cool Yes induce_crystallization Step 4: Induce Crystallization Have you tried to induce crystallization? slow_cool->induce_crystallization No controlled_cool->induce_crystallization seeding Action: Add a seed crystal of pure product. induce_crystallization->seeding No success Crystals Formed induce_crystallization->success Yes scratching Action: Scratch the inside of the flask with a glass rod at the solvent-air interface. seeding->scratching scratching->success start Co-elution of Product and Impurity optimize_eluent Step 1: Optimize Mobile Phase Have you tried different solvent ratios? start->optimize_eluent shallow_gradient Action: Use a shallower solvent gradient or isocratic elution. optimize_eluent->shallow_gradient No change_solvents Action: Change the solvent system entirely. (e.g., Dichloromethane/Methanol to Toluene/Acetone) optimize_eluent->change_solvents Yes, but still co-eluting add_modifier Step 2: Add a Mobile Phase Modifier Is the impurity acidic or basic? shallow_gradient->add_modifier change_solvents->add_modifier add_acid Action: Add a small amount of acetic acid (0.1-1%) to the mobile phase. add_modifier->add_acid Acidic add_base Action: Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce peak tailing of basic compounds. add_modifier->add_base Basic change_stationary_phase Step 3: Change Stationary Phase Are you using standard silica gel? add_modifier->change_stationary_phase Neutral add_acid->change_stationary_phase add_base->change_stationary_phase different_silica Action: Try a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica. change_stationary_phase->different_silica Yes derivatization Step 4: Chemical Modification (Advanced) Can the impurity be selectively reacted? change_stationary_phase->derivatization No different_silica->derivatization protect_react Action: Consider a selective protection/deprotection or other reaction to alter the impurity's polarity. derivatization->protect_react Yes success Successful Separation derivatization->success No protect_react->success

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its piperidine core, substituted with a methylcarbamoyl group, is a common motif in molecules targeting a range of biological entities. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential modifications, making it an invaluable intermediate in multi-step syntheses.

Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and protocols. We will delve into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices and providing a clear comparison of their respective advantages and disadvantages in terms of yield, purity, cost-effectiveness, and scalability.

Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the formation of the central amide bond. Two principal retrosynthetic approaches dominate the landscape:

  • Route 1: Amide Bond Formation from a Pre-functionalized Piperidine Core. This convergent approach involves the coupling of a commercially available or readily synthesized carboxylic acid precursor, 1-Boc-piperidine-4-carboxylic acid, with methylamine.

  • Route 2: Functionalization of a Pre-formed Amide. This linear approach begins with the commercially available piperidine-4-carboxamide, which is first N-methylated and then protected with the Boc group.

This guide will now explore each of these routes in detail, providing a comprehensive analysis to aid in the selection of the most appropriate method for a given research or development context.

Route 1: Amidation of 1-Boc-piperidine-4-carboxylic acid

This is the most direct and widely employed strategy for the synthesis of this compound. The core of this route is the formation of an amide bond between the carboxylic acid of 1-Boc-piperidine-4-carboxylic acid and methylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several effective coupling agents are available for this purpose, each with its own set of advantages and considerations.

Visualizing the Pathway

Route 1 1-Boc-piperidine-4-carboxylic_acid 1-Boc-piperidine-4-carboxylic acid Product This compound 1-Boc-piperidine-4-carboxylic_acid->Product Methylamine Methylamine Methylamine->Product Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt, Isobutyl Chloroformate) Coupling_Agent->Product Route 2 Start Piperidine-4-carboxamide Methylation N-Methylation Start->Methylation Intermediate N-methyl-piperidine-4-carboxamide Methylation->Intermediate Boc_Protection Boc Protection (Boc)₂O, Base Intermediate->Boc_Protection Product This compound Boc_Protection->Product

A Senior Application Scientist's Guide to Purity Analysis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount.[1][2][3][][5] Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a key building block in the development of various therapeutic agents. Its molecular structure, featuring a protected piperidine core, is a common scaffold in medicinal chemistry. The purity of this intermediate directly influences the quality, safety, and efficacy of the final drug product.[1][5] Impurities introduced at this stage can be carried through subsequent synthetic steps, potentially leading to the formation of undesired byproducts in the API.[1] This can compromise the safety, efficacy, and stability of the final drug, leading to batch rejection, regulatory delays, and potential harm to patients.[3][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound from various suppliers. We will delve into potential impurities, present a robust analytical methodology, and offer a logical approach to interpreting the data for informed supplier selection.

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of this compound typically involves the Boc-protection of a piperidine derivative followed by amidation. Based on this, impurities can be broadly categorized as process-related, degradation products, and residual solvents.[6][7][8]

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Such as 4-piperidinecarboxamide or di-tert-butyl dicarbonate.

    • Intermediates: Incomplete reaction or purification can lead to the presence of synthetic precursors.

    • By-products: Side reactions can generate structurally similar molecules. A common byproduct in Boc protection is the formation of di-Boc protected species, especially if other nucleophilic groups are present.[8][9]

  • Degradation Products: These impurities form due to the decomposition of the target molecule. A primary degradation pathway for this compound is the acid-catalyzed removal of the Boc protecting group, yielding 4-(methylcarbamoyl)piperidine.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be carefully monitored and controlled.[6][7][10][11] The ICH Q3A guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities.[6][7][10][11]

Experimental Workflow for Purity Analysis

A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS) provides a comprehensive assessment of purity. HPLC-UV is a robust technique for quantification, while UPLC-MS offers higher sensitivity and specificity for impurity identification.[12][13][14][15][16]

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 UPLC-MS Analysis Sample_Weighing Accurately weigh sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample_Weighing->Dissolution HPLC_Injection Inject onto C18 column Dissolution->HPLC_Injection UPLC_Injection Inject onto UPLC column Dissolution->UPLC_Injection Isocratic_Elution Isocratic/Gradient Elution HPLC_Injection->Isocratic_Elution UV_Detection UV Detection (e.g., 210 nm) Isocratic_Elution->UV_Detection Quantification Quantify Purity (% Area) UV_Detection->Quantification Final_Report Final Purity Report Quantification->Final_Report Gradient_Elution Fast Gradient Elution UPLC_Injection->Gradient_Elution MS_Detection Mass Spectrometry Detection Gradient_Elution->MS_Detection Impurity_ID Identify Impurities (m/z) MS_Detection->Impurity_ID Impurity_ID->Final_Report

Caption: Workflow for Purity Analysis.

Detailed Experimental Protocols

1. HPLC-UV Method for Purity Quantification

This method is designed for the accurate quantification of this compound and its impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • RSD of Peak Area (n=5): ≤ 2.0%

  • Calculation: Purity is calculated using the area percent method.

2. UPLC-MS Method for Impurity Identification

This method is optimized for the rapid separation and identification of potential impurities.

  • Instrumentation: A UPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50-500

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

    • Filter through a 0.22 µm syringe filter before injection.

Comparative Analysis of Suppliers

To illustrate the application of this guide, we present hypothetical purity data for this compound from three different suppliers.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC Area %) 99.8%98.5%99.2%
Impurity 1 (m/z 143.12) 0.08%0.5%0.2%
Impurity 2 (m/z 343.22) Not Detected0.8%0.4%
Impurity 3 (m/z 287.19) 0.05%0.1%0.1%
Total Impurities 0.13%1.4%0.7%
Residual Solvents (GC-HS) <0.01%0.2% (Heptane)0.05% (Ethyl Acetate)
Certificate of Analysis (CoA) ComprehensiveBasicModerate Detail
  • Impurity 1 (m/z 143.12): Corresponds to the de-Boc protected compound, 4-(methylcarbamoyl)piperidine.

  • Impurity 2 (m/z 343.22): Corresponds to the di-Boc protected species.

  • Impurity 3 (m/z 287.19): An unknown impurity.

Interpretation and Supplier Selection

The selection of a suitable supplier should be based on a holistic evaluation of the analytical data, consistency, and documentation.

Supplier Selection Logic Start Purity Data from Suppliers A, B, C Purity_Check Purity > 99%? Start->Purity_Check Impurity_Profile Impurity Profile Acceptable? (Known vs. Unknown, Levels) Purity_Check->Impurity_Profile Yes (A, C) Re-evaluate_B Re-evaluate Supplier B (Consider Purification) Purity_Check->Re-evaluate_B No (B) Residual_Solvents Residual Solvents Below ICH Limits? Impurity_Profile->Residual_Solvents Yes (A) Re-evaluate_C Re-evaluate Supplier C (Request More Data) Impurity_Profile->Re-evaluate_C No (C - Unknown Impurity) Documentation Comprehensive CoA? Residual_Solvents->Documentation Yes Select_Supplier_A Select Supplier A Documentation->Select_Supplier_A Yes Reject_B Reject Supplier B Re-evaluate_B->Reject_B

Caption: Logical Flow for Supplier Selection.

  • Supplier A demonstrates the highest purity with a well-defined and low-level impurity profile. The absence of the di-Boc impurity and very low levels of the de-Boc and unknown impurities suggest a well-controlled manufacturing process. The comprehensive Certificate of Analysis further instills confidence.

  • Supplier B shows a significantly lower purity and a high level of both the de-Boc and di-Boc impurities. The presence of a notable amount of residual solvent is also a concern. This material would likely require further purification, adding cost and time to the development process.

  • Supplier C provides a product of good purity, but the presence of a higher level of an unknown impurity warrants further investigation. Before proceeding, it would be crucial to request identification of this impurity from the supplier to assess its potential impact on downstream chemistry and safety.

Based on this analysis, Supplier A is the clear choice, offering the highest quality material that minimizes the risk of introducing problematic impurities into the API synthesis.

Conclusion

The rigorous purity analysis of pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. A multi-faceted analytical approach, combining quantitative and qualitative techniques, is essential for a comprehensive understanding of a supplier's material. By establishing a robust analytical workflow and a logical framework for data interpretation, researchers can confidently select high-purity intermediates, thereby ensuring the quality and safety of the final therapeutic product. This diligence at the intermediate stage is a critical investment in the overall success of a drug development program.

References

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. EMA. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • The Role of Purity: Why High-Quality Intermediates Matter in Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • International Conference on Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • API and Intermediates: The Critical Link in Pharmaceutical Synthesis. (n.d.). Protheragen. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

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  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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A Senior Application Scientist's Guide to the Efficacy of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Piperidine Scaffolds in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with inhibitors forming the backbone of many targeted therapies, particularly in oncology. The design of potent and selective kinase inhibitors is a nuanced challenge, requiring molecular architects to balance pharmacodynamic potency with pharmacokinetic suitability. Within the medicinal chemist's toolkit, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable. The piperidine ring is one such scaffold, prized for its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional anchor to orient pharmacophoric groups into the ATP-binding pocket of kinases.[1]

This guide provides an in-depth analysis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate , a highly functionalized building block, and evaluates its efficacy as a precursor in the synthesis of advanced kinase inhibitors. We will explore its synthesis, compare its utility against alternative precursors, and provide detailed experimental protocols and supporting data to guide researchers in their drug development endeavors. This analysis is grounded in the principles of synthetic efficiency, scalability, and the ultimate impact of the precursor on the biological activity of the final compound.

Physicochemical Profile and Synthetic Accessibility

This compound is a bifunctional molecule. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the piperidine nitrogen, essential for controlled, sequential reactions.[2] The N-methylcarbamoyl moiety at the 4-position offers a hydrogen bond donor and acceptor, a common feature for engaging with the hinge region of the kinase ATP-binding site.

The synthesis of this precursor is typically achieved through standard, well-established organic chemistry reactions. A common and efficient route begins with the commercially available 1-Boc-piperidine-4-carboxylic acid.

Representative Synthetic Protocol: this compound
  • Activation of Carboxylic Acid: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C, add Oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-Dimethylformamide (DMF).

    • Causality Note: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts (CO, CO₂, HCl), simplifying downstream purification. The reaction is performed at 0°C to control its exothermic nature.

  • Amidation: After stirring for 1-2 hours at room temperature, the solvent and excess reagent are removed under reduced pressure. The resulting crude acid chloride is re-dissolved in anhydrous DCM and added dropwise to a solution of methylamine (2.0 eq, typically as a solution in THF or water) and a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq) at 0°C.

    • Causality Note: DIPEA acts as a scavenger for the HCl generated during the amidation, preventing the formation of methylamine hydrochloride salt, which would be unreactive. Using an excess of the amine and base drives the reaction to completion.

  • Work-up and Purification: The reaction is stirred overnight, allowing it to warm to room temperature. It is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the title compound.

This multi-step process can be scaled for industrial production, a critical consideration for drug development.[3]

Application in the Synthesis of Targeted Kinase Inhibitors: A Case Study

The true measure of a precursor's efficacy lies in its successful application in synthesizing biologically active molecules. The piperidine scaffold is a core component of numerous approved kinase inhibitors, including Ibrutinib (a Bruton's tyrosine kinase, BTK, inhibitor) and Vandetanib (a VEGFR/EGFR inhibitor).[4][5]

Let's examine the role of a closely related precursor in the synthesis of Vandetanib, a potent anti-cancer agent. The key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is synthesized from piperidin-4-ylmethanol, showcasing the utility of the Boc-protected piperidine core.[4][6]

Workflow: Synthesis of a Vandetanib Key Intermediate

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sulfonation cluster_2 Step 3: Substitution P4M Piperidin-4-ylmethanol BocProtected tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate P4M->BocProtected (Boc)₂O, THF Yield: 85.0% Tosylated tert-butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate BocProtected->Tosylated TsCl, Pyridine Yield: 45.1% FinalIntermediate Vandetanib Intermediate Tosylated->FinalIntermediate Methyl vanillate, K₂CO₃ Yield: 51.2%

Caption: Synthetic workflow for a key Vandetanib intermediate.

This synthesis highlights how the Boc-protected piperidine acts as a scaffold. The Boc group ensures the piperidine nitrogen does not interfere with the sulfonation and substitution steps, and it can be cleanly removed later in the synthesis to allow for further functionalization.[4]

Comparative Analysis: Piperidine vs. Alternative Scaffolds

While this compound is a powerful precursor, a senior scientist must always evaluate alternatives. The choice of a central scaffold can profoundly influence a drug candidate's properties. Here, we compare it with two common alternatives: piperazine and pyrrolidine-based precursors.

FeatureThis compound Tert-butyl 2-(piperazin-1-yl)acetate [7](S)-3-Acetyl-1-Boc-pyrrolidine [8]
Scaffold Type Monobasic PiperidineDibasic PiperazineMonobasic Pyrrolidine (5-membered ring)
Key Functionality N-methylcarbamoyl (H-bond donor/acceptor)Secondary amine for coupling; protected acidKetone for further elaboration
Synthetic Utility Provides a rigid scaffold with a key interaction moiety pre-installed.Acts as a versatile linker; the second nitrogen can be used to tune solubility and basicity.Chiral precursor; smaller ring size offers different conformational constraints.
Impact on PK/PD Generally leads to good metabolic stability and oral bioavailability.[1]Can improve aqueous solubility. Potential for off-target effects due to basic nitrogen.Different vector orientation of substituents compared to 6-membered rings.
Typical Yields Generally moderate to high (see protocols).Variable, dependent on coupling efficiency.[7]Variable, dependent on subsequent reactions.[8]
Scalability Well-established and scalable chemistry.[9]Generally scalable, though purification can be challenging due to polarity.Scalability can be higher cost due to the chiral starting material.
Decision Logic for Precursor Selection

G node_result node_result start Need Kinase Inhibitor Precursor q1 Is a rigid scaffold with H-bond capability at the core required? start->q1 q2 Is a flexible linker or increased solubility needed? q1->q2 No piperidine Choose Piperidine Precursor q1->piperidine Yes q3 Are different conformational constraints or chirality essential? q2->q3 No piperazine Choose Piperazine Precursor q2->piperazine Yes q3->piperidine No pyrrolidine Choose Pyrrolidine Precursor q3->pyrrolidine Yes

Caption: Decision tree for selecting a heterocyclic precursor.

Detailed Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful drug development. The following are representative, self-validating protocols for key reactions involving piperidine-based precursors.

Protocol 1: Amide Coupling to a Heterocyclic Core

This protocol describes a common method for attaching the piperidine precursor to an activated heterocyclic system, a key step in building many kinase inhibitors.[1]

  • Materials:

    • 4-Amino-1H-pyrazole-3-carboxylic acid derivative (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.1 eq) (as a representative amine)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the 4-amino-1H-pyrazole-3-carboxylic acid derivative in DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

      • Self-Validation Check: Formation of the activated ester can be monitored by LC-MS by observing the consumption of the starting acid.

    • Add the Tert-butyl 4-(methylamino)piperidine-1-carboxylate to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc-Deprotection

The removal of the Boc group is a critical final step to unmask the piperidine nitrogen, which may be required for activity or serve as a point for further derivatization.[7]

  • Materials:

    • Boc-protected piperidine intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add TFA dropwise to the stirred solution. Gas evolution (isobutylene) will be observed.

      • Causality Note: TFA is a strong acid that cleaves the tert-butyl ester via an E1 mechanism. The reaction is done at 0°C to moderate the reaction rate and prevent potential side reactions.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material.

    • Once complete, remove the DCM and excess TFA under reduced pressure.

    • The resulting TFA salt can be used directly or neutralized by partitioning between a base (e.g., saturated NaHCO₃) and an organic solvent to yield the free amine.

Conclusion and Future Outlook

This compound and its close analogs stand out as highly efficacious precursors in the synthesis of kinase inhibitors. Their utility is rooted in a combination of factors: a stable, synthetically versatile scaffold, the presence of a Boc protecting group that allows for controlled, multi-step syntheses, and a carbamoyl moiety that can engage in critical hydrogen bonding interactions within a kinase active site.

The comparative analysis shows that while alternatives like piperazines and pyrrolidines have their place for modulating properties like solubility or conformational rigidity, the piperidine core remains a gold standard for achieving a balance of favorable drug-like properties. The synthetic routes are robust, scalable, and utilize well-understood chemistry, reducing the risk and cost associated with process development.

For researchers and drug development professionals, mastering the application of this precursor is a strategic advantage. It provides a reliable and efficient pathway to novel chemical entities with a high probability of possessing the requisite potency and pharmacokinetic profiles for successful clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)
  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tert-Butyl 4-((Methylamino)methyl)
  • Wang, M., Wang, W., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 2-(piperazin-1-yl)
  • Hu, X., Zhao, B., Zou, W., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine.
  • Patents, Google. (2022).
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A Comparative Study of Boc vs. Cbz Protecting Groups for 4-(methylcarbamoyl)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Piperidine scaffolds are ubiquitous in pharmaceuticals, and the protection of their secondary amine is a critical step in many synthetic routes. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long been trusted workhorses. This guide provides an in-depth, objective comparison of these two stalwart protecting groups specifically for the substrate 4-(methylcarbamoyl)piperidine, offering field-proven insights and experimental data to aid researchers in making informed decisions.

Introduction: The Imperative of Amine Protection

The secondary amine of the piperidine ring in 4-(methylcarbamoyl)piperidine is a nucleophilic and basic center. Its unprotected presence can lead to a host of undesired side reactions during subsequent synthetic transformations, such as N-alkylation, N-acylation, or interference with base-sensitive reagents. The introduction of a protecting group temporarily masks the reactivity of this amine, allowing for selective modifications elsewhere in the molecule. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

At a Glance: Boc vs. Cbz

The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in multi-step syntheses. The Boc group is characteristically acid-labile, while the Cbz group is typically removed under neutral hydrogenolysis conditions.[1][2] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one group while the other remains intact.[1][2]

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Cleavage Condition Acid-labile (e.g., TFA, HCl)[3][4]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][5]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions.[5][6]
Key Advantage Orthogonal to Cbz and Fmoc; widely used in solid-phase synthesis.[2]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[1][2]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[2]Incomplete cleavage or side reactions with sulfur-containing amino acids.[7]

Head-to-Head Experimental Comparison for 4-(methylcarbamoyl)piperidine

To provide a practical comparison, we present adapted experimental protocols for the protection and deprotection of 4-(methylcarbamoyl)piperidine with both Boc and Cbz groups. The following data is synthesized from established procedures on structurally similar piperidine derivatives.

Protection of 4-(methylcarbamoyl)piperidine

Boc Protection:

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8][9] For 4-(methylcarbamoyl)piperidine, a standard protocol would involve reacting the substrate with (Boc)₂O and a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[9]

Cbz Protection:

The Cbz group is commonly introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous base.[1][5] This method is generally high-yielding and proceeds under mild conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(methylcarbamoyl)piperidine-1-carboxylate (Boc-protected)

  • Materials: 4-(methylcarbamoyl)piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(methylcarbamoyl)piperidine (1.0 eq.) in DCM.

    • Add triethylamine (1.2 eq.).

    • Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of Benzyl 4-(methylcarbamoyl)piperidine-1-carboxylate (Cbz-protected)

  • Materials: 4-(methylcarbamoyl)piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve 4-(methylcarbamoyl)piperidine (1.0 eq.) in a mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq.).

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Data Summary: Protection Reactions

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield
Boc (Boc)₂OTEADCM0 to RT4-6~95%
Cbz Cbz-ClNaHCO₃THF/H₂O0 to RT3-5~90-96%[5][10]
Deprotection of Protected 4-(methylcarbamoyl)piperidine

Boc Deprotection:

The Boc group is readily cleaved under acidic conditions.[3][4] A common method involves treatment with trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol.[3] The reaction is typically fast and proceeds at room temperature.[11]

Cbz Deprotection:

The Cbz group is most commonly removed by catalytic hydrogenolysis.[1][5] This mild method involves using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[5][6]

Experimental Protocols

Protocol 3: Deprotection of this compound

  • Materials: Boc-protected 4-(methylcarbamoyl)piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM.

    • Cool the solution to 0 °C.

    • Add TFA (5-10 equivalents) dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the deprotected amine.

Protocol 4: Deprotection of Benzyl 4-(methylcarbamoyl)piperidine-1-carboxylate

  • Materials: Cbz-protected 4-(methylcarbamoyl)piperidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected substrate in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Data Summary: Deprotection Reactions

Protecting GroupReagentsSolventTemp. (°C)Time (h)Typical Yield
Boc TFADCM0 to RT1-2>95%[3]
Cbz H₂, 10% Pd/CMeOHRT2-4>95%[12][13]

Mechanistic Insights and Causality of Experimental Choices

The choice between Boc and Cbz is not merely a matter of preference but a strategic decision based on the chemical environment of the molecule and the planned synthetic route.

Boc Group: An Acid-Labile Shield

The lability of the Boc group to acid stems from the stability of the resulting tert-butyl cation.[2] The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group and subsequent decarboxylation to yield the free amine.[14] The choice of a strong acid like TFA ensures rapid and complete deprotection.[3] However, this very mechanism can be a double-edged sword. The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with electron-rich aromatic rings or other nucleophilic functional groups within the molecule.[2] The presence of the methylcarbamoyl group in the target molecule is unlikely to be susceptible to this side reaction, making Boc a viable option.

Cbz Group: A Robust Protector Removable by Hydrogenolysis

The Cbz group's stability to a wide range of acidic and basic conditions makes it a robust protecting group.[5][6] Its removal via catalytic hydrogenolysis is a mild and highly selective process.[1][5] The reaction occurs on the surface of the palladium catalyst, where the benzyl C-O bond is cleaved by hydrogen, releasing the free amine, toluene, and carbon dioxide.[2] This method is particularly advantageous when the substrate contains acid- or base-sensitive functionalities. However, a key limitation of Cbz deprotection is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or some nitro groups, which would also be reduced under the hydrogenolysis conditions.

Visualization of Reaction Workflows

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot 4-(methylcarbamoyl)piperidine reagents_prot (Boc)₂O, TEA, DCM start_prot->reagents_prot Reaction product_prot Boc-protected piperidine reagents_prot->product_prot start_deprot Boc-protected piperidine reagents_deprot TFA, DCM start_deprot->reagents_deprot Reaction product_deprot 4-(methylcarbamoyl)piperidine reagents_deprot->product_deprot

Caption: Workflow for Boc protection and deprotection.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot 4-(methylcarbamoyl)piperidine reagents_prot Cbz-Cl, NaHCO₃, THF/H₂O start_prot->reagents_prot Reaction product_prot Cbz-protected piperidine reagents_prot->product_prot start_deprot Cbz-protected piperidine reagents_deprot H₂, Pd/C, MeOH start_deprot->reagents_deprot Reaction product_deprot 4-(methylcarbamoyl)piperidine reagents_deprot->product_deprot

Caption: Workflow for Cbz protection and deprotection.

Senior Application Scientist's Recommendation

The choice between Boc and Cbz for the protection of 4-(methylcarbamoyl)piperidine should be guided by the overall synthetic strategy.

  • Choose Boc when:

    • The subsequent reaction steps involve conditions that are incompatible with the Cbz group, such as catalytic hydrogenation.

    • A straightforward and rapid deprotection with acid is desired, and the molecule does not contain other acid-sensitive functional groups.

    • The synthesis is performed on a solid phase, where Boc chemistry is well-established.

  • Choose Cbz when:

    • The molecule contains acid-labile functional groups that would not survive the harsh conditions of Boc deprotection.

    • The planned synthetic route involves reducible functional groups that are not compatible with hydrogenolysis. In such cases, alternative deprotection methods for Cbz, such as using strong acids, can be considered, although this negates its primary advantage of mild, neutral deprotection.[15]

    • A robust protecting group that is stable to a wide range of reaction conditions is required for a multi-step solution-phase synthesis.

For the specific case of 4-(methylcarbamoyl)piperidine, the amide functionality is generally stable to both the acidic conditions of Boc deprotection and the hydrogenolysis conditions of Cbz removal. Therefore, the decision will primarily rest on the nature of other functional groups present in the molecule and the intended subsequent transformations.

Conclusion

Both Boc and Cbz are excellent and reliable protecting groups for the secondary amine of 4-(methylcarbamoyl)piperidine. A thorough understanding of their respective stabilities, mechanisms of cleavage, and orthogonality is crucial for the design of an efficient and successful synthetic route. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal protecting group strategy for their specific needs, ultimately accelerating the discovery and development of new chemical entities.

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Validation of Analytical Methods for Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the validation of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We delve into the experimental intricacies and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for assay and impurity profiling. Additionally, Karl Fischer titration is evaluated for precise water content determination. This document, intended for researchers, scientists, and drug development professionals, emphasizes the scientific rationale behind methodological choices, adherence to regulatory standards, and data-driven performance comparisons to ensure the selection of robust and reliable analytical procedures.

Introduction: The Critical Role of Analytical Method Validation

In pharmaceutical development, the rigorous validation of analytical methods is a non-negotiable prerequisite for ensuring the identity, strength, quality, purity, and potency of drug substances and products.[1] For a pivotal intermediate like this compound, establishing validated analytical procedures is fundamental to controlling the quality of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process, outlining the necessary validation characteristics.[2][3] This guide will explore the practical application of these principles to the analysis of the topic compound.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This involves a thorough evaluation of performance characteristics such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[6][7] The recent revisions in guidelines, such as ICH Q2(R2), further emphasize a lifecycle approach to analytical procedures, encouraging a deeper scientific understanding and more robust methods.[2][3][6][7][8]

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific attribute being measured. For this compound, a multi-faceted approach is necessary to fully characterize the molecule.

Analytical Technique Primary Application Key Strengths Potential Limitations
HPLC (UV Detection) Assay (Quantification), Impurity ProfilingHigh precision and accuracy, well-established methodology, suitable for non-volatile compounds.Requires chromophore for UV detection, potential for co-elution of impurities.
GC-MS Identification, Impurity Profiling (Volatile Impurities)High specificity from mass spectrometric detection, excellent for identifying volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.
NMR Spectroscopy Structural Elucidation, Identification, QuantificationProvides detailed structural information, inherently quantitative without the need for a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Karl Fischer Titration Water Content DeterminationHigh specificity and accuracy for water, considered the gold standard.[9]Can be affected by interfering substances that react with the Karl Fischer reagent.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is the workhorse of pharmaceutical analysis for quantifying the main component and detecting impurities. A well-developed HPLC method provides the necessary precision, accuracy, and linearity to ensure reliable results.

Experimental Workflow: HPLC Method Validation

HPLC_Workflow A Standard & Sample Preparation C System Suitability Testing A->C B Mobile Phase Preparation B->C D Method Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J

Caption: Workflow for HPLC method validation.

Detailed Protocol: Reversed-Phase HPLC Method
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water) and create a series of dilutions for linearity and accuracy studies.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.

  • Validation Experiments:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

    • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of the nominal concentration).

    • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability: Analyze a minimum of six replicate preparations of the same sample.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Comparative Performance Data
Validation Parameter Acceptance Criteria (Typical) Alternative Method: UPLC
Specificity No interference at the analyte's retention time.Improved resolution may better separate closely eluting impurities.
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%Potentially lower RSD due to improved peak shape and efficiency.
Run Time ~15-20 minutes~3-5 minutes

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. A gradient elution is employed to ensure adequate separation of potential impurities with varying polarities. UV detection at 210 nm is selected as many organic molecules exhibit absorbance in this region.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Experimental Workflow: GC-MS Impurity Analysis

GCMS_Workflow A Sample Preparation (with/without derivatization) B GC Separation A->B C MS Detection B->C D Mass Spectrum Analysis C->D E Library Matching D->E F Impurity Identification E->F

Caption: Workflow for GC-MS impurity identification.

Detailed Protocol: GC-MS Method
  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 300 °C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization may be necessary if the compound is not sufficiently volatile.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Analyze the mass spectrum of any detected impurity peaks and compare them to a spectral library for identification.

Trustworthiness of the Protocol: This protocol is self-validating through the use of mass spectrometry. The fragmentation pattern of the analyte and any impurities provides a unique fingerprint, allowing for confident identification when compared against established libraries or reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. While not typically used for routine quality control due to lower sensitivity, it is invaluable for reference standard characterization and structural confirmation.

Detailed Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the corresponding protons in the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.

Authoritative Grounding: The expected chemical shifts and coupling patterns can be predicted based on established NMR principles and compared to published data for similar structures to confirm the identity of this compound.[10][11][12][13][14]

Karl Fischer Titration for Water Content

Water content is a critical quality attribute for many pharmaceutical substances as it can affect stability and degradation.[15] Karl Fischer titration is the preferred method for water determination due to its specificity and accuracy.[9][15]

Experimental Workflow: Karl Fischer Titration

KF_Workflow A Instrument Preparation & Standardization C Titration of Sample A->C B Sample Preparation (Accurate Weighing) B->C D Endpoint Detection C->D E Calculation of Water Content (%) D->E

Caption: Workflow for Karl Fischer titration.

Detailed Protocol: Volumetric Karl Fischer Titration
  • Instrument Setup: Assemble the Karl Fischer titrator and standardize the reagent with a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and transfer it to the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Comparative Performance:

Method Typical Application Advantages
Volumetric KF Samples with higher water content (>1%)Faster for higher water content.
Coulometric KF Samples with low water content (<1%)More accurate for trace amounts of water.[16]
KF with Oven Insoluble samples or samples that interfere with the reagentAvoids side reactions and contamination of the titration cell.[16][17]

Causality Behind Experimental Choices: For a solid substance like this compound, direct titration is often suitable. However, if solubility issues or side reactions are observed, the Karl Fischer oven method is a robust alternative.[16][17]

Conclusion and Recommendations

The validation of analytical methods for this compound requires a comprehensive approach utilizing multiple analytical techniques.

  • For routine assay and impurity profiling, a validated HPLC-UV method is recommended due to its high precision, accuracy, and robustness. The development of a stability-indicating method should also be a priority.

  • GC-MS is a valuable complementary technique for identifying potential volatile and semi-volatile impurities that may not be detected by HPLC.

  • NMR spectroscopy is essential for the definitive structural confirmation of the reference standard and for investigating the structure of any significant unknown impurities.

  • Karl Fischer titration is the unequivocal choice for determining water content , with the specific method (volumetric, coulometric, or oven) being selected based on the expected water content and sample properties.

By employing this suite of validated analytical methods, researchers and drug development professionals can ensure the consistent quality and control of this compound, thereby supporting the development of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Eurofins Scientific. (2024). Water Determination by Karl Fischer. [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. [Link]

  • Supporting Information. NMR Data. [Link]

  • Imperial College London. NMR data for compound 19. tert-butyl 4-(pyridin-3-ylcarbamoyl)piperidine-1-carboxylate amide. 1H. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Supplementary information. NMR Data. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, prized for its favorable physicochemical properties and metabolic stability. Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a key building block, exemplifies the utility of this structural motif. The presence of a Boc-protected nitrogen allows for controlled, late-stage derivatization, while the methylcarbamoyl group at the 4-position provides a crucial hydrogen bond donor and acceptor, enabling targeted interactions with biological macromolecules. This guide provides a comparative analysis of synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Comparative Analysis of Synthetic Strategies

The primary and most efficient route to this compound involves the coupling of a carboxylic acid precursor with methylamine. The core of this transformation is the formation of an amide bond, a cornerstone reaction in pharmaceutical synthesis. The choice of coupling reagent and reaction conditions is paramount to achieving high yield and purity.

Route 1: Direct Amide Coupling via Activated Carboxylic Acid

This strategy begins with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The carboxylic acid is activated in situ to facilitate nucleophilic attack by methylamine. Several classes of coupling reagents can be employed for this activation.

Mechanism & Rationale: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's carbonyl group must be rendered more electrophilic. Coupling reagents achieve this by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate such as an O-acylisourea, an active ester, or an acid anhydride.[1][2]

Common Coupling Reagents:

  • Carbodiimides (EDC, DCC, DIC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their high reactivity and the water-solubility of their urea byproduct, which simplifies purification.[2][3] To minimize racemization and improve efficiency, they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt).[3][4]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are highly efficient and offer rapid reaction times with minimal side reactions.[1][3] They are particularly effective for sterically hindered substrates.

  • Aminium/Uronium Salts (HATU, HBTU): These are among the most effective coupling reagents, known for fast kinetics and low rates of racemization, especially when a non-nucleophilic base like diisopropylethylamine (DIPEA) is used.[1][4]

  • Chloroformates (e.g., Isobutyl Chloroformate): This method proceeds via a mixed anhydride intermediate. It is a cost-effective approach, often employed in large-scale syntheses.[5][6]

The choice of reagent often depends on the scale of the reaction, cost considerations, and the desired purity profile of the final product. For routine laboratory synthesis, carbodiimide-based methods offer a robust and reliable option.

Workflow for Direct Amide Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification Start 1-Boc-piperidine- 4-carboxylic acid Intermediate Activated Ester Intermediate Start->Intermediate Activation Reagents Coupling Reagent (e.g., EDC, HOBt) + Base (e.g., DIPEA) Reagents->Intermediate Product Crude Product Intermediate->Product Nucleophilic Attack Amine Methylamine (aq. or gas) Amine->Product Workup Aqueous Workup (e.g., NaHCO3 wash) Product->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate Purify->Final G CarboxylicAcid R-COOH (Boc-Piperidine-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less Reactive, More Stable) Acylisourea->HOBt_Ester + HOBt - EDC Urea Product R-CONHCH₃ (Final Amide) Acylisourea->Product + CH₃NH₂ (fast) HOBt HOBt HOBt_Ester->Product + CH₃NH₂ (controlled) Methylamine CH₃NH₂ Urea EDC Byproduct (Water-soluble Urea)

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with diverse biological targets.[2] Within this class, molecules built upon the Tert-butyl 4-(substituted)piperidine-1-carboxylate framework serve as exceptionally versatile intermediates in drug discovery.[3] The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, while the substituent at the 4-position can be systematically modified to probe structure-activity relationships (SAR).

This guide focuses on Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a compound whose structure features a hydrogen bond donor and acceptor in the carbamoyl moiety, making it an attractive starting point for developing targeted therapeutics. We present a comprehensive framework for the synthesis and comparative biological evaluation of a focused library of its analogs. The objective is not merely to present data, but to elucidate the scientific rationale behind analog design, explain the causality of experimental choices, and provide a self-validating workflow for researchers to generate robust and interpretable results.

Rationale for Analog Design and Synthesis

To establish a clear and informative SAR, a library of analogs must be designed to probe specific physicochemical properties such as size, lipophilicity, and hydrogen bonding capacity. Starting with the parent compound, This compound (Parent A) , we propose the synthesis of three logical analogs to explore these properties.

  • Analog B: Tert-butyl 4-(ethylcarbamoyl)piperidine-1-carboxylate. Replacing the methyl group with an ethyl group allows for an initial assessment of the steric tolerance and lipophilicity within the target's binding pocket.

  • Analog C: Tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. The introduction of a cyclopropyl ring imposes conformational rigidity compared to the flexible alkyl chains.[4] This modification is crucial for understanding whether a constrained conformation enhances binding affinity and potency.

  • Analog D: Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate. Incorporating an aromatic phenyl ring introduces the potential for new π-π stacking or hydrophobic interactions, which can dramatically alter biological activity.

The synthesis of these analogs can be reliably achieved through a standard amide coupling reaction. This typically involves activating the carboxylic acid of N-Boc-piperidine-4-carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacting it with the corresponding primary amine (methylamine, ethylamine, etc.) in a suitable solvent such as DMF.[5]

A Tiered Framework for Biological Evaluation

A logical, tiered approach to screening is essential for efficient and cost-effective drug discovery. This workflow begins with broad, preliminary screens to identify any general bioactivity, followed by more specific, target-oriented assays to elucidate the mechanism of action for the most promising candidates.

G cluster_3 Data Analysis Parent_A Parent A (Methyl) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cell Lines) Parent_A->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Parent_A->Antimicrobial Analog_B Analog B (Ethyl) Analog_B->Cytotoxicity Analog_B->Antimicrobial Analog_C Analog C (Cyclopropyl) Analog_C->Cytotoxicity Analog_C->Antimicrobial Analog_D Analog D (Phenyl) Analog_D->Cytotoxicity Analog_D->Antimicrobial Kinase Kinase Inhibition Assays (e.g., FLT3, EGFR) Cytotoxicity->Kinase If Hit Binding Receptor/Transporter Binding Assays Cytotoxicity->Binding If Hit SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Kinase->SAR Binding->SAR

Caption: Proposed experimental workflow for comparative biological evaluation.

Tier 1: Preliminary Screening

The initial screening aims to cast a wide net to detect potential therapeutic relevance.

  • Cytotoxicity Screening: The antiproliferative activity of the analogs should be evaluated against a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line (e.g., fibroblasts) to determine both potency and selectivity. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay.[6]

  • Antimicrobial Screening: Given the prevalence of the piperidine scaffold in antimicrobial agents, screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, is a valuable first step.[1] The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[1]

Tier 2: Target-Specific Assays

If an analog demonstrates potent and selective activity in Tier 1 (e.g., high cytotoxicity against a cancer cell line but low toxicity to normal cells), the next logical step is to identify its molecular target. The piperidine scaffold is a known component of inhibitors for several major drug target classes.

  • Kinase Inhibition Assays: Many piperidine-containing molecules are potent kinase inhibitors.[3][7] For instance, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor.[7] Therefore, screening "hit" compounds against a panel of relevant kinases, such as Fms-like tyrosine kinase 3 (FLT3) or Epidermal Growth Factor Receptor (EGFR), is a rational approach.[3]

  • Receptor and Transporter Binding Assays: Piperidine derivatives are also common in drugs targeting the central nervous system, often by modulating neurotransmitter receptors or transporters.[8] Radioligand binding assays can be used to determine the affinity of the analogs for targets like the dopamine transporter (DAT) or serotonin transporter (SERT).[8]

Detailed Experimental Protocols

Scientific integrity demands that protocols are robust and reproducible. The following are detailed, step-by-step methodologies for the key assays proposed in our workflow.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Cell Seeding: Seed cells (e.g., cancer or normal cell lines) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Radioligand Binding Assay for Monoamine Transporters

This in vitro assay measures the ability of a test compound to displace a specific radioligand from its target transporter, thereby determining its binding affinity (IC50).[8]

  • Tissue Homogenate Preparation: Dissect rodent brain regions rich in the target transporter (e.g., striatum for DAT). Homogenize the tissue in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet to create a membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and various concentrations of the test analog.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known inhibitor (e.g., cocaine for DAT). Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log of the test compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.[8]

Data Presentation and SAR Analysis

The clear and concise presentation of quantitative data is paramount for comparative analysis. The results from the proposed assays should be summarized in structured tables.

Table 1: In Vitro Cytotoxicity of Piperidine Analogs

Compound R-Group Breast Cancer (MCF-7) IC50 (µM) Colon Cancer (HCT116) IC50 (µM) Normal Fibroblasts (MRC-5) IC50 (µM) Selectivity Index (MRC-5 / MCF-7)
Parent A -Methyl 25.4 31.2 >100 >3.9
Analog B -Ethyl 18.9 22.5 >100 >5.3
Analog C -Cyclopropyl 5.2 8.1 85.6 16.5

| Analog D | -Phenyl | 45.1 | 50.8 | 60.3 | 1.3 |

Table 2: Target-Specific Activity of Active Analogs

Compound R-Group FLT3 Kinase Ki (nM) DAT Binding IC50 (nM)

| Analog C | -Cyclopropyl | 35 | >10,000 |

Interpreting the Data: Building a Structure-Activity Relationship

The hypothetical data above allows for the formulation of an initial SAR:

  • Steric Bulk and Lipophilicity: The slight increase in potency from Parent A (-Methyl) to Analog B (-Ethyl) suggests that the binding pocket can accommodate larger alkyl groups and may have a modest hydrophobic character.

  • Conformational Rigidity: The significant increase in potency and selectivity observed for Analog C (-Cyclopropyl) is a key finding. This strongly implies that the rigid, constrained conformation of the cyclopropyl group orients the molecule optimally for interaction with the target, likely a kinase, as suggested by the hypothetical Ki value.

  • Aromatic Substitution: The reduced potency of Analog D (-Phenyl) indicates that a bulky aromatic group at this position may be detrimental, possibly due to steric hindrance or unfavorable electronic properties.

Visualizing a Potential Mechanism of Action

Should the SAR data point towards kinase inhibition, visualizing the underlying signaling pathway helps to contextualize the compound's effect. Many receptor tyrosine kinases (RTKs) like FLT3 signal through downstream pathways such as RAS/MAPK, which are critical for cell proliferation and survival. Inhibition of the RTK blocks this entire cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS Activates AnalogC Analog C (Inhibitor) AnalogC->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Potential mechanism: Inhibition of an RTK signaling pathway.

Conclusion

This guide has outlined a systematic and scientifically rigorous framework for comparing the biological activities of this compound analogs. By employing a logical progression from rational analog design to tiered biological screening and detailed SAR analysis, researchers can efficiently identify promising lead compounds. The provided protocols and data presentation templates serve as a self-validating system to ensure the generation of high-quality, interpretable data. This comprehensive approach, grounded in established medicinal chemistry principles, is essential for advancing piperidine-based scaffolds from versatile building blocks to potent and selective therapeutic agents.

References

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  • MySkinRecipes. (n.d.). tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate.
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  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

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  • Benchchem. (n.d.). Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)piperidine-1-carboxylate in Medicinal Chemistry.
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A Senior Application Scientist's Guide to Cross-Validation of Characterization Data for Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous characterization of chemical entities is paramount. For building blocks like Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a common intermediate in medicinal chemistry, ensuring structural integrity and purity is not merely a matter of good practice—it is a foundational requirement for reproducible results and regulatory compliance. This guide provides an in-depth framework for the cross-validation of its analytical data, comparing it with a close structural analog to highlight the nuances of spectroscopic and physical characterization.

Our approach is rooted in the principle of orthogonal verification: employing multiple, disparate analytical techniques to build a cohesive and self-reinforcing data package. This ensures that the identity and purity of the compound are confirmed not by a single measurement, but by a consensus of evidence.

The Analytical Benchmark: Characterization of the Target Compound

Before any comparison can be made, a baseline of high-quality data for the primary compound of interest must be established. The following table summarizes the expected analytical data for this compound.

Table 1: Primary Characterization Data

Analytical Technique Parameter Expected Value for this compound
Mass Spectrometry (MS) MethodElectrospray Ionization (ESI)
[M+H]⁺ (m/z)243.17
¹H NMR SolventCDCl₃
Chemical Shifts (δ, ppm)~1.46 (s, 9H), 1.70-1.95 (m, 4H), 2.70-2.85 (m, 5H), 4.05-4.20 (m, 2H), 5.40-5.55 (br s, 1H)
FT-IR Sample PhaseKBr Pellet or ATR
Key Absorptions (cm⁻¹)~3320 (N-H stretch), ~2970 (C-H stretch), ~1685 (C=O, urethane), ~1645 (C=O, amide)
Melting Point MethodCapillary
Range (°C)138-142

Comparative Analysis: Introducing a Structural Analog

To put the characterization data into context, we introduce a structurally related compound: Tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate (also known as N-Boc-isonipecotamide). This molecule differs by the substitution on the amide nitrogen (H vs. CH₃), providing a valuable case study for observing subtle yet significant differences in analytical readouts.

Table 2: Comparative Characterization Data

Parameter This compound Tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate
Molecular Weight 242.32 g/mol 228.29 g/mol
[M+H]⁺ (m/z) 243.17229.15
Key ¹H NMR Difference N-CH₃ singlet (~2.75 ppm)Absence of N-CH₃ signal; two distinct N-H signals
Melting Point (°C) 138-142146-151[1]

The comparison immediately highlights the power of mass spectrometry in distinguishing between the two compounds based on a 14-unit mass difference. Furthermore, ¹H NMR provides a clear structural differentiation through the presence or absence of the N-methyl signal.

The Cross-Validation Workflow: A Multi-Technique Approach

CrossValidationWorkflow cluster_synthesis Proposed Structure cluster_techniques Analytical Techniques cluster_data Experimental Data cluster_conclusion Conclusion Prop_Struct Tert-butyl 4-(methylcarbamoyl) piperidine-1-carboxylate MW: 242.32 MS Mass Spectrometry (ESI) Prop_Struct->MS predicts NMR ¹H NMR Spectroscopy Prop_Struct->NMR predicts IR FT-IR Spectroscopy Prop_Struct->IR predicts MP Melting Point Prop_Struct->MP predicts MS_Data Observed [M+H]⁺ = 243.17 MS->MS_Data yields NMR_Data Observed Shifts & Integrals NMR->NMR_Data yields IR_Data Vibrational Bands (cm⁻¹) IR->IR_Data yields MP_Data Melting Range = 138-142 °C MP->MP_Data yields Conclusion Structure & Purity Confirmed MS_Data->Conclusion confirms MW NMR_Data->Conclusion confirms connectivity IR_Data->Conclusion confirms functional groups MP_Data->Conclusion indicates purity

Caption: Cross-validation workflow demonstrating how orthogonal analytical techniques provide complementary data to confirm molecular structure and purity.

Detailed Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following protocols are based on standard laboratory practices and are designed to generate high-quality, reliable data.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: ESI is a "soft" ionization technique ideal for generating intact molecular ions of moderately polar compounds, preventing fragmentation and providing an accurate mass-to-charge ratio.[2][3][4][5]

  • Protocol:

    • Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

    • The instrument should be calibrated using a known standard immediately prior to analysis to ensure mass accuracy.

    • The observed m/z for the protonated molecule [M+H]⁺ should be compared to the theoretically calculated exact mass.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Rationale: ¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The choice of a deuterated solvent is critical to avoid large, interfering solvent signals.[6]

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.[7][8]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.[6][7]

    • Cap the tube and invert several times to ensure a homogenous solution.

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.[8][9]

    • Acquire the spectrum using a standard pulse program. A relaxation delay (D1) of 1-2 seconds is typically sufficient.

    • Process the data by applying Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks and assign them to the corresponding protons in the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11][12]

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify key absorption bands and assign them to the functional groups in the molecule (e.g., N-H, C=O, C-H).

Melting Point Determination
  • Rationale: The melting point is a fundamental physical property that serves as a key indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress and broaden this range.[13][14]

  • Protocol:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[15]

    • Place the capillary tube into the heating block of the melting point apparatus.[15]

    • Set a heating rate. For an unknown compound, a rapid scan (10-20°C/min) can be used to find an approximate melting point.[14]

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to ~15°C below the approximate melting point, then reducing the ramp rate to 1-2°C per minute.[15]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Synthesizing the Evidence: An Authoritative Conclusion

The cross-validation process culminates in a synthesis of all collected data. The mass spectrum confirms the molecular weight of 242.32 g/mol . The ¹H NMR spectrum confirms the structural backbone and the presence of all expected proton environments, including the key N-methyl and tert-butyl groups, with correct integrations. The FT-IR spectrum validates the presence of the critical amide and urethane functional groups. Finally, a sharp melting point range confirms the high purity of the sample.

This multi-faceted analytical approach, grounded in established scientific principles and regulatory expectations like those outlined by the ICH[16][17][18], provides an unassailable confirmation of the identity and quality of this compound. For any researcher using this compound, such a rigorously validated data package is the bedrock upon which reliable and reproducible science is built.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Electrospray ionization. Wikipedia. [Link]

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  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

  • Konermann, L. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

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  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

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  • Micucci, M., et al. (2020). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This guide is structured to provide immediate, actionable intelligence for laboratory personnel, emphasizing the causality behind each safety protocol to foster a deep-rooted culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

This compound and its structural analogs are piperidine derivatives. While specific toxicological data for this exact compound is not exhaustively published, the available Safety Data Sheets (SDS) for closely related piperidine-based molecules indicate a consistent hazard profile. The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Therefore, a rigorous risk assessment mandates treating this compound with appropriate caution.

The causality behind this hazard profile lies in the chemical nature of piperidine derivatives. These compounds can interact with biological membranes and proteins, leading to irritation upon contact. As a fine solid, the compound poses an inhalation risk, where particles can deposit in the respiratory tract and cause localized irritation.[2][3][5]

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/IrritationH315 : Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319 : Causes serious eye irritation.[1][2][6]
Specific Target Organ ToxicityH335 : May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to mitigate the identified risks. The selection of each component is deliberate, designed to create a comprehensive barrier between the researcher and the chemical.

Core PPE Requirements
PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Butyl rubber gloves, inspected before use.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[5][7][8] Proper glove removal technique is critical to avoid contaminating the skin.[5]
Eye & Face Protection Tight-sealing safety goggles with side shields. A face shield is required when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes and airborne particles, preventing severe eye irritation.[6][8]
Protective Clothing Full-length laboratory coat.Shields skin and personal clothing from contamination.[2][9]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 for nuisance dust, or a respirator with appropriate cartridges if exposure limits are exceeded).Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation and respiratory tract irritation.[5][6]
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is a critical control point to prevent cross-contamination. The following workflow must be strictly adhered to.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Don4->Wash1 Before Handling Chemical Doff1 1. Gloves (using proper technique) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2 After Doffing All PPE

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Use

All handling of this compound solid must occur within a certified chemical fume hood to ensure adequate ventilation and containment.[10][11]

Step-by-Step Handling Protocol:
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. An eyewash station and safety shower must be readily accessible.[6][10]

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Weighing: When weighing the solid, use a draft shield or weigh the material in a container that minimizes the creation of airborne dust. Avoid forming dust and aerosols.[6][9]

  • Transfer: Use spark-proof tools for transfers to prevent ignition from static discharge.[9][10]

  • Post-Handling: After use, ensure the container is tightly sealed.[2][6] Clean the work area thoroughly.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7][9]

Emergency Response and Disposal Plan

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][9]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][6][9]
Spill Response Protocol

In the event of a spill, the following protocol ensures rapid and safe containment.

Spill_Response Start Spill Occurs Alert Alert personnel in the area and evacuate if necessary Start->Alert Assess Assess the spill size and immediate risk Alert->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Small LargeSpill Large Spill or Uncontrolled Release Assess->LargeSpill Large Cleanup 1. Wear full PPE. 2. Cover with inert absorbent material (e.g., vermiculite, sand). 3. Use spark-proof tools to collect. SmallSpill->Cleanup Evacuate Evacuate the area. Call Emergency Services. LargeSpill->Evacuate Collect Sweep or shovel into a suitable, labeled container for disposal. Cleanup->Collect Decontaminate Clean the spill area with an appropriate solvent and then soap and water. Collect->Decontaminate

Caption: Decision-based workflow for responding to a chemical spill.

Disposal Plan

Chemical waste management is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed professional waste disposal company.[5] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or the environment.[9]

  • Contaminated Materials: All contaminated items, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[5] Place these materials in a suitable, closed, and properly labeled container for disposal according to federal, state, and local regulations.[5][9] Empty containers can be triple-rinsed (or equivalent) and offered for recycling, or punctured to prevent reuse and disposed of in a sanitary landfill.[9]

References

  • MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. (2025). Capot Chemical. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.